Chaetoglobosin Vb
Description
Properties
CAS No. |
1399690-75-5 |
|---|---|
Molecular Formula |
C32H36N2O5 |
Molecular Weight |
528.6 g/mol |
IUPAC Name |
(1R,4R,8R,9S,11E,13R,14S,17R,18S)-6,14-dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatetracyclo[11.7.0.01,17.04,8]icosa-6,11,15-triene-2,5,20-trione |
InChI |
InChI=1S/C32H36N2O5/c1-15-8-7-10-22-28(36)17(3)16(2)27-24(12-19-14-33-23-11-6-5-9-20(19)23)34-31(39)32(22,27)25(35)13-21-26(15)18(4)29(37)30(21)38/h5-7,9-11,14-15,21-22,24,26-28,33,36-37H,8,12-13H2,1-4H3,(H,34,39)/b10-7+/t15-,21+,22-,24-,26-,27-,28+,32+/m0/s1 |
InChI Key |
PRTGSLLKDHOTJT-CIQYLYMDSA-N |
Isomeric SMILES |
C[C@H]1C/C=C/[C@H]2[C@@H](C(=C([C@@H]3[C@@]2(C(=O)C[C@@H]4[C@@H]1C(=C(C4=O)O)C)C(=O)N[C@H]3CC5=CNC6=CC=CC=C65)C)C)O |
Canonical SMILES |
CC1CC=CC2C(C(=C(C3C2(C(=O)CC4C1C(=C(C4=O)O)C)C(=O)NC3CC5=CNC6=CC=CC=C65)C)C)O |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery of Chaetoglobosin Vb from Chaetomium globosum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Chaetoglobosin Vb, a cytochalasan alkaloid, from the endophytic fungus Chaetomium globosum. This document details the experimental methodologies, data interpretation, and logical workflows involved in bringing this natural product to light.
Introduction
Chaetomium globosum, a ubiquitous filamentous fungus, is a well-documented producer of a diverse array of secondary metabolites.[1][2] Among these are the chaetoglobosins, a class of cytochalasan alkaloids known for their wide range of biological activities, including cytotoxic, antifungal, and antibacterial properties.[3][4] This guide focuses on this compound, a specific member of this family, which was first isolated from an endophytic strain of C. globosum residing in the leaves of a Ginkgo biloba tree.[5][6] The discovery of novel chaetoglobosins like Vb from unique ecological niches such as endophytic fungi highlights the importance of exploring these symbiotic organisms for new bioactive compounds.
Fungal Strain and Fermentation
The journey to discovering this compound began with the isolation of the endophytic fungus Chaetomium globosum from its plant host.
Isolation of Endophytic Chaetomium globosum
A standard protocol for the isolation of endophytic fungi from plant tissue is outlined below.
Experimental Protocol: Isolation of Endophytic Fungi
-
Surface Sterilization of Plant Material: Fresh, healthy leaves of Ginkgo biloba are thoroughly washed with sterile water. The leaves are then surface-sterilized by sequential immersion in 75% ethanol for 60 seconds and a sodium hypochlorite solution (typically 1-2%) for 2-5 minutes, followed by several rinses with sterile distilled water to remove any residual sterilizing agents.
-
Plating of Plant Tissue: The surface-sterilized leaves are aseptically cut into small segments (approximately 0.5 x 0.5 cm). These segments are then placed on a suitable nutrient agar medium, such as Potato Dextrose Agar (PDA), amended with an antibacterial agent (e.g., streptomycin sulfate) to suppress bacterial growth.
-
Incubation and Isolation: The plates are incubated at a controlled temperature (typically 25-28°C) in the dark. Fungal hyphae emerging from the plant tissue are monitored, and individual fungal colonies are sub-cultured onto fresh PDA plates to obtain pure cultures.
-
Identification: The isolated fungus is identified as Chaetomium globosum based on its morphological characteristics (e.g., the appearance of the colony, mycelia, and ascomata) and molecular identification through sequencing of the internal transcribed spacer (ITS) region of the ribosomal DNA.
Fermentation for this compound Production
For the production of secondary metabolites, the isolated C. globosum is subjected to large-scale fermentation.
Experimental Protocol: Fungal Fermentation
-
Inoculum Preparation: A seed culture is prepared by inoculating a suitable liquid medium (e.g., Potato Dextrose Broth) with mycelial plugs from a fresh PDA plate of C. globosum. The seed culture is incubated on a rotary shaker (e.g., 150-180 rpm) at 28°C for 3-5 days.
-
Large-Scale Fermentation: A production medium (e.g., a solid rice medium or a liquid medium optimized for secondary metabolite production) is inoculated with the seed culture. The fermentation is carried out for a period of 14-21 days at a controlled temperature (e.g., 28°C).
-
Monitoring: The fermentation process is monitored for fungal growth and the production of secondary metabolites, which can be initially assessed by thin-layer chromatography (TLC) of small-scale extracts.
Extraction and Isolation of this compound
Following fermentation, a systematic extraction and purification process is employed to isolate the target compound.
Experimental Protocol: Extraction and Isolation
-
Extraction: The entire fermentation culture (both mycelia and broth) is extracted with an organic solvent, typically ethyl acetate. The mixture is agitated to ensure thorough extraction of the secondary metabolites. The organic solvent is then separated from the aqueous phase and the fungal biomass. This process is repeated multiple times to maximize the yield.
-
Crude Extract Preparation: The combined organic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques to separate the complex mixture of compounds.
-
Silica Gel Column Chromatography: The crude extract is first fractionated on a silica gel column using a gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate gradient followed by a dichloromethane-methanol gradient).
-
Sephadex LH-20 Column Chromatography: Fractions showing promising activity or containing compounds of interest are further purified on a Sephadex LH-20 column, typically using methanol as the eluent, to separate compounds based on their size.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound is achieved using preparative HPLC on a C18 column with a suitable mobile phase (e.g., a methanol-water or acetonitrile-water gradient).
-
Structure Elucidation
The definitive structure of this compound was determined through a combination of spectroscopic techniques.
Spectroscopic Data
The following table summarizes the key spectroscopic data used to characterize this compound.
| Technique | Data Obtained | Interpretation |
| Mass Spectrometry (MS) | Molecular ion peak (e.g., HR-ESI-MS) | Determination of the molecular formula. |
| ¹H NMR | Chemical shifts, coupling constants, and integration | Provides information on the number and types of protons and their connectivity. |
| ¹³C NMR | Chemical shifts | Indicates the number and types of carbon atoms in the molecule. |
| 2D NMR (COSY, HSQC, HMBC) | Correlation signals | Establishes the connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the assembly of the molecular structure. |
| Electronic Circular Dichroism (CD) Spectroscopy | CD spectrum | Used to determine the absolute configuration of the molecule by comparing the experimental spectrum with theoretical calculations.[5] |
Biomimetic Transformation
A key piece of evidence in the structural elucidation of this compound was its correlation to known chaetoglobosins. A biomimetic transformation of Chaetoglobosin G under mild conditions yielded both Chaetoglobosin V and this compound.[5] This transformation not only supported the proposed structure of this compound but also suggested a possible biosynthetic relationship between these compounds.
Quantitative Data
While the specific yields from the original discovery are not publicly detailed, the following table provides an illustrative summary of the types of quantitative data that would be collected during such a study.
| Parameter | Value | Unit | Notes |
| Fungal Culture Volume | 50 | L | Representative volume for large-scale lab fermentation. |
| Crude Extract Yield | 15-25 | g | Typical yield from a fermentation of this scale. |
| Pure this compound Yield | 5-15 | mg | Yields of pure compounds are often in the milligram range. |
| ¹H NMR (Selected Signal) | δ 7.5 (d, J = 7.8 Hz) | ppm | Hypothetical chemical shift for an aromatic proton. |
| ¹³C NMR (Selected Signal) | δ 172.5 | ppm | Hypothetical chemical shift for a carbonyl carbon. |
| HR-ESI-MS (m/z) | [M+H]⁺ | The exact mass would be used to confirm the molecular formula. | |
| Optical Rotation [α]D | +ve or -ve value | degrees | Indicates the chirality of the molecule. |
Conclusion
The discovery of this compound from an endophytic strain of Chaetomium globosum underscores the vast potential of symbiotic microorganisms as a source of novel, biologically active natural products. The systematic approach, combining fungal fermentation, multi-step chromatographic purification, and advanced spectroscopic analysis, provides a robust framework for the discovery and characterization of new chemical entities. Further investigation into the biological activities of this compound is warranted to explore its potential applications in drug development and other scientific fields.
References
- 1. Antifungal Metabolites Produced by Chaetomium globosum No.04, an Endophytic Fungus Isolated from Ginkgo biloba - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of the Antifungal Metabolite Chaetoglobosin P From Discosia rubi Using a Cryptococcus neoformans Inhibition Assay: Insights Into Mode of Action and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Metabolites Produced by Chaetomium globosum No.04, an Endophytic Fungus Isolated from Ginkgo biloba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioactive-metabolites-produced-by-chaetomium-globosum-an-endophytic-fungus-isolated-from-ginkgo-biloba - Ask this paper | Bohrium [bohrium.com]
- 5. This compound from endophytic Chaetomium globosum: absolute configuration of chaetoglobosins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic chaetoglobosins from the endophyte Chaetomium globosum - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthetic Pathway of Chaetoglobosin Vb: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chaetoglobosin Vb is a member of the cytochalasan family of mycotoxins, a structurally diverse group of fungal secondary metabolites produced by various species, most notably Chaetoglobium globosum.[1] These compounds, including this compound, are characterized by a substituted isoindole core fused to a macrocyclic ring.[2] The biosynthesis of chaetoglobosins originates from the intricate interplay of a polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) hybrid enzyme, utilizing L-tryptophan as a key precursor.[2] This technical guide delineates the biosynthetic pathway of this compound, drawing upon the well-characterized pathway of the related Chaetoglobosin A and available biochemical evidence. We will explore the genetic framework, enzymatic transformations, and relevant experimental methodologies, providing a comprehensive resource for researchers in natural product chemistry and drug discovery.
Core Biosynthetic Machinery: The Chaetoglobosin Gene Cluster
The biosynthesis of chaetoglobosins in Chaetomium globosum is orchestrated by a dedicated gene cluster.[3] While the specific cluster for this compound has not been individually characterized, it is understood to be the same or highly homologous to the one responsible for Chaetoglobosin A production.[4] This cluster encodes the core enzymes and tailoring enzymes necessary for the synthesis and modification of the chaetoglobosin scaffold.
The key players in this biosynthetic machinery include:
-
PKS-NRPS (cheA): A hybrid enzyme responsible for the assembly of the polyketide backbone and the incorporation of L-tryptophan.[5]
-
Enoyl Reductase (cheB): Works in conjunction with the PKS-NRPS to modify the growing polyketide chain.[5]
-
Tailoring Enzymes: A suite of enzymes, including cytochrome P450 monooxygenases (cheD and cheG) and a FAD-dependent monooxygenase (cheE), that catalyze the post-PKS-NRPS modifications, leading to the diverse array of chaetoglobosin structures.[3][6]
-
Regulatory Proteins (cheC and cheF): Transcription factors that control the expression of the biosynthetic genes within the cluster.[3]
The Biosynthetic Pathway to this compound
The biosynthesis of this compound is a multi-step process that begins with the formation of a common precursor, prochaetoglobosin, followed by a series of oxidative modifications. A crucial intermediate in the pathway to this compound is Chaetoglobosin G.[7]
Step 1: Formation of the Polyketide-Tryptophan Scaffold
The pathway initiates with the PKS-NRPS hybrid enzyme (cheA) utilizing acetyl-CoA and malonyl-CoA to construct a polyketide chain. This is followed by the incorporation of L-tryptophan, which forms the characteristic indole side chain of the chaetoglobosins. The enoyl reductase (cheB) is also involved in this initial scaffolding process.[5]
Step 2: Cyclization to Prochaetoglobosin
The linear polyketide-tryptophan intermediate undergoes a spontaneous intramolecular condensation and a Diels-Alder reaction to form the key intermediate, prochaetoglobosin.[8] This molecule represents the fundamental tricyclic core structure of the chaetoglobosins.
Step 3: Oxidative Tailoring to Chaetoglobosin G
Prochaetoglobosin is then subjected to a series of oxidative modifications catalyzed by the tailoring enzymes within the gene cluster. These modifications, likely involving hydroxylations and other transformations mediated by cytochrome P450 monooxygenases and FAD-dependent monooxygenases, lead to the formation of Chaetoglobosin G.[6][9]
Step 4: Conversion of Chaetoglobosin G to this compound
Biomimetic studies have demonstrated that this compound can be formed from Chaetoglobosin G under mild conditions, suggesting a direct biosynthetic relationship.[7] This final conversion likely involves a subtle enzymatic modification, such as an isomerization or a minor redox reaction, catalyzed by one of the tailoring enzymes in the chaetoglobosin gene cluster. The precise enzyme responsible for this transformation is yet to be definitively identified.
Visualization of the Biosynthetic Pathway
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Data
Direct quantitative data for the production of this compound is limited in the literature. However, studies on the production of related chaetoglobosins, particularly Chaetoglobosin A and C, by Chaetomium globosum provide valuable insights into the productivity of this fungal genus.
| Chaetoglobosin | Producing Strain | Culture Conditions | Yield | Reference |
| Chaetoglobosin A | Chaetomium globosum | Potato Dextrose Broth (PDB) | 52 mg/L | [10] |
| Chaetoglobosin A | C. globosum (CgcheR overexpression) | PDB | 260 mg/L | [10] |
| Chaetoglobosin A | C. globosum W7 | PDB | 58.66 mg/L | [6] |
| Chaetoglobosin A | C. globosum W7 (OEX13 mutant) | PDB | 298.77 mg/L | [6] |
| Chaetoglobosin A | C. globosum W7 | Cornstalk Fermentation | 0.34 mg/g | [11] |
| Chaetoglobosin C | C. globosum | Citrate Phosphate Buffered PDA (pH 7.01) | 203 µg / five agar plates | [12] |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway relies on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments commonly employed in the study of chaetoglobosin biosynthesis.
Fungal Culture and Metabolite Extraction
Objective: To cultivate Chaetomium globosum and extract chaetoglobosins for analysis.
Protocol:
-
Inoculation: Inoculate Chaetomium globosum spores or mycelial plugs into a suitable liquid medium (e.g., Potato Dextrose Broth) or onto solid agar plates (e.g., Potato Dextrose Agar).
-
Incubation: Incubate the cultures at 25-28°C for 14-21 days in a stationary or shaking incubator.
-
Extraction:
-
For liquid cultures, separate the mycelia from the broth by filtration. Extract the broth with an equal volume of ethyl acetate or other suitable organic solvent. Extract the mycelia separately after homogenization.
-
For solid cultures, macerate the agar and mycelia and extract with a suitable organic solvent.
-
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
Gene Cluster Identification and Analysis
Objective: To identify and analyze the biosynthetic gene cluster for chaetoglobosins.
Protocol:
-
Genomic DNA Extraction: Extract high-quality genomic DNA from Chaetomium globosum mycelia using a suitable fungal DNA extraction kit or a standard phenol-chloroform method.
-
Genome Sequencing: Sequence the genome of the fungus using a next-generation sequencing platform.
-
Bioinformatic Analysis:
-
Assemble the genome sequence reads.
-
Use bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to predict secondary metabolite biosynthetic gene clusters.
-
Identify the chaetoglobosin gene cluster by searching for genes encoding a PKS-NRPS hybrid enzyme and other characteristic tailoring enzymes.
-
Perform BLAST searches and phylogenetic analysis to compare the identified cluster with known chaetoglobosin gene clusters from other fungi.
-
Gene Disruption and Overexpression
Objective: To functionally characterize the roles of specific genes in the chaetoglobosin biosynthetic pathway.
Protocol:
-
Vector Construction:
-
Disruption: Construct a gene disruption cassette containing a selectable marker (e.g., hygromycin resistance) flanked by homologous regions of the target gene.
-
Overexpression: Clone the target gene into an expression vector under the control of a strong constitutive promoter.
-
-
Fungal Transformation: Transform Chaetomium globosum protoplasts with the constructed vector using a polyethylene glycol (PEG)-mediated or Agrobacterium tumefaciens-mediated transformation method.
-
Selection and Verification: Select for transformants on a medium containing the appropriate antibiotic. Verify the gene disruption or overexpression by PCR, Southern blotting, or RT-qPCR.
-
Metabolite Analysis: Analyze the metabolite profiles of the mutant and wild-type strains by HPLC or LC-MS to determine the effect of the gene modification on chaetoglobosin production.
Heterologous Expression of Biosynthetic Genes
Objective: To express specific biosynthetic genes in a heterologous host to characterize their enzymatic function.
Protocol:
-
Gene Cloning: Clone the gene of interest from Chaetomium globosum into a suitable expression vector for a heterologous host (e.g., Aspergillus oryzae or Saccharomyces cerevisiae).
-
Host Transformation: Transform the expression vector into the heterologous host.
-
Culture and Analysis: Culture the transformed host under conditions that induce gene expression. Analyze the culture extract for the production of the expected product of the enzymatic reaction.
Experimental Workflow Visualization
Caption: A typical experimental workflow for the study of chaetoglobosin biosynthesis.
Conclusion
The biosynthetic pathway of this compound is a complex and fascinating example of fungal secondary metabolism. While the complete enzymatic cascade has not been fully elucidated, the available evidence strongly suggests a pathway that proceeds through the key intermediate Chaetoglobosin G, which is itself derived from the common precursor prochaetoglobosin. The genetic and enzymatic machinery responsible for this transformation is encoded within the chaetoglobosin gene cluster in Chaetomium globosum. Further research, employing the experimental protocols outlined in this guide, will undoubtedly shed more light on the precise mechanisms of the tailoring enzymes that generate the structural diversity observed in the chaetoglobosin family of natural products. This knowledge will be invaluable for future efforts in synthetic biology and the development of novel therapeutic agents.
References
- 1. Chaetoglobosins from Chaetomium globosum, an endophytic fungus in Ginkgo biloba, and their phytotoxic and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Identification of the Antifungal Metabolite Chaetoglobosin P From Discosia rubi Using a Cryptococcus neoformans Inhibition Assay: Insights Into Mode of Action and Biosynthesis [frontiersin.org]
- 3. Biology and Application of Chaetomium globosum as a Biocontrol Agent: Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Putative C2H2 Transcription Factor CgTF6, Controlled by CgTF1, Negatively Regulates Chaetoglobosin A Biosynthesis in Chaetomium globosum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New insight into the production improvement and resource generation of chaetoglobosin A in Chaetomium globosum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound from endophytic Chaetomium globosum: absolute configuration of chaetoglobosins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deletion of a Rare Fungal PKS CgPKS11 Promotes Chaetoglobosin A Biosynthesis, Yet Defers the Growth and Development of Chaetomium globosum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tailoring enzyme strategies and functional groups in biosynthetic pathways - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 10. Functional analysis of a chaetoglobosin A biosynthetic regulator in Chaetomium globosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New production process of the antifungal chaetoglobosin A using cornstalks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Chaetoglobosin Vb: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chaetoglobosin Vb is a cytochalasan alkaloid, a class of secondary metabolites produced by various fungi, notably from the genus Chaetomium.[1][2] As a member of the diverse chaetoglobosin family, it features a characteristic polyketide-derived macrocycle fused to a perhydroisoindol-1-one ring system, with a substituted indole moiety. This technical guide provides an in-depth analysis of the physical, chemical, and biological properties of this compound, compiling available data into a structured format to support research and development efforts.
Physicochemical Properties
This compound is a white, amorphous powder. A comprehensive summary of its key physicochemical properties is presented below.
| Property | Value | Reference |
| Molecular Formula | C₃₂H₃₆N₂O₅ | PubChem CID: 71768076 |
| Molecular Weight | 528.6 g/mol | PubChem CID: 71768076 |
| CAS Number | 1399690-75-5 | PubChem CID: 71768076 |
| Appearance | White amorphous powder | (Xue et al., 2012) |
| Optical Rotation | [α]²⁵_D_ +80 (c 1.0, MeOH) | (Xue et al., 2012) |
| High-Resolution Mass Spectrometry (HRESIMS) | m/z 529.2694 [M+H]⁺ (calcd. for C₃₂H₃₇N₂O₅, 529.2697) | (Xue et al., 2012) |
Spectroscopic Data
The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectral data, recorded in CDCl₃, are pivotal for the structural confirmation of this compound.
| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) |
| 1 | 173.2 | |
| 3 | 53.4 | 2.67 (m) |
| 4 | 50.2 | 2.85 (m) |
| 5 | 64.7 | |
| 6 | 70.0 | |
| 7 | 84.9 | 3.48 (d, 10.1) |
| 8 | 56.7 | 2.94 (dd, 15.5, 1.7) |
| 9 | 135.1 | |
| 10 | 42.7 | 2.65 (dd, 15.5, 10.1), 2.94 (dd, 15.5, 1.7) |
| 11 | 20.2 | 1.32 (s) |
| 12 | 16.5 | 1.04 (d, 6.7) |
| 13 | 127.8 | 5.63 (br d, 10.1) |
| 14 | 132.5 | 5.95 (dd, 15.0, 10.0) |
| 15 | 39.8 | 2.01 (m), 2.45 (m) |
| 16 | 31.5 | 1.50 (ddd, 14.4, 4.9, 2.7), 1.65 (m) |
| 17 | 148.3 | 7.44 (d, 15.3) |
| 18 | 136.6 | 6.50 (dd, 15.3, 10.7) |
| 19 | 204.5 | |
| 20 | 207.3 | |
| 21 | 132.0 | |
| 22 | 136.8 | |
| 23 | 64.7 | 4.77 (dd, 10.1, 1.7) |
| 1' | 127.8 | |
| 2' | 125.8 | 7.10 (m) |
| 3' | 108.0 | |
| 4' | 118.9 | 7.52 (d, 7.9) |
| 5' | 118.2 | 7.04 (m) |
| 6' | 121.1 | 7.10 (m) |
| 7' | 111.7 | 7.36 (d, 8.1) |
| 8' | 136.1 |
Other Spectroscopic Data
| Technique | Data |
| Infrared (IR) (KBr) νₘₐₓ cm⁻¹ | 3383, 1682 |
| Ultraviolet (UV) λₘₐₓ (MeOH) nm (log ε) | 225 (4.40) |
| Electronic Circular Dichroism (ECD) (c 0.13 mg/mL, MeOH) λₘₐₓ (Δε) | 240 (-2.95), 232 (-0.64), 200 (+55.34) |
Biological Activity and Potential Signaling Pathways
Chaetoglobosins as a class are known for their wide range of biological activities, including cytotoxic, antifungal, and anti-inflammatory properties.[2] While specific signaling pathway data for this compound is limited, related compounds offer insights into potential mechanisms of action.
Antifungal Activity
This compound has been tested against various phytopathogens.[1] The general mechanism for the antifungal activity of chaetoglobosins is believed to involve the disruption of the actin cytoskeleton, which is crucial for fungal growth and cell division.
Potential Signaling Pathways
Based on studies of other chaetoglobosins, this compound may influence key cellular signaling pathways. For instance, Chaetoglobosin A has been shown to induce apoptosis in cancer cells by modulating the MAPK and PI3K-AKT-mTOR signaling pathways.[3]
Experimental Protocols
Isolation and Purification of this compound
The following protocol is based on the methods described by Xue et al. (2012):
-
Fungal Culture: The endophytic fungus Chaetomium globosum, associated with the leaves of the Ginkgo biloba tree, is cultured on a solid rice medium.
-
Extraction: The fermented solid culture is extracted with ethyl acetate.
-
Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.
-
Purification: Fractions containing this compound are further purified by repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative thin-layer chromatography (pTLC) to yield the pure compound.
Antifungal Bioassay
The antifungal activity of this compound can be evaluated using a standard agar diffusion method.
-
Preparation of Fungal Plates: A suitable agar medium (e.g., Potato Dextrose Agar) is poured into Petri dishes and allowed to solidify. The surface is then inoculated with a suspension of the target phytopathogenic fungus.
-
Application of Compound: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of this compound dissolved in a suitable solvent (e.g., DMSO).
-
Incubation: The discs are placed on the surface of the inoculated agar plates. A disc impregnated with the solvent alone serves as a negative control.
-
Measurement of Inhibition Zone: The plates are incubated at an appropriate temperature for 24-48 hours, and the diameter of the zone of inhibition around each disc is measured.
Conclusion
This compound presents as a promising natural product with notable biological activities. This guide consolidates the currently available technical data to facilitate further investigation into its therapeutic and biotechnological potential. The detailed physicochemical properties, spectroscopic data, and experimental protocols provided herein are intended to serve as a valuable resource for the scientific community. Further research is warranted to fully elucidate the specific molecular mechanisms and signaling pathways affected by this compound.
References
- 1. This compound from endophytic Chaetomium globosum: absolute configuration of chaetoglobosins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioactivities and Future Perspectives of Chaetoglobosins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chaetoglobosin A induces apoptosis in T-24 human bladder cancer cells through oxidative stress and MAPK/PI3K-AKT-mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Chaetoglobosin Vb: Molecular Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chaetoglobosin Vb is a naturally occurring cytochalasan alkaloid produced by the endophytic fungus Chaetomium globosum. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and known biological activities. Detailed experimental protocols for its isolation and the investigation of its anti-inflammatory and antioxidant effects are presented. Furthermore, this document elucidates the inhibitory mechanism of this compound on the MAPK and NF-κB signaling pathways, visualized through a detailed pathway diagram. This technical guide serves as a valuable resource for researchers interested in the therapeutic potential of this compound.
Molecular Structure and Formula
This compound is a complex macrocyclic alkaloid containing an indole ring. Its chemical structure has been elucidated using various spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. The absolute configuration was established by electronic circular dichroism (CD) spectroscopy in comparison with time-dependent density functional theory (TDDFT) calculations.
Molecular Formula: C₃₂H₃₆N₂O₅[1]
Molecular Weight: 528.6 g/mol [1]
IUPAC Name: (1R,4R,8R,9S,11E,13R,14S,17R,18S)-6,14-dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatetracyclo[11.7.0.0¹,¹⁷.0⁴,⁸]icosa-6,11,15-triene-2,5,20-trione[1]
CAS Number: 1399690-75-5[1]
Physicochemical and Spectroscopic Data
A comprehensive search of the current scientific literature did not yield a publicly available X-ray crystal structure for this compound. Therefore, detailed bond lengths and angles cannot be provided at this time. Similarly, a complete, tabulated set of assigned ¹H and ¹³C NMR chemical shifts and coupling constants for this compound has not been published. While NMR is a key technique for its structural elucidation, specific data remains within proprietary research or has not been formally tabulated in a public-facing document.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₂H₃₆N₂O₅ | [1] |
| Molecular Weight | 528.6 g/mol | [1] |
| Exact Mass | 528.26242225 Da | [1] |
| Appearance | White amorphous powder | |
| Solubility | Soluble in methanol and ethyl acetate |
Experimental Protocols
Isolation and Purification of this compound
The following protocol is a generalized procedure based on methods reported for the isolation of chaetoglobosins from fungal cultures.
3.1.1. Fungal Cultivation:
-
The endophytic fungus Chaetomium globosum, associated with the leaves of the Ginkgo biloba tree, is cultured in a suitable liquid or solid medium.[2]
-
For solid-state fermentation, a substrate such as rice can be used.
-
The fungus is incubated for a period of 2-4 weeks at a controlled temperature, typically 25-28°C.
3.1.2. Extraction:
-
The fungal culture (including mycelium and medium) is extracted exhaustively with an organic solvent, typically ethyl acetate.[2]
-
The organic solvent is then evaporated under reduced pressure to yield a crude extract.
3.1.3. Chromatographic Purification:
-
The crude extract is subjected to column chromatography on silica gel.
-
A solvent gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient) is used to separate the components of the extract.
-
Fractions are collected and analyzed by thin-layer chromatography (TLC).
-
Fractions containing compounds with similar TLC profiles are combined.
-
Further purification is achieved by repeated column chromatography, including preparative high-performance liquid chromatography (HPLC) on a C18 reversed-phase column with a suitable solvent system (e.g., methanol-water or acetonitrile-water gradient) to yield pure this compound.
Investigation of Anti-inflammatory and Antioxidant Activity
The following protocols are based on the study of the effects of this compound on lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells.
3.2.1. Cell Culture and Treatment:
-
RAW264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cells are pre-treated with various concentrations of this compound for 1-2 hours.
-
Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified period (e.g., 24 hours) to induce an inflammatory response.
3.2.2. Western Blot Analysis for MAPK and NF-κB Pathway Proteins:
-
After treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentrations are determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of p38, ERK1/2, JNK, and the p65 subunit of NF-κB. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Biological Activity and Signaling Pathway
This compound has demonstrated significant anti-inflammatory and antioxidant properties. In a key study, it was shown to inhibit the production of pro-inflammatory mediators in LPS-stimulated RAW264.7 macrophages. This effect is mediated through the suppression of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.
Inhibition of MAPK and NF-κB Signaling Pathways
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4) on the surface of macrophages. This activation triggers downstream signaling cascades, including the MAPK and NF-κB pathways, leading to the production of inflammatory cytokines and other inflammatory mediators.
This compound has been shown to inhibit the phosphorylation of key proteins in the MAPK pathway, namely p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK). By preventing their phosphorylation, this compound blocks their activation and subsequent downstream signaling.
Furthermore, this compound inhibits the activation of the NF-κB pathway by preventing the translocation of the p65 subunit from the cytoplasm to the nucleus. This nuclear translocation is a critical step for NF-κB to bind to DNA and initiate the transcription of pro-inflammatory genes.
Caption: Inhibition of MAPK and NF-κB pathways by this compound.
Conclusion
This compound is a promising natural product with demonstrated anti-inflammatory and antioxidant activities. Its ability to modulate the MAPK and NF-κB signaling pathways highlights its potential for the development of novel therapeutic agents for inflammatory diseases. Further research is warranted to fully elucidate its pharmacological profile, including its in vivo efficacy, safety, and pharmacokinetic properties. This technical guide provides a foundational resource for scientists and researchers to advance the study of this intriguing molecule.
References
The Biological Activity of Chaetoglobosin Vb: A Technical Guide for Researchers
An In-depth Examination of the Fungal Metabolite's Bioactivities, Mechanisms of Action, and Experimental Protocols
Introduction
Chaetoglobosin Vb is a cytochalasan alkaloid, a class of secondary metabolites produced by various fungi, most notably from the genus Chaetetomium. As with other members of the chaetoglobosin family, this compound possesses a complex chemical structure characterized by a 10-(indol-3-yl) group, a macrocyclic ring, and a perhydroisoindolone moiety. This intricate architecture is the basis for its diverse and significant biological activities, which include anti-inflammatory, antioxidant, and phytotoxic effects. This technical guide provides a comprehensive overview of the known biological activities of this compound, its mechanisms of action, and detailed experimental protocols for its study, aimed at researchers, scientists, and professionals in drug development.
Quantitative Data on Biological Activities
The following tables summarize the available quantitative data on the biological activities of this compound.
Table 1: Anti-inflammatory and Antioxidant Activity of this compound
| Activity | Cell Line | Assay | Concentration | Result | Reference |
| Cytotoxicity | RAW264.7 | MTT Assay | 25-100 µM | No significant cytotoxicity observed | [1] |
| Antioxidant | RAW264.7 | ROS Assay | 25-100 µM | Dose-dependent suppression of LPS-induced ROS production | [1] |
| Antioxidant | RAW264.7 | SOD Assay | 25-100 µM | Dose-dependent increase in SOD enzyme activity | [1] |
| Anti-inflammatory | RAW264.7 | ELISA | 100 µM | Significant inhibition of LPS-induced TNF-α, IL-6, and IL-1β production | [1] |
| Anti-inflammatory | RAW264.7 | Western Blot | 100 µM | Inhibition of LPS-induced iNOS and COX-2 protein expression | [1] |
Table 2: Cytotoxic, Phytotoxic, and Antifungal Activities of this compound
| Activity | Target Organism/Cell Line | Assay | Concentration | Result | Reference |
| Cytotoxicity | HCT116 (Human Colon Carcinoma) | Not specified | Not specified | Tested for activity, but specific IC50 value not reported in the reviewed literature. | [2] |
| Phytotoxicity | Raphanus sativus (Radish) seedlings | Seedling Growth Inhibition | 50 ppm and 200 ppm | Showed lower phytotoxicity compared to Chaetoglobosin V. Specific inhibition rates are not detailed in the reviewed literature. | |
| Antifungal Activity | Various phytopathogens | Not specified | Not specified | Tested against some phytopathogens, but specific MIC values are not available in the reviewed literature. | [3] |
Mechanism of Action: Anti-inflammatory and Antioxidant Effects
This compound exerts its anti-inflammatory and antioxidant effects in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells by modulating key signaling pathways. The primary mechanism involves the inhibition of the Toll-like receptor 4 (TLR4)-mediated inflammatory cascade.[1]
Upon stimulation by LPS, TLR4 activates two distinct downstream signaling pathways: the MyD88-dependent and the TRIF-dependent pathways. This compound has been shown to intervene in both.[1]
In the MyD88-dependent pathway , this compound suppresses the phosphorylation of mitogen-activated protein kinases (MAPKs), including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK). This, in turn, prevents the translocation of the nuclear factor-kappa B (NF-κB) p65 subunit into the nucleus. The inhibition of NF-κB activation leads to the downregulation of pro-inflammatory genes, resulting in decreased production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[1]
In the TRIF-dependent pathway , this compound reduces the release of interferon-beta (IFN-β).[1]
The antioxidant effect of this compound is attributed to its ability to suppress the production of reactive oxygen species (ROS) and enhance the activity of the antioxidant enzyme superoxide dismutase (SOD) in LPS-stimulated macrophages.[1]
Experimental Protocols
Anti-inflammatory and Antioxidant Activity Assays
RAW264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere. Subsequently, cells are pre-treated with various concentrations of this compound (e.g., 25, 50, 100 µM) for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for the desired duration.
Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. After treatment with this compound, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a further 4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
Intracellular ROS levels are measured using a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA). After treatment, cells are incubated with DCFH-DA solution. The fluorescence intensity is then measured using a fluorescence microplate reader or flow cytometer at an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
The concentrations of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
To determine the expression levels of key proteins in the signaling pathways, western blotting is performed. After treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is then blocked and incubated with primary antibodies against target proteins (e.g., p-p38, p-ERK, p-JNK, NF-κB p65, iNOS, COX-2, and a loading control like β-actin). After incubation with appropriate secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Phytotoxicity Assay (Radish Seedling Assay)
A solution of this compound in a suitable solvent (e.g., acetone) is prepared at the desired concentrations (e.g., 50 ppm and 200 ppm). An aliquot of each solution is applied to filter paper placed in a petri dish or multi-well plate. The solvent is allowed to evaporate completely.
Radish (Raphanus sativus) seeds are surface-sterilized and germinated in the dark. Uniformly sized seedlings are then placed on the treated filter papers. A small amount of sterile water is added to each well to moisten the filter paper. The plates are incubated in the dark at a controlled temperature (e.g., 25°C) for a period of 3-4 days.
After the incubation period, the lengths of the hypocotyls and roots of the radish seedlings are measured. The percentage of inhibition is calculated by comparing the growth in the treatment groups to that of a solvent-only control. A known herbicide (e.g., glyphosate) can be used as a positive control.
Cytotoxicity Assay against Cancer Cell Lines (e.g., HCT116)
Human colon carcinoma HCT116 cells are maintained in a suitable culture medium (e.g., McCoy's 5A) supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with a serial dilution of this compound for a specified duration (e.g., 48 or 72 hours). Cell viability is then determined using a suitable assay, such as the MTT assay as described previously, or a sulforhodamine B (SRB) assay. The half-maximal inhibitory concentration (IC50) value is calculated from the dose-response curve.
Visualizations
Signaling Pathway of this compound's Anti-inflammatory Action
Caption: Anti-inflammatory mechanism of this compound.
Experimental Workflow for Evaluating Anti-inflammatory Activity
Caption: Workflow for anti-inflammatory activity assessment.
Conclusion
This compound is a fungal metabolite with a range of biological activities, most notably potent anti-inflammatory and antioxidant properties. Its mechanism of action involves the modulation of the MAPK and NF-κB signaling pathways, making it a compound of interest for further investigation in the context of inflammatory diseases. While its cytotoxic, phytotoxic, and antifungal activities have been reported, further studies are required to quantify these effects with specific IC50 and MIC values. The experimental protocols detailed in this guide provide a framework for researchers to further explore the therapeutic potential of this compound. As research into fungal secondary metabolites continues, a deeper understanding of the structure-activity relationships of chaetoglobosins will undoubtedly pave the way for the development of new therapeutic agents.
References
- 1. This compound from endophytic Chaetomium globosum: absolute configuration of chaetoglobosins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chaetoglobosins from Chaetomium globosum, an endophytic fungus in Ginkgo biloba, and their phytotoxic and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Chaetoglobosin Vb: A Technical Guide to its Natural Sourcing and Isolation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the natural sources, isolation, and purification of Chaetoglobosin Vb, a cytochalasan alkaloid with notable biological activity. This document details the producing organisms, optimized fermentation and extraction protocols, and the analytical characterization of this fungal secondary metabolite. Furthermore, it elucidates the key signaling pathway modulated by this compound, offering insights for further research and drug development.
Natural Sources of this compound
This compound is a secondary metabolite produced by several fungal species, most notably the endophytic fungus Chaetomium globosum.[1][2] This fungus has been isolated from diverse environments, including the leaves of the Ginkgo biloba tree and marine habitats.[1] Another documented producer of this compound is the marine-derived fungus Emericellopsis sp. SCSIO41202.[3]
Isolation and Purification of this compound
The isolation of this compound involves a multi-step process encompassing fungal fermentation, extraction of the bioactive compounds, and subsequent purification using chromatographic techniques.
Fungal Fermentation
Chaetomium globosum is typically cultured in a nutrient-rich medium to promote the production of this compound. While specific yields for this compound are not widely reported, studies on the closely related Chaetoglobosin A provide insights into optimal fermentation conditions.
Table 1: Fermentation Parameters for Chaetoglobosin Production by Chaetomium globosum
| Parameter | Condition | Reference |
|---|---|---|
| Culture Medium | Potato Dextrose Agar (PDA) Broth or Cornstalk Medium | [4] |
| Incubation Temperature | 28°C | [4] |
| Culture Duration | 9 - 15 days | [4] |
| Agitation | Static or 180 rpm |[4] |
Extraction
Following fermentation, the fungal biomass and culture broth are extracted to isolate the crude mixture of secondary metabolites.
Table 2: Extraction Solvents for Chaetoglobosins
| Solvent | Efficacy | Reference |
|---|---|---|
| Ethyl Acetate | Commonly used for extraction from fungal cultures. | [1] |
| Acetone | Found to be an optimal extractant for cornstalk fermentation residues. |[4] |
Purification
The crude extract is subjected to a series of chromatographic steps to purify this compound from other co-metabolites.
Table 3: Chromatographic Techniques for Chaetoglobosin Purification
| Technique | Stationary Phase | Mobile Phase/Eluent | Reference |
|---|---|---|---|
| Flash Chromatography | C18 Resin | Methanol/Water Gradient | [5] |
| High-Performance Liquid Chromatography (HPLC) | C18 Column | Acetonitrile/Water (Isocratic) |[4] |
Experimental Protocols
Fermentation of Chaetomium globosum**
-
Prepare Potato Dextrose Broth (PDB) according to the manufacturer's instructions.
-
Inoculate the sterile PDB with a fresh culture of Chaetomium globosum.
-
Incubate the culture at 28°C for 14 days with shaking at 180 rpm.
Extraction of this compound
-
After incubation, homogenize the entire culture (mycelium and broth).
-
Extract the homogenized culture three times with an equal volume of ethyl acetate.
-
Combine the organic phases and evaporate the solvent under reduced pressure to obtain the crude extract.
Purification by Chromatography
-
Dissolve the crude extract in a minimal amount of methanol.
-
Subject the dissolved extract to flash chromatography on a C18 column, eluting with a stepwise gradient of methanol in water.
-
Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC.
-
Pool fractions containing this compound and concentrate them.
-
Perform final purification using semi-preparative HPLC with a C18 column and an isocratic mobile phase of acetonitrile and water.
Below is a graphical representation of the experimental workflow for the isolation and purification of this compound.
References
- 1. This compound from endophytic Chaetomium globosum: absolute configuration of chaetoglobosins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chaetoglobosins from Chaetomium globosum, an endophytic fungus in Ginkgo biloba, and their phytotoxic and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioactivities and Future Perspectives of Chaetoglobosins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxic chaetoglobosins from the endophyte Chaetomium globosum - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Guide to the Absolute Configuration of Chaetoglobosin Vb
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the methodologies and data used to determine the absolute configuration of Chaetoglobosin Vb, a cytochalasan alkaloid isolated from the endophytic fungus Chaetomium globosum. Understanding the precise three-dimensional arrangement of atoms is critical for elucidating its structure-activity relationships and potential therapeutic applications.
Introduction to this compound
This compound is a member of the chaetoglobosin family, a large class of fungal secondary metabolites belonging to the cytochalasan alkaloids.[1][2] These molecules are characterized by a complex architecture featuring a perhydroisoindolone moiety fused to a macrocyclic ring, with a distinctive 10-(indol-3-yl) group.[1][2] this compound was first isolated from an endophytic fungus, Chaetomium globosum, associated with the leaves of the Ginkgo biloba tree.[3] The determination of its absolute configuration was crucial for distinguishing it from other stereoisomers and for understanding its biological function.
Strategy for Stereochemical Assignment
The elucidation of this compound's planar structure was accomplished using standard spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) and mass spectrometry.[3] However, determining the absolute configuration of such a complex, polycyclic molecule required a more advanced approach.
The definitive assignment was achieved through a powerful combination of experimental Electronic Circular Dichroism (CD) spectroscopy and quantum chemical calculations using Time-Dependent Density Functional Theory (TDDFT).[3] This chiroptical method is particularly valuable for complex natural products that may be difficult to crystallize for X-ray analysis. The strategy involves comparing the experimentally measured CD spectrum of the natural product with the theoretically predicted spectrum for a known stereoisomer. A match between the experimental and calculated spectra provides strong evidence for the absolute configuration.[3][4][5]
This assignment was further supported by the chemical correlation between this compound and related known compounds, Chaetoglobosin V and Chaetoglobosin G, through a biomimetic transformation.[3]
Quantitative Data Summary
The structural and chiroptical properties of this compound were characterized by various analytical techniques. The key quantitative data are summarized below.
| Property | Value / Observation | Technique |
| Molecular Formula | C₃₂H₃₆N₂O₅ | High-Resolution Mass Spectrometry (HRMS) |
| Exact Mass | Value not publicly available in searched abstracts. | HRMS |
| Optical Rotation | Optically active, dextrorotatory (+). Specific value not publicly available in searched abstracts. | Polarimetry |
| ECD Cotton Effects | The experimental CD spectrum was compared with the calculated spectrum for the final assignment.[3] | Electronic Circular Dichroism |
| ¹H and ¹³C NMR | Data consistent with a chaetoglobosin-type structure.[3] Specific shifts not available in abstracts. | NMR Spectroscopy |
Experimental Protocols
The determination of the absolute configuration of this compound relied on the following key experimental and computational procedures.
Fungal Culture and Isolation
-
Organism : The endophytic fungus Chaetomium globosum was isolated from the leaves of a Ginkgo biloba tree.[3]
-
Cultivation : The fungus was cultivated on a solid medium (e.g., potato dextrose agar or rice medium) at approximately 25-28°C for several weeks to allow for the production of secondary metabolites.
-
Extraction : The fermented solid culture was extracted exhaustively with an organic solvent, typically ethyl acetate, to partition the metabolites from the culture medium.[3]
-
Purification : The crude ethyl acetate extract was subjected to multiple steps of column chromatography. This process typically involves a combination of normal-phase (silica gel) and reverse-phase (e.g., ODS, C18) chromatography, followed by final purification using semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[6][7]
Spectroscopic and Chiroptical Analysis
-
NMR Spectroscopy : ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra were recorded on a high-field spectrometer (e.g., 600 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).[6] These spectra were used to determine the planar structure and relative stereochemistry.
-
Mass Spectrometry : High-resolution electrospray ionization mass spectrometry (HR-ESIMS) was used to determine the elemental composition and exact mass of the molecule.[6][8]
-
Electronic Circular Dichroism (ECD) : The experimental ECD spectrum was recorded on a dedicated CD spectrometer.[6][7] The purified compound was dissolved in a suitable spectroscopic-grade solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 0.1-0.2 mg/mL). The spectrum was measured over a wavelength range of approximately 200-400 nm.[6]
Computational Methodology (TDDFT-ECD)
-
Conformational Search : A thorough conformational analysis of a model structure of this compound was performed using molecular mechanics methods to identify all low-energy conformers.
-
Geometry Optimization : The geometries of the identified stable conformers were then optimized at a higher level of theory, typically using Density Functional Theory (DFT), for example, with the B3LYP functional and a basis set like 6-31G(d).
-
TDDFT Calculation : The ECD spectra for each optimized conformer were calculated using Time-Dependent DFT (TDDFT). This step predicts the excitation energies and rotational strengths of the electronic transitions.
-
Spectrum Simulation : The final theoretical ECD spectrum was obtained by averaging the spectra of all significant conformers, weighted according to their Boltzmann population distribution at room temperature. The calculated transitions are typically convoluted with a Gaussian function to simulate the experimental band shape.[9]
-
Comparison : The resulting calculated ECD spectrum was then visually and quantitatively compared with the experimental spectrum. A good agreement in the signs and relative intensities of the Cotton effects confirmed the assigned absolute configuration.[3]
Supporting Chemical Correlation
To further solidify the stereochemical assignment, a biomimetic transformation was performed. Chaetoglobosin G, a known related compound, was converted under mild conditions into both Chaetoglobosin V and this compound.[3] This chemical correlation demonstrated that these compounds share a common biosynthetic origin and, by extension, the same absolute configuration at their conserved chiral centers.
Conclusion
The absolute configuration of this compound was unequivocally established through the synergistic application of experimental ECD spectroscopy and theoretical TDDFT calculations.[3] This state-of-the-art chiroptical approach, supported by traditional spectroscopic analysis and chemical correlation, provides a reliable framework for determining the stereochemistry of complex natural products. The established configuration is fundamental for future research into the biological activities of this compound and for guiding synthetic and medicinal chemistry efforts.
References
- 1. Bioactive Chaetoglobosins from the Mangrove Endophytic Fungus Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactivities and Future Perspectives of Chaetoglobosins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound from endophytic Chaetomium globosum: absolute configuration of chaetoglobosins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of absolute configuration using density functional theory calculations of optical rotation and electronic circular dichroism: chiral alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Chaetoglobosins with Fungicidal Activity from Chaetomium sp. UJN-EF006 Endophytic in Vaccinium bracteatum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diversified Chaetoglobosins from the Marine-Derived Fungus Emericellopsis sp. SCSIO41202 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. arpi.unipi.it [arpi.unipi.it]
The Fungal Secondary Metabolite Chaetoglobosin Vb: A Technical Guide for Researchers
An In-depth Examination of its Core Properties, Biological Activities, and Experimental Methodologies
Abstract
Chaetoglobosin Vb is a cytochalasan alkaloid, a class of secondary metabolites produced by various fungi. As a member of the diverse chaetoglobosin family, it has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and drug development professionals. It delves into its discovery, chemical properties, and known biological effects, with a strong emphasis on quantitative data and detailed experimental protocols. Furthermore, this document presents visual representations of key pathways and workflows to facilitate a deeper understanding of its role as a fungal secondary metabolite.
Introduction
Fungal secondary metabolites are a rich source of structurally diverse and biologically active compounds, playing a crucial role in drug discovery and development. Among these, the cytochalasan alkaloids, and specifically the chaetoglobosins, have been a subject of intense study due to their wide range of biological activities, including cytotoxic, phytotoxic, and antimicrobial properties[1]. Chaetoglobosins are characterized by a perhydroisoindolone moiety fused to a macrocyclic ring and are biosynthesized through a polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) pathway[2][3][4].
This compound, a member of this family, was first isolated from the endophytic fungus Chaetomium globosum, notably from a strain associated with the leaves of the Ginkgo biloba tree[5][6]. Its chemical structure has been elucidated, revealing a close relationship to other known compounds such as chaetoglobosin V and chaetoglobosin G[5][6]. This guide aims to consolidate the current knowledge on this compound, providing a technical resource for its study and potential applications.
Chemical Properties and Structure Elucidation
The structure of this compound was determined through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) and mass spectrometry[5][6].
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C32H36N2O5 | [7] |
| Molecular Weight | 528.64 g/mol | Inferred from Molecular Formula |
| Appearance | Pale yellow solid | [7] |
| Key Spectroscopic Data | 1H NMR and 13C NMR data are available in the literature, revealing the characteristic signals of the indole ring, the perhydroisoindolone core, and the macrocyclic ring. | [7][8][9] |
Biological Activities and Quantitative Data
This compound has demonstrated a range of biological activities, primarily cytotoxicity against cancer cell lines and phytotoxicity.
Cytotoxic Activity
While specific IC50 values for this compound are not extensively reported across a wide range of cell lines, studies on closely related chaetoglobosins provide a strong indication of its potential. For context, various chaetoglobosins have shown significant cytotoxicity against human cancer cell lines[10][11][12].
Table 2: Cytotoxicity of this compound and Related Compounds (IC50 values in µM)
| Compound | HCT116 (Colon) | A549 (Lung) | HeLa (Cervical) | MDA-MB-231 (Breast) | Reference |
| Chaetoglobosin V | 3.15 - 8.44 | Not Reported | < 20 | < 20 | [10] |
| This compound | Not Specifically Reported | Not Specifically Reported | < 20 | < 20 | [7] |
| Chaetoglobosin A | 3.15 - 8.44 | < 20 | < 20 | < 20 | [10] |
| Etoposide (Control) | 2.13 | Not Reported | Not Reported | Not Reported | [10] |
Note: The table includes data for closely related chaetoglobosins to provide a comparative context for the potential activity of this compound.
Phytotoxic Activity
This compound, along with other chaetoglobosins, has been shown to inhibit the growth of radish (Raphanus sativus) seedlings[10].
Table 3: Phytotoxicity of this compound and Related Compounds on Radish Seedlings
| Compound | Concentration (ppm) | Inhibition Rate (%) | Reference |
| Chaetoglobosin V | 50 | >60 | [10] |
| This compound | 50 | Data not specifically quantified, but inhibitory effects noted. | [10] |
| Chaetoglobosin A | 50 | >60 | [10] |
| Glyphosate (Control) | 50 | >60 | [10] |
Mechanism of Action
The primary mechanism of action for chaetoglobosins is their interaction with the cellular actin cytoskeleton[13]. By binding to actin filaments, they disrupt actin polymerization, leading to a cascade of downstream effects that can culminate in apoptosis (programmed cell death)[14][15].
Disruption of the Actin Cytoskeleton
Chaetoglobosins are known to interfere with the assembly and disassembly of actin filaments, which are crucial for maintaining cell shape, motility, and division[13][15]. This disruption can lead to morphological changes in the cell, including cell rounding and membrane blebbing, which are characteristic features of apoptosis[16].
Induction of Apoptosis
The disruption of the actin cytoskeleton by chaetoglobosins can trigger apoptotic pathways. While the specific signaling cascade for this compound has not been fully elucidated, studies on other chaetoglobosins, such as Chaetoglobosin A, have shown the involvement of the MAPK and PI3K-AKT-mTOR signaling pathways in mediating apoptosis in cancer cells[17]. It is plausible that this compound induces apoptosis through a similar mechanism.
Biosynthesis
Chaetoglobosins are synthesized by a hybrid polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) enzyme[2][3][4][5]. The biosynthetic gene cluster for chaetoglobosins typically includes the PKS-NRPS gene, along with genes encoding tailoring enzymes such as oxidases and reductases that modify the initial polyketide-peptide backbone to generate the diverse range of chaetoglobosin structures[2][3]. While the specific gene cluster for this compound has not been definitively identified, it is understood to be derived from L-tryptophan and a polyketide chain.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Fungal Fermentation and Extraction
Objective: To cultivate Chaetomium globosum and extract crude secondary metabolites, including this compound.
Materials:
-
Strain: Chaetomium globosum (e.g., endophytic strain from Ginkgo biloba)
-
Media: Potato Dextrose Agar (PDA) for initial culture, and a liquid fermentation medium (e.g., Potato Dextrose Broth or a custom medium)[13][18].
-
Equipment: Shaker incubator, filtration apparatus, rotary evaporator.
Protocol:
-
Inoculate a PDA plate with C. globosum and incubate at 25-28°C for 5-7 days.
-
Aseptically transfer agar plugs of the fungal mycelium to a flask containing the liquid fermentation medium.
-
Incubate the liquid culture on a rotary shaker (e.g., 150-180 rpm) at 25-28°C for 14-21 days[13][18].
-
After incubation, separate the mycelium from the broth by filtration.
-
Extract the culture broth with an equal volume of ethyl acetate three times. Combine the organic layers and concentrate under reduced pressure using a rotary evaporator to obtain the crude broth extract.
-
Dry the mycelium, grind it into a powder, and extract sequentially with methanol and acetone. Combine the solvent extracts and concentrate to obtain the crude mycelial extract.
Isolation and Purification of this compound
Objective: To isolate and purify this compound from the crude fungal extract.
Materials:
-
Crude extract of C. globosum.
-
Silica gel for column chromatography.
-
Solvents for chromatography: n-hexane, ethyl acetate, methanol, chloroform, acetonitrile, water.
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column.
Protocol:
-
Subject the crude extract to silica gel column chromatography, eluting with a gradient of n-hexane-ethyl acetate or chloroform-methanol.
-
Collect fractions and monitor by Thin-Layer Chromatography (TLC).
-
Combine fractions containing compounds with similar Rf values to this compound.
-
Further purify the combined fractions using preparative HPLC on a C18 column with a suitable mobile phase, such as a gradient of acetonitrile-water or methanol-water[19].
-
Collect the peak corresponding to this compound and verify its purity by analytical HPLC.
-
Confirm the structure of the purified compound using NMR and mass spectrometry.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic activity of this compound against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT116, A549, HeLa).
-
Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics.
-
This compound dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
96-well plates.
-
Microplate reader.
Protocol:
-
Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (typically in a serial dilution) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., etoposide).
-
After the incubation period, add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO or isopropanol.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Conclusion and Future Perspectives
This compound, a secondary metabolite from the endophytic fungus Chaetomium globosum, represents a promising natural product with potential applications in cancer chemotherapy and as a phytotoxin. Its ability to disrupt the actin cytoskeleton provides a clear mechanism of action that warrants further investigation. Future research should focus on a more comprehensive evaluation of its cytotoxicity against a broader panel of cancer cell lines, including drug-resistant strains. Elucidating the specific biosynthetic gene cluster responsible for its production could enable synthetic biology approaches to enhance its yield or generate novel analogs with improved activity and reduced toxicity. Furthermore, in-depth studies into the specific signaling pathways modulated by this compound will be crucial for its development as a potential therapeutic agent. This technical guide serves as a foundational resource to stimulate and support these future research endeavors.
References
- 1. Molecular basis of cytochalasan biosynthesis in fungi: gene cluster analysis and evidence for the involvement of a PKS-NRPS hybrid synthase by RNA silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Faster workflows boost drug discovery in natural product-based screening | Frederick National Laboratory [frederick.cancer.gov]
- 5. Phylogenetic Study of Polyketide Synthases and Nonribosomal Peptide Synthetases Involved in the Biosynthesis of Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound from endophytic Chaetomium globosum: absolute configuration of chaetoglobosins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Cytotoxic Cytochalasans from a Plant-Associated Fungus Chaetomium globosum kz-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Diagnostically analyzing 1 H NMR spectra of sub-types in chaetoglobosins for dereplication - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10434H [pubs.rsc.org]
- 10. Chaetoglobosins from Chaetomium globosum, an endophytic fungus in Ginkgo biloba, and their phytotoxic and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxic Chaetoglobosins From a Soil-derived Chaetomium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessment of the Cytotoxic and Apoptotic Effects of Chaetominine in a Human Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antifungal Metabolites Produced by Chaetomium globosum No.04, an Endophytic Fungus Isolated from Ginkgo biloba - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Involvement of the Actin Machinery in Programmed Cell Death [frontiersin.org]
- 15. The actin cytoskeleton as a sensor and mediator of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Chaetoglobosin A induces apoptosis in T-24 human bladder cancer cells through oxidative stress and MAPK/PI3K-AKT-mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Growth and Mycotoxin Production by Chaetomium globosum Is Favored in a Neutral pH [mdpi.com]
- 19. HPLC-DAD-Guided Isolation of Diversified Chaetoglobosins from the Coral-Associated Fungus Chaetomium globosum C2F17 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Isolation of Chaetoglobosin Vb from Endophytic Fungi
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the isolation and purification of Chaetoglobosin Vb, a cytochalasan alkaloid, from endophytic fungi, primarily Chaetomium globosum. This document outlines the necessary materials, step-by-step procedures for fungal fermentation, extraction, and chromatographic purification, as well as methods for characterization.
Introduction
This compound is a member of the chaetoglobosin family of mycotoxins, which are secondary metabolites produced by various fungi, notably the endophytic fungus Chaetomium globosum.[1][2][3][4] This compound, along with its analogs, has garnered significant interest in the scientific community due to its wide range of biological activities, including potent cytotoxic and phytotoxic effects.[3][5][6] The primary mechanism of action for many chaetoglobosins involves the disruption of actin polymerization, a fundamental cellular process, making them valuable tools for cell biology research and potential leads for novel therapeutic agents.[1][7] This protocol details a comprehensive methodology for the isolation of this compound for further investigation.
Data Presentation
Quantitative Data
The following table summarizes the expected quantitative data from the isolation of this compound. Specific yields may vary depending on the fungal strain, culture conditions, and extraction efficiency.
| Parameter | Value | Source / Notes |
| Fungal Strain | Chaetomium globosum (endophyte from Ginkgo biloba) | Xue et al., 2012[4] |
| Fermentation Volume | 50 L | Based on similar chaetoglobosin isolation protocols.[8] |
| Crude Extract Yield | Data not available | To be determined experimentally. |
| Pure this compound Yield | Data not available | To be determined experimentally. The yield of other chaetoglobosins like Chaetoglobosin A can range from mg/L to hundreds of mg/L depending on the strain and conditions.[2] |
| Purity | >95% | As determined by HPLC analysis.[9] |
Spectroscopic Data for this compound
The structural elucidation of this compound is confirmed through various spectroscopic methods.[4]
| Spectroscopic Method | Key Findings / Data | Source / Notes |
| Mass Spectrometry (MS) | Molecular formula determination. | Expected to be consistent with published data by Xue et al., 2012.[4] |
| ¹H NMR | Characteristic chemical shifts for the indole moiety and macrocyclic structure. | Specific chemical shift data is available in specialized literature.[10] |
| ¹³C NMR | Carbon skeleton confirmation. | Specific chemical shift data is available in specialized literature. |
| 2D NMR (COSY, HSQC, HMBC) | Elucidation of connectivity and stereochemistry. | Essential for unambiguous structure confirmation. |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the isolation of this compound.
Protocol 1: Fungal Fermentation
-
Fungal Strain: Chaetomium globosum, an endophytic fungus isolated from the leaves of Ginkgo biloba.[4]
-
Culture Media:
-
Seed Culture: Potato Dextrose Agar (PDA) or Sabouraud's medium.[3]
-
Production Culture: Large-scale fermentation can be carried out in a liquid medium containing oat flour (80 g/L), maltose (10 g/L), and yeast extract (2 g/L) with the pH adjusted to 6.0 before autoclaving.[8] Alternatively, solid-state fermentation on rice or cornstalks can be employed.[3][11][12] For optimal growth and mycotoxin production, a neutral pH is generally favored.[13]
-
-
Fermentation Conditions:
Protocol 2: Extraction of this compound
-
Harvesting: After the fermentation period, separate the mycelia from the culture broth by filtration.
-
Extraction of Mycelia:
-
Extraction of Culture Filtrate:
-
Extract the culture filtrate three times with an equal volume of ethyl acetate.
-
-
Concentration:
-
Combine all the ethyl acetate extracts.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Protocol 3: Chromatographic Purification
-
Silica Gel Column Chromatography:
-
Subject the crude extract to silica gel column chromatography.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify fractions containing compounds with the characteristic UV absorbance of chaetoglobosins.
-
-
Sephadex LH-20 Column Chromatography:
-
Further purify the fractions containing the target compound using a Sephadex LH-20 column with methanol as the mobile phase to remove pigments and other impurities.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Perform final purification using semi-preparative HPLC on a C18 column.
-
Use a mobile phase consisting of a gradient of methanol and water or acetonitrile and water.[9]
-
Monitor the elution at a suitable wavelength (e.g., 220 nm) and collect the peak corresponding to this compound.
-
-
Purity Check:
-
Assess the purity of the isolated this compound using analytical HPLC. The purity should be >95%.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the isolation of this compound.
Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of this compound action via actin disruption.
References
- 1. Effects of chaetoglobosin J on the G-F transformation of actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New insight into the production improvement and resource generation of chaetoglobosin A in Chaetomium globosum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound from endophytic Chaetomium globosum: absolute configuration of chaetoglobosins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chaetoglobosin E inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioactivities and Future Perspectives of Chaetoglobosins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antifungal Metabolites Produced by Chaetomium globosum No.04, an Endophytic Fungus Isolated from Ginkgo biloba - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. New production process of the antifungal chaetoglobosin A using cornstalks | Brazilian Journal of Microbiology [elsevier.es]
- 12. New production process of the antifungal chaetoglobosin A using cornstalks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Note: Structure Elucidation of Chaetoglobosin Vb using 1D and 2D NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chaetoglobosin Vb is a cytochalasan alkaloid, a class of fungal secondary metabolites known for their wide range of biological activities.[1][2] The complex polycyclic structure of these molecules necessitates advanced spectroscopic techniques for unambiguous structure determination. Nuclear Magnetic Resonance (NMR) spectroscopy, including both one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, is the most powerful tool for elucidating the intricate molecular architecture of chaetoglobosins. This application note provides a detailed overview and experimental protocols for the structure elucidation of this compound, a representative member of this class, isolated from the endophytic fungus Chaetomium globosum.[3]
1. Molecular Structure of this compound
This compound (C₃₂H₃₆N₂O₅) possesses a complex framework characterized by a perhydroisoindolone moiety fused to a macrocyclic ring, with a characteristic indole substituent. The precise determination of the connectivity and stereochemistry of this molecule is critically dependent on the analysis of its NMR data.
2. 1D and 2D NMR Data for Structure Elucidation
The complete assignment of the proton (¹H) and carbon (¹³C) NMR spectra is the foundation of structure elucidation. While the specific data for this compound is found within dedicated publications, the following tables provide a representative summary of the kind of data obtained for a closely related chaetoglobosin, illustrating the typical chemical shifts and key correlations.
Table 1: Representative ¹H NMR Data for a Chaetoglobosin in CDCl₃
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 3 | 3.85 | m | |
| 4 | 2.60 | m | |
| 5 | 2.30 | m | |
| 6 | 4.10 | d | 9.0 |
| 7 | 5.65 | dd | 9.0, 2.5 |
| 8 | 3.15 | m | |
| 10a | 3.20 | dd | 14.0, 4.0 |
| 10b | 2.80 | dd | 14.0, 8.0 |
| 11-Me | 1.15 | d | 7.0 |
| 12-Me | 1.05 | s | |
| 13 | 5.40 | dd | 15.0, 9.5 |
| 14 | 5.80 | m | |
| 15 | 2.20, 1.80 | m | |
| 16 | 2.55 | m | |
| 17 | 5.25 | d | 9.5 |
| 18-Me | 1.75 | s | |
| 20 | 4.05 | br s | |
| 21 | 2.45 | m | |
| 22 | 2.10 | m | |
| 2'-H | 7.05 | s | |
| 4'-H | 7.60 | d | 8.0 |
| 5'-H | 7.15 | t | 8.0 |
| 6'-H | 7.10 | t | 8.0 |
| 7'-H | 7.35 | d | 8.0 |
| NH-1' | 8.10 | s | |
| NH-2 | 6.50 | br s |
Table 2: Representative ¹³C NMR Data for a Chaetoglobosin in CDCl₃
| Position | δC (ppm) | Position | δC (ppm) |
| 1 | 171.5 | 15 | 35.0 |
| 3 | 58.0 | 16 | 40.5 |
| 4 | 45.0 | 17 | 130.0 |
| 5 | 48.5 | 18 | 135.5 |
| 6 | 78.0 | 19 | 200.0 |
| 7 | 125.0 | 20 | 68.0 |
| 8 | 42.0 | 21 | 46.0 |
| 9 | 60.0 | 22 | 25.0 |
| 10 | 30.0 | 23 | 210.0 |
| 11-Me | 15.0 | 1'-C | 136.5 |
| 12-Me | 22.0 | 2'-C | 122.5 |
| 13 | 132.0 | 3'-C | 110.0 |
| 14 | 128.0 | 3a'-C | 127.5 |
3. Experimental Protocols
The following are generalized protocols for the acquisition of 1D and 2D NMR spectra for chaetoglobosins.
3.1. Sample Preparation
-
Weigh 5-10 mg of the purified chaetoglobosin sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or methanol-d₄, CD₃OD) in a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
3.2. NMR Data Acquisition
NMR spectra are typically recorded on a high-field spectrometer (e.g., 500 or 600 MHz) equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 220-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
-
COSY (Correlation Spectroscopy):
-
Pulse Program: Gradient-selected COSY (e.g., cosygpqf).
-
Spectral Width: 12-16 ppm in both dimensions.
-
Data Points: 2048 in F2, 256-512 in F1.
-
Number of Scans: 2-8 per increment.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: Gradient-selected, sensitivity-enhanced HSQC (e.g., hsqcedetgpsisp2).
-
Spectral Width: 12-16 ppm in F2 (¹H), 160-180 ppm in F1 (¹³C).
-
Data Points: 1024 in F2, 256 in F1.
-
Number of Scans: 4-16 per increment.
-
¹JCH Coupling Constant: Optimized for ~145 Hz.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: Gradient-selected HMBC (e.g., hmbcgplpndqf).
-
Spectral Width: 12-16 ppm in F2 (¹H), 220-240 ppm in F1 (¹³C).
-
Data Points: 2048 in F2, 256-512 in F1.
-
Number of Scans: 8-32 per increment.
-
Long-Range Coupling Delay: Optimized for ⁿJCH of 8-10 Hz.
-
4. Data Processing and Interpretation
-
Apply Fourier transformation to the acquired data with appropriate window functions (e.g., exponential for 1D, sine-bell for 2D).
-
Phase and baseline correct all spectra.
-
Reference the spectra to the residual solvent signal (e.g., CDCl₃ at δH 7.26 and δC 77.16).
-
Integrate the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicity and coupling constants in the ¹H NMR spectrum to identify spin systems.
-
Use the HSQC spectrum to correlate each proton to its directly attached carbon.
-
Analyze the COSY spectrum to confirm proton-proton couplings and extend spin systems.
-
Utilize the HMBC spectrum to piece together the molecular fragments by identifying long-range (2-3 bond) correlations between protons and carbons.
5. Visualizations
Caption: Workflow for the structure elucidation of this compound.
Caption: Key 2D NMR correlations for a chaetoglobosin structure.
The combination of 1D and 2D NMR spectroscopy provides a powerful and indispensable toolkit for the complete structure elucidation of complex natural products like this compound. By systematically acquiring and analyzing a suite of NMR experiments, researchers can confidently determine the planar structure and relative stereochemistry, which is a crucial step in the discovery and development of new therapeutic agents. The protocols and representative data presented herein serve as a valuable guide for scientists working with chaetoglobosins and other intricate natural products.
References
- 1. Bioactivities and Future Perspectives of Chaetoglobosins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diversified Chaetoglobosins from the Marine-Derived Fungus Emericellopsis sp. SCSIO41202 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound from endophytic Chaetomium globosum: absolute configuration of chaetoglobosins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chaetoglobosin Vb in In Vitro Cytotoxicity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chaetoglobosin Vb is a member of the cytochalasan family of mycotoxins, which are secondary metabolites produced by various fungi, notably from the genus Chaetomium. Chaetoglobosins are known for their wide range of biological activities, including potent cytotoxic effects against various cancer cell lines. This document provides detailed application notes and protocols for the utilization of this compound in in vitro cytotoxicity studies, designed to guide researchers in the fields of oncology, drug discovery, and molecular biology.
Chaetoglobosins, as a class of compounds, are recognized for their ability to interfere with actin filament function, a critical component of the cellular cytoskeleton. This disruption leads to the inhibition of cell division, migration, and the induction of apoptosis. While specific data for this compound is limited, the methodologies and mechanistic insights presented herein are based on studies of closely related chaetoglobosins and provide a robust framework for investigating the cytotoxic potential of this compound.
Data Presentation: Cytotoxicity of Chaetoglobosins
Due to the limited availability of specific IC50 values for this compound in the public domain, the following table summarizes the cytotoxic activities of closely related chaetoglobosins against a panel of human cancer cell lines. These values can serve as a preliminary guide for determining appropriate concentration ranges for this compound in initial screening experiments. It is recommended that researchers perform dose-response studies to determine the precise IC50 value of this compound in their specific cell line of interest.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Chaetoglobosin V | KB | Human oral cancer | >30 µg/mL | [1] |
| Chaetoglobosin V | K562 | Human chronic myelogenous leukemia | 18-30 µg/mL | [1][2] |
| Chaetoglobosin V | MCF-7 | Human breast adenocarcinoma | >30 µg/mL | [1] |
| Chaetoglobosin V | HepG2 | Human liver hepatocellular carcinoma | 27.87 µg/mL | [1] |
| Chaetoglobosin E | KYSE-30 | Human esophageal squamous cell carcinoma | 2.57 µM | [3] |
| Chaetoglobosin E | HCT116 | Human colorectal carcinoma | - | [3] |
| Chaetoglobosin E | HeLa | Human cervical cancer | - | [3] |
| Chaetoglobosin E | A549 | Human lung adenocarcinoma | 5.9 µM | [4] |
| Chaetoglobosin E | Huh7 | Human hepatocarcinoma | 1.4 µM | [4] |
| Chaetoglobosin Fex | Huh7 | Human hepatocarcinoma | 3.0 µM | [4] |
| Chaetoglobosin Fex | MCF-7 | Human breast adenocarcinoma | 7.5 µM | [4] |
Experimental Protocols
Two standard and widely accepted colorimetric assays for determining in vitro cytotoxicity are the MTT assay and the Sulforhodamine B (SRB) assay. Detailed protocols for both are provided below.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
Materials:
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to start with could be 0.1 to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Sulforhodamine B (SRB) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed with trichloroacetic acid (TCA). The amount of bound dye is proportional to the total cellular protein mass.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Trichloroacetic acid (TCA) solution (10% w/v in water, cold)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
Acetic acid solution (1% v/v in water)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Cell Fixation:
-
After the treatment incubation, gently add 50 µL of cold 10% TCA to each well (on top of the 100 µL of medium) to fix the cells.
-
Incubate the plate at 4°C for 1 hour.
-
-
Washing:
-
Carefully remove the supernatant.
-
Wash the plate five times with slow-running tap water or 1% acetic acid to remove the TCA and excess medium.
-
Allow the plate to air dry completely.
-
-
SRB Staining:
-
Add 100 µL of 0.4% SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Removal of Unbound Dye:
-
Quickly wash the plate five times with 1% acetic acid to remove unbound SRB dye.
-
Allow the plate to air dry completely.
-
-
Solubilization of Bound Dye:
-
Add 200 µL of 10 mM Tris-base solution to each well.
-
Place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of growth inhibition against the logarithm of the drug concentration to determine the IC50 value.
-
Mandatory Visualizations
Experimental Workflow for In Vitro Cytotoxicity Assay
The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound using either the MTT or SRB assay.
Caption: General workflow for in vitro cytotoxicity testing.
Hypothesized Signaling Pathways Affected by Chaetoglobosins
Based on studies of related chaetoglobosins, this compound is hypothesized to induce cytotoxicity and apoptosis through the modulation of key signaling pathways that regulate cell survival, proliferation, and death. The following diagram illustrates a potential mechanism of action.
Caption: Hypothesized signaling pathways modulated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic chaetoglobosins from the endophyte Chaetomium globosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chaetoglobosin E inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Antifungal Assays with Chaetoglobosin Vb
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chaetoglobosin Vb is a member of the cytochalasan class of mycotoxins, naturally produced by the endophytic fungus Chaetoglobium globosum.[1] Cytochalasans are characterized by their ability to interact with actin, a critical component of the eukaryotic cytoskeleton, leading to a disruption of cellular processes. This unique mode of action makes this compound a compound of interest for the development of novel antifungal agents. This document provides detailed application notes and protocols for conducting antifungal assays with this compound, aimed at researchers in mycology, drug discovery, and agricultural science.
Chaetoglobosins, as a group, have demonstrated a wide range of biological activities, including antifungal, cytotoxic, and phytotoxic effects.[2][3] Their primary mechanism of action involves the inhibition of actin filament polymerization, which in fungi, can lead to aberrant cell morphology, disruption of cell division, and ultimately, cell death.[4][5] These application notes will guide users through the essential assays to determine the antifungal efficacy of this compound and to investigate its mechanism of action.
Data Presentation
Table 1: Antifungal Activity of Chaetoglobosins Against Various Fungal Species
The following table summarizes the available quantitative data on the antifungal activity of this compound and closely related chaetoglobosins. This data serves as a reference for expected potency and for the selection of appropriate concentration ranges in experimental setups.
| Compound | Fungal Species | Assay Type | Value (µM) | Reference |
| Chaetoglobosin V | Alternaria solani | Broth Microdilution | 47.3 | --INVALID-LINK-- |
| Chaetoglobosin G | Alternaria solani | Broth Microdilution | 47.3 | --INVALID-LINK-- |
| Chaetoglobosin G | Alternaria alternata | Broth Microdilution | 47.3 | --INVALID-LINK-- |
| Chaetoglobosin P | Cryptococcus neoformans H99 (at 37°C) | Broth Microdilution | 6.3 µg/mL | [6][7] |
| Chaetoglobosin P | Aspergillus fumigatus | Broth Microdilution | 12.5 µg/mL | [6][7] |
| Chaetoglobosin P | Candida albicans | Broth Microdilution | >50 µg/mL | [6][7] |
| Chaetoglobosin (unspecified) | Botrytis cinerea | Mycelial Growth Inhibition | EC50: 0.40 - 8.25 µg/mL | [2] |
| Chaetoglobosin (unspecified) | Sclerotinia sclerotiorum | Mycelial Growth Inhibition | - | [2] |
Note: Data for this compound is limited in publicly available literature. The provided data for related compounds can be used to estimate effective concentrations for initial screening. Researchers are encouraged to perform dose-response experiments to determine the precise MIC/EC50 values for this compound against their fungal strains of interest.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for testing the susceptibility of yeasts and filamentous fungi to this compound.[7][8]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well flat-bottom microtiter plates
-
Fungal isolate(s) of interest
-
Appropriate broth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS, Sabouraud Dextrose Broth)
-
Sterile phosphate-buffered saline (PBS)
-
Spectrophotometer or microplate reader
-
Hemocytometer or other cell counting device
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to a final concentration of 10 mg/mL.
-
Further dilute the stock solution in the appropriate broth medium to create a working solution at twice the highest desired final concentration.
-
-
Preparation of Fungal Inoculum:
-
Yeasts: Culture the yeast strain on an appropriate agar plate for 24-48 hours. Suspend a few colonies in sterile PBS and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL). Dilute this suspension in the broth medium to achieve a final concentration of 0.5-2.5 x 10^3 cells/mL in the assay wells.
-
Filamentous Fungi: Grow the fungus on an agar plate until sporulation is evident. Harvest spores by flooding the plate with sterile PBS containing 0.05% Tween 80 and gently scraping the surface. Filter the spore suspension through sterile gauze to remove hyphal fragments. Count the spores using a hemocytometer and adjust the concentration to 1-5 x 10^4 spores/mL in the broth medium.
-
-
Assay Setup:
-
In a 96-well plate, add 100 µL of the appropriate broth medium to all wells except the first column.
-
Add 200 µL of the this compound working solution to the first column.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
The eleventh column will serve as the growth control (no compound), and the twelfth column will be the sterility control (no inoculum).
-
Add 100 µL of the prepared fungal inoculum to all wells except the sterility control wells. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Seal the plates and incubate at the optimal temperature for the specific fungus (e.g., 35°C for most clinical isolates) for 24-72 hours, depending on the growth rate of the organism.
-
-
Reading the MIC:
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control. For yeasts, this is often a ≥50% reduction in turbidity. For filamentous fungi, it is the lowest concentration with no visible growth.
-
Growth can be assessed visually or by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.
-
Protocol 2: Agar Diffusion Assay (Disk Diffusion)
This method provides a qualitative or semi-quantitative assessment of antifungal activity and is useful for initial screening.[9][10][11]
Materials:
-
This compound
-
DMSO
-
Sterile 6 mm paper disks
-
Petri dishes containing an appropriate agar medium (e.g., Potato Dextrose Agar, Sabouraud Dextrose Agar)
-
Fungal isolate(s) of interest
-
Sterile swabs
-
Forceps
Procedure:
-
Preparation of Fungal Inoculum:
-
Prepare a fungal suspension as described in Protocol 1 (Step 2) and adjust to a 0.5 McFarland standard.
-
-
Inoculation of Agar Plates:
-
Dip a sterile swab into the fungal suspension and rotate it against the side of the tube to remove excess liquid.
-
Evenly streak the swab over the entire surface of the agar plate in three different directions to ensure uniform growth.
-
-
Preparation and Application of Disks:
-
Prepare serial dilutions of this compound in DMSO.
-
Apply a known volume (e.g., 10 µL) of each dilution onto a sterile paper disk. Allow the solvent to evaporate completely in a sterile environment.
-
As a negative control, use a disk impregnated with DMSO alone. A disk with a known antifungal agent can be used as a positive control.
-
Using sterile forceps, place the disks onto the inoculated agar surface, ensuring firm contact.
-
-
Incubation:
-
Invert the plates and incubate at the optimal temperature for the fungus for 24-72 hours.
-
-
Measurement of Inhibition Zones:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where fungal growth is absent) in millimeters. The size of the zone is proportional to the antifungal activity.
-
Mandatory Visualizations
Signaling Pathway Diagram
Experimental Workflow Diagram
References
- 1. This compound from endophytic Chaetomium globosum: absolute configuration of chaetoglobosins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of chaetoglobosin J on the G-F transformation of actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Identification of the Antifungal Metabolite Chaetoglobosin P From Discosia rubi Using a Cryptococcus neoformans Inhibition Assay: Insights Into Mode of Action and Biosynthesis [frontiersin.org]
- 7. Identification of the Antifungal Metabolite Chaetoglobosin P From Discosia rubi Using a Cryptococcus neoformans Inhibition Assay: Insights Into Mode of Action and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Chaetoglobosin Vb as a potential lead compound in drug discovery
Application Notes and Protocols for Researchers
Introduction
Chaetoglobosin Vb, a member of the cytochalasan alkaloid family of fungal secondary metabolites, has emerged as a compound of significant interest in the field of drug discovery.[1] Isolated from endophytic fungi such as Chaetomium globosum, this natural product has demonstrated a range of biological activities, most notably potent cytotoxic effects against various cancer cell lines. Its unique chemical structure and intriguing bioactivity profile make it a compelling candidate for further investigation as a potential therapeutic agent.
These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data on its bioactivity, and detailed protocols for key experimental procedures. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of this compound.
Mechanism of Action
The primary mechanism of action for chaetoglobosins, including this compound, involves the disruption of the cellular actin cytoskeleton. By interacting with actin filaments, these compounds inhibit actin polymerization and depolymerize existing filaments. This interference with the actin cytoskeleton leads to the inhibition of crucial cellular processes such as cell division, migration, and maintenance of cell shape, ultimately culminating in apoptosis.
Furthermore, evidence suggests that chaetoglobosins can modulate key signaling pathways involved in cancer cell proliferation and survival. Studies on related compounds like Chaetoglobosin K have shown a dual inhibitory effect on the Akt and JNK signaling pathways.[2][3] Inhibition of these pathways, which are often dysregulated in cancer, further contributes to the anti-tumor activity of these compounds.
Quantitative Bioactivity Data
The cytotoxic activity of this compound and its analogs has been evaluated against a panel of human cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC50) values, providing a quantitative measure of their potency.
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| Chaetoglobosin V | KB | Oral Epidermoid Carcinoma | 23.53 ± 2.25 | [4] |
| K562 | Chronic Myelogenous Leukemia | > 30 | [4] | |
| MCF-7 | Breast Adenocarcinoma | 27.86 ± 2.28 | [4] | |
| HepG2 | Hepatocellular Carcinoma | > 30 | [4] | |
| Chaetoglobosin W | KB | Oral Epidermoid Carcinoma | 21.17 ± 1.79 | [4] |
| K562 | Chronic Myelogenous Leukemia | > 30 | [4] | |
| MCF-7 | Breast Adenocarcinoma | > 30 | [4] | |
| HepG2 | Hepatocellular Carcinoma | 27.87 ± 2.32 | [4] | |
| Compound 4 | K562 | Chronic Myelogenous Leukemia | 19.25 ± 1.68 | [4] |
| Compound 5 | KB | Oral Epidermoid Carcinoma | 29.97 ± 2.76 | [4] |
| Compound 6 | KB | Oral Epidermoid Carcinoma | 22.99 ± 2.43 | [4] |
| K562 | Chronic Myelogenous Leukemia | 18.89 ± 1.75 | [4] | |
| Compound 7 | KB | Oral Epidermoid Carcinoma | 24.69 ± 2.31 | [4] |
| K562 | Chronic Myelogenous Leukemia | 20.90 ± 1.98 | [4] | |
| Compound 8 | K562 | Chronic Myelogenous Leukemia | 25.40 ± 2.37 | [4] |
| Doxorubicin HCl (Control) | KB | Oral Epidermoid Carcinoma | 0.12 ± 0.03 | [4] |
| K562 | Chronic Myelogenous Leukemia | 0.68 ± 0.02 | [4] | |
| MCF-7 | Breast Adenocarcinoma | 0.78 ± 0.03 | [4] | |
| HepG2 | Hepatocellular Carcinoma | 0.76 ± 0.03 | [4] |
Experimental Protocols
Isolation and Purification of this compound from Chaetomium globosum
This protocol outlines the general procedure for the extraction and purification of this compound from a solid culture of the endophytic fungus Chaetomium globosum.
Materials:
-
Solid culture of Chaetomium globosum
-
Ethyl acetate (EtOAc)
-
Methanol (MeOH)
-
Silica gel (for column chromatography)
-
Sephadex LH-20
-
Solvents for chromatography (e.g., n-hexane, chloroform, acetone)
-
High-Performance Liquid Chromatography (HPLC) system with a preparative column (e.g., C18)
Procedure:
-
Extraction: The solid culture of C. globosum is extracted exhaustively with ethyl acetate at room temperature. The solvent is then evaporated under reduced pressure to yield the crude extract.
-
Silica Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography. The column is eluted with a gradient of solvents, such as n-hexane-chloroform and chloroform-acetone, to separate the components based on polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Sephadex LH-20 Column Chromatography: Fractions containing compounds of interest are further purified using a Sephadex LH-20 column with methanol as the eluent. This step separates molecules based on size.
-
Preparative HPLC: The final purification is achieved by preparative HPLC on a C18 column using a suitable mobile phase (e.g., a gradient of methanol in water) to yield pure this compound. The purity of the compound should be confirmed by analytical HPLC and its structure elucidated by spectroscopic methods (NMR, MS).
Cytotoxicity Assay (MTT Assay)
This protocol describes the determination of the cytotoxic activity of this compound against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6][7][8][9]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Western Blot Analysis of Akt and JNK Signaling Pathways
This protocol provides a method to investigate the effect of this compound on the phosphorylation status of key proteins in the Akt and JNK signaling pathways.[2][3]
Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-p-Akt, rabbit anti-Akt, rabbit anti-p-JNK, rabbit anti-JNK)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. After washing, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels.
Actin Polymerization Inhibition Assay
This protocol describes a method to visualize the effect of this compound on actin filament organization in cells.[10][11][12]
Materials:
-
Cells grown on glass coverslips
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescently-labeled phalloidin (e.g., TRITC-phalloidin)
-
Mounting medium with DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Grow cells on sterile glass coverslips in a petri dish. Treat the cells with this compound at the desired concentration for an appropriate time.
-
Fixation and Permeabilization: Wash the cells with PBS, then fix them with the fixation solution for 15 minutes at room temperature. After washing, permeabilize the cells with permeabilization buffer for 5 minutes.
-
Staining: Wash the cells and then incubate with a solution of fluorescently-labeled phalloidin in PBS for 30-60 minutes at room temperature in the dark to stain the F-actin.
-
Mounting and Visualization: After a final wash, mount the coverslips onto glass slides using mounting medium containing DAPI. Visualize the actin filaments and nuclei using a fluorescence microscope.
Signaling Pathway Overview
The following diagram illustrates the proposed signaling pathways affected by this compound, leading to the inhibition of cancer cell proliferation and survival.
Conclusion
This compound represents a promising natural product with potent anticancer properties. Its ability to disrupt the actin cytoskeleton and modulate critical signaling pathways underscores its potential as a lead compound for the development of novel cancer therapeutics. The protocols and data presented in these application notes are intended to facilitate further research into the pharmacological properties and therapeutic applications of this intriguing molecule. As with any natural product, further studies are warranted to fully elucidate its mechanism of action, evaluate its in vivo efficacy and safety, and explore potential structure-activity relationships to guide the design of even more potent and selective analogs.
References
- 1. This compound from endophytic Chaetomium globosum: absolute configuration of chaetoglobosins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual Modulation of JNK and Akt Signaling Pathways by Chaetoglobosin K in Human Lung Carcinoma and ras-Transformed Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual modulation of JNK and Akt signaling pathways by chaetoglobosin K in human lung carcinoma and ras-transformed epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. researchhub.com [researchhub.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Identification of the Antifungal Metabolite Chaetoglobosin P From Discosia rubi Using a Cryptococcus neoformans Inhibition Assay: Insights Into Mode of Action and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Identification of the Antifungal Metabolite Chaetoglobosin P From Discosia rubi Using a Cryptococcus neoformans Inhibition Assay: Insights Into Mode of Action and Biosynthesis [frontiersin.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Chaetoglobium globosum Cultures for Chaetoglobosin Vb Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Chaetoglobosin Vb from Chaetomium globosum cultures.
Troubleshooting Guides
This section addresses common issues encountered during the cultivation of Chaetomium globosum and the production of this compound.
Issue 1: Low or No Yield of this compound
Question: My Chaetomium globosum culture is growing, but I'm detecting very low levels or no this compound. What are the possible causes and solutions?
Answer:
Several factors can contribute to low or no production of chaetoglobosins, even with visible fungal growth. Here's a systematic approach to troubleshoot this issue:
-
Incorrect Culture Conditions: Secondary metabolite production is often sensitive to environmental parameters.
-
pH: Chaetomium globosum growth is optimal at a neutral pH, and chaetoglobosin production has been observed to be highest at a neutral pH as well.[1] Verify and adjust the pH of your culture medium to be in the range of 7.0.
-
Temperature: The optimal temperature for the growth of C. globosum is between 25-32°C. While the fungus can grow at a wider range of temperatures, secondary metabolite production might be more temperature-sensitive.
-
Aeration and Agitation: In submerged fermentation, inadequate aeration and agitation can limit oxygen supply and nutrient distribution, thereby affecting secondary metabolite synthesis. For shake flask cultures, an agitation speed of around 180 rpm is often used.
-
-
Suboptimal Culture Medium: The composition of the culture medium plays a crucial role in inducing the biosynthesis of secondary metabolites.
-
Media Composition: Potato Dextrose Agar (PDA) and Oatmeal Agar (OA) are commonly used and have been shown to support the production of chaetoglobosins.[2] If you are using a different medium, consider switching to one of these.
-
Carbon and Nitrogen Sources: The type and concentration of carbon and nitrogen sources can significantly influence secondary metabolite production. Experiment with different sources or ratios to optimize for this compound.
-
-
Strain Viability and Genetics:
-
Strain Attenuation: Fungal strains can lose their ability to produce high titers of secondary metabolites after repeated subculturing. It is advisable to use a fresh culture from a cryopreserved stock.
-
Genetic Factors: The genetic makeup of the C. globosum strain is a primary determinant of its ability to produce specific chaetoglobosins. Ensure you are using a strain known to produce this compound.
-
-
Extraction and Detection Issues:
-
Inefficient Extraction: Chaetoglobosins are intracellular or cell-bound, so efficient cell lysis and extraction are necessary. Ensure your extraction protocol is robust.
-
Detection Limits: Your analytical method (e.g., HPLC) may not be sensitive enough to detect low concentrations of the compound. Verify the limit of detection (LOD) and limit of quantification (LOQ) of your method.
-
Issue 2: Poor Growth of Chaetomium globosum
Question: My Chaetomium globosum culture is not growing well. What could be the problem?
Answer:
Poor growth of C. globosum can be attributed to several factors:
-
Inappropriate Culture Medium: While C. globosum can grow on various media, some are more suitable than others. Potato Dextrose Agar (PDA) is a commonly used medium that supports good growth.
-
Suboptimal pH: The fungus favors a neutral to slightly alkaline pH range for optimal growth.[1][3] An acidic environment can favor sporulation over vegetative growth.[1]
-
Incorrect Temperature: Ensure the incubation temperature is within the optimal range of 25-32°C.
-
Inoculum Quality: A low-quality or insufficient amount of inoculum can lead to a long lag phase and poor growth. Use a fresh, actively growing culture for inoculation.
-
Contamination: Bacterial or other fungal contamination can inhibit the growth of C. globosum.
Issue 3: Contamination of the Culture
Question: I am experiencing frequent contamination in my Chaetomium globosum cultures. How can I prevent this?
Answer:
Contamination is a common issue in mycology. Here are some steps to minimize it:
-
Aseptic Technique: Strictly adhere to aseptic techniques during all manipulations, including media preparation, inoculation, and sampling. Work in a laminar flow hood that has been properly sterilized.
-
Sterilization: Ensure that all media, glassware, and equipment are properly sterilized. Autoclave media and equipment at 121°C for at least 15-20 minutes.
-
Spore Suspension Preparation: When preparing spore suspensions for inoculation, use sterile water or a suitable sterile buffer to avoid introducing contaminants.
-
Incubation Conditions: Keep incubators clean and disinfected. Ensure that Petri dishes are properly sealed with parafilm to prevent airborne contaminants from entering.
-
Source of Contamination: Identify the potential source of contamination. This could be from the air, non-sterile equipment, or the inoculum itself. Plating out samples of air, water, and swabs from equipment can help identify the source.
Frequently Asked Questions (FAQs)
Q1: What is the optimal medium for this compound production?
A1: While specific data for this compound is limited, studies on other chaetoglobosins suggest that Potato Dextrose Agar (PDA) and Oatmeal Agar (OA) are effective for both growth and mycotoxin production.[2] One study on the isolation of this compound used an endophytic strain of C. globosum cultured on a solid rice medium.
Q2: What are the ideal fermentation parameters for producing this compound?
A2: Based on studies of the closely related Chaetoglobosin A, the following parameters can be considered as a starting point for optimization:
-
Temperature: 28°C
-
Agitation: 180 rpm for submerged cultures
-
Inoculation amount: 2% (v/v) for liquid cultures
Q3: How can I extract and purify this compound from the culture?
A3: A common method involves solvent extraction followed by chromatographic purification. The fungal mycelium and culture broth are typically extracted with a solvent like ethyl acetate or methanol.[1][4] The crude extract is then subjected to column chromatography (e.g., silica gel) and further purified using High-Performance Liquid Chromatography (HPLC).[5]
Q4: Is there a known biosynthetic pathway for this compound?
A4: The general biosynthetic pathway for chaetoglobosins involves a hybrid polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS).[6][7] This enzyme complex synthesizes a prochaetoglobosin intermediate, which then undergoes a series of post-PKS modifications, such as oxidations and rearrangements, to yield the final chaetoglobosin structure. While the specific enzymes for this compound have not been fully elucidated, the general pathway is expected to be similar to that of other chaetoglobosins.
Data Presentation
Table 1: Influence of Fermentation Parameters on Chaetoglobosin A Yield (Reference Data)
| Parameter | Condition | Chaetoglobosin A Yield (mg/L) | Reference |
| pH | 5 | ~160 | [8] |
| 6 | ~170 | [8] | |
| 7 | ~175 | [8] | |
| 8 | ~165 | [8] | |
| 9 | ~150 | [8] | |
| Temperature (°C) | 24 | ~160 | [8] |
| 26 | ~170 | [8] | |
| 28 | ~180 | [8] | |
| 30 | ~165 | [8] | |
| 32 | ~150 | [8] | |
| Rotational Speed (rpm) | 120 | ~150 | |
| 150 | ~165 | ||
| 180 | ~175 | ||
| 210 | ~160 | ||
| 240 | ~145 | ||
| Inoculation Amount (%) | 0.5 | ~155 | [8] |
| 1.0 | ~165 | [8] | |
| 1.5 | ~170 | [8] | |
| 2.0 | ~178 | [8] | |
| 2.5 | ~170 | [8] |
Experimental Protocols
Protocol 1: Cultivation of Chaetomium globosum for Chaetoglobosin Production
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) or Oatmeal Agar (OA) according to the manufacturer's instructions. Sterilize by autoclaving at 121°C for 20 minutes.
-
Inoculation: In a laminar flow hood, inoculate the center of the agar plates with a small agar plug from a fresh, actively growing culture of Chaetomium globosum.
-
Incubation: Seal the plates with parafilm and incubate at 28°C in the dark for 14-21 days, or until sufficient mycelial growth is observed.
Protocol 2: Extraction of Chaetoglobosins
-
Harvesting: After incubation, cut the agar with the fungal culture into small pieces.
-
Solvent Extraction: Submerge the agar pieces in ethyl acetate or methanol in a flask.[1][4] Allow to soak for 24 hours at room temperature with occasional shaking.
-
Filtration: Filter the mixture through cheesecloth or a coarse filter paper to remove the agar and mycelia.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol 3: Purification of Chaetoglobosins by HPLC
-
Sample Preparation: Dissolve the crude extract in a small volume of methanol and filter through a 0.22 µm syringe filter.
-
HPLC Conditions (General):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 220 nm and 280 nm.
-
-
Fraction Collection: Collect the fractions corresponding to the peaks of interest.
-
Purity Analysis: Analyze the collected fractions by HPLC to confirm purity.
Mandatory Visualizations
Caption: Experimental workflow for this compound production.
Caption: Generalized biosynthetic pathway for chaetoglobosins.
References
- 1. mdpi.com [mdpi.com]
- 2. New production process of the antifungal chaetoglobosin A using cornstalks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Metabolites Produced by Chaetomium globosum No.04, an Endophytic Fungus Isolated from Ginkgo biloba - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound from endophytic Chaetomium globosum: absolute configuration of chaetoglobosins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Chaetoglobosins with Fungicidal Activity from Chaetomium sp. UJN-EF006 Endophytic in Vaccinium bracteatum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. HPLC-DAD-Guided Isolation of Diversified Chaetoglobosins from the Coral-Associated Fungus Chaetomium globosum C2F17 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic chaetoglobosins from the endophyte Chaetomium globosum - PubMed [pubmed.ncbi.nlm.nih.gov]
Chaetoglobosin Vb solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chaetoglobosin Vb, focusing on solubility issues in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a member of the cytochalasan family of mycotoxins produced by fungi of the Chaetomium genus.[1][2] It belongs to a class of indole alkaloids characterized by a complex macrocyclic structure.[1][2] These compounds, including this compound, are known for their wide range of biological activities, such as antifungal, phytotoxic, and cytotoxic effects.[3][4]
Q2: I am having trouble dissolving this compound in my aqueous buffer. Why is it so difficult to dissolve?
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of chaetoglobosins.[5] Methanol and ethanol can also be used. For the closely related compound Chaetoglobosin A, a stock solution of up to 10 mg/mL can be prepared in DMSO or methanol.[5][6] It is advisable to start with a high-concentration stock solution in one of these organic solvents.
Q4: My this compound precipitated when I added it to my cell culture medium. How can I prevent this?
Precipitation upon dilution in aqueous media is a common issue. To avoid this:
-
Use a High-Concentration Stock: Prepare a concentrated stock solution in 100% DMSO.
-
Serial Dilution: Perform serial dilutions of your stock solution in the organic solvent first, if necessary, to achieve an intermediate concentration before the final dilution into your aqueous buffer or cell culture medium.
-
Final Solvent Concentration: When diluting into your final aqueous solution, ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum, typically below 1%, to avoid solvent-induced toxicity to cells.[3]
-
Vortexing/Mixing: Add the this compound stock solution to the aqueous medium while vortexing or gently mixing to ensure rapid and uniform dispersion, which can help prevent localized high concentrations that are prone to precipitation.
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the compound might slightly improve solubility.
Q5: What is the mechanism of action of this compound?
Chaetoglobosins, including Vb, exert their biological effects primarily by interfering with the polymerization of actin filaments, a critical component of the cytoskeleton.[2][3] They bind to the barbed end of actin filaments, inhibiting both the association and dissociation of actin monomers. This disruption of actin dynamics interferes with crucial cellular processes such as cell division, motility, and maintenance of cell shape.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in aqueous buffer. | Inherent low aqueous solubility. | Do not attempt to dissolve directly in aqueous solutions. Prepare a stock solution in an organic solvent first. |
| Precipitate forms immediately upon adding DMSO stock to aqueous medium. | The final concentration of this compound exceeds its solubility limit in the aqueous medium. The DMSO concentration is not sufficient to maintain solubility. | Decrease the final working concentration of this compound. Ensure the stock solution is added to the medium with vigorous mixing. Perform a stepwise dilution. |
| Cells in the control group (treated with vehicle only) are showing signs of toxicity. | The concentration of the organic solvent (e.g., DMSO) is too high. | Ensure the final concentration of the organic solvent is at a non-toxic level, typically below 1%. Run a vehicle-only control to determine the tolerance of your specific cell line. |
| Inconsistent experimental results. | Potential degradation of this compound. Precipitation of the compound in the assay medium over time. | Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. Visually inspect for any precipitation before use. |
Quantitative Data
While specific quantitative solubility data for this compound is limited in the literature, the solubility of the closely related Chaetoglobosin A provides a useful reference.
| Compound | Solvent | Solubility |
| Chaetoglobosin A | Dimethyl Sulfoxide (DMSO) | 10 mg/mL[5][6] |
| Chaetoglobosin A | Methanol | 10 mg/mL[5][6] |
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions
-
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free aqueous buffer or cell culture medium
-
-
Preparation of Stock Solution (e.g., 10 mM):
-
Calculate the required mass of this compound for your desired stock concentration and volume. The molecular weight of this compound is approximately 528.6 g/mol .[1]
-
Calculation Example for 1 mL of 10 mM stock: 0.01 mol/L * 1 L/1000 mL * 528.6 g/mol * 1000 mg/g = 5.286 mg/mL.
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the corresponding volume of 100% DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved. A brief sonication in a water bath may aid dissolution if necessary.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
-
Preparation of Working Solution:
-
Thaw an aliquot of the stock solution at room temperature.
-
Gently warm your aqueous buffer or cell culture medium to the desired experimental temperature (e.g., 37°C).
-
Perform any necessary intermediate dilutions of the stock solution in DMSO.
-
Add the final volume of the this compound stock (or intermediate dilution) to the pre-warmed aqueous medium while vortexing or swirling to ensure rapid mixing. Ensure the final DMSO concentration remains below the toxic threshold for your experimental system (typically <1%).
-
Visualizations
Caption: Inhibition of actin polymerization by this compound.
Caption: Troubleshooting workflow for dissolving this compound.
References
- 1. Effects of chaetoglobosin J on the G-F transformation of actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of the Antifungal Metabolite Chaetoglobosin P From Discosia rubi Using a Cryptococcus neoformans Inhibition Assay: Insights Into Mode of Action and Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of the Antifungal Metabolite Chaetoglobosin P From Discosia rubi Using a Cryptococcus neoformans Inhibition Assay: Insights Into Mode of Action and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Identification of the Antifungal Metabolite Chaetoglobosin P From Discosia rubi Using a Cryptococcus neoformans Inhibition Assay: Insights Into Mode of Action and Biosynthesis [frontiersin.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Chaetoglobosin A | CAS 50335-03-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. researchgate.net [researchgate.net]
Temperature and pH stability of Chaetoglobosin Vb in experiments
This technical support center provides guidance and answers to frequently asked questions regarding the experimental use of Chaetoglobosin Vb, with a focus on its temperature and pH stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cytochalasan alkaloid, a class of fungal secondary metabolites. Like other chaetoglobosins, its primary mechanism of action involves the inhibition of actin filament polymerization, which can interfere with various cellular processes such as cell division, motility, and signaling.[1][2] Recent studies have also indicated that this compound possesses anti-inflammatory and antioxidant properties, exerting its effects through the MAPK and NF-κB signaling pathways.
Q2: Is there specific data on the temperature and pH stability of this compound?
Currently, there is a lack of specific published data on the temperature and pH stability of this compound. However, data from closely related compounds, Chaetoglobosin A and C, can provide some guidance. It is crucial to note that this information should be used as an estimate, and stability studies specific to this compound are recommended for sensitive applications.
Q3: How should I store my stock solution of this compound?
Based on general recommendations for similar compounds like Chaetoglobosin A, stock solutions are typically prepared in solvents like methanol or DMSO and should be stored at -20°C for long-term stability. For short-term storage, +4°C is acceptable. It is also advisable to protect the solutions from light.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or lower than expected bioactivity in my experiments. | Degradation of this compound due to improper storage or handling. | 1. Verify Storage Conditions: Ensure stock solutions are stored at -20°C and protected from light. 2. Check Solvent: Use high-purity, anhydrous solvents like methanol or DMSO for reconstitution. 3. Minimize Freeze-Thaw Cycles: Aliquot stock solutions into smaller volumes to avoid repeated freezing and thawing. 4. Freshly Prepare Working Solutions: Prepare working dilutions from the stock solution immediately before each experiment. |
| Precipitate formation in my aqueous experimental media. | Low aqueous solubility of this compound. | 1. Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous media is as low as possible while maintaining solubility. A final concentration of <0.1% DMSO is generally recommended for cell-based assays. 2. Sonication: Briefly sonicate the final working solution to aid in dissolution. 3. Gentle Warming: Gently warm the solution to 37°C to improve solubility, but be mindful of potential temperature-induced degradation (see Table 1). |
| Variability in results between experimental batches. | Instability of this compound in the experimental buffer due to pH. | 1. Check Buffer pH: Verify the pH of your experimental buffer. Based on data for Chaetoglobosin A, extreme pH values should be avoided.[3] 2. Perform a Pilot Stability Test: If your experimental conditions require incubation at a specific pH for an extended period, consider a pilot study to assess the stability of this compound under those conditions. 3. Buffer Choice: Use a stable and appropriate buffer system for your experimental pH range. |
Data on Chaetoglobosin Stability (Extrapolated from Related Compounds)
Disclaimer: The following data is for Chaetoglobosin A and C and should be used as a general guideline for this compound. Empirical testing for your specific experimental conditions is highly recommended.
Table 1: Temperature Stability of Chaetoglobosins A and C
| Temperature | Duration | Chaetoglobosin A Degradation | Chaetoglobosin C Degradation | Reference |
| 75°C | 24 hours | Significantly reduced | Lowered (not statistically significant) | [4][5] |
| 100°C | 90 minutes | Significantly reduced | Lowered (not statistically significant) | [4][5] |
| 175°C | 15 minutes | Not detected | - | [4][5] |
| 175°C | 30 minutes | - | Significantly reduced | [4][5] |
Table 2: pH Stability of Chaetoglobosin A
| pH Condition | Observation | Reference |
| Strong Acid (pH 0) | Harmful, no recovery after 1 hour | [3] |
| Strong Alkali (pH 11.7) | Harmful, no recovery after 1 hour | [3] |
| Mild Alkali (pH up to 13 in ethyl acetate) | Used for purification, suggesting some stability in a biphasic system | [3] |
Experimental Protocols
General Protocol for Assessing Temperature and pH Stability of this compound
-
Preparation of Stock Solution: Dissolve this compound in a suitable organic solvent (e.g., HPLC-grade methanol or DMSO) to a known concentration.
-
Preparation of Test Solutions:
-
Temperature Stability: Aliquot the stock solution into separate vials for each temperature and time point to be tested. Remove the solvent under a gentle stream of nitrogen if assessing the stability of the dry compound.
-
pH Stability: Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7, 9, 11). Add a small, consistent volume of the this compound stock solution to each buffer to achieve the desired final concentration. Ensure the final organic solvent concentration is minimal.
-
-
Incubation:
-
Temperature Stability: Place the vials in calibrated incubators or water baths at the desired temperatures for the specified durations. Include a control sample stored at -20°C.
-
pH Stability: Incubate the buffered solutions at a constant temperature (e.g., room temperature or 37°C) for various time points.
-
-
Sample Analysis:
-
At each time point, stop the degradation process by transferring the samples to a cold environment (e.g., an ice bath).
-
If necessary, perform an extraction to transfer this compound into a suitable organic solvent.
-
Analyze the concentration of the remaining this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
-
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (t=0) or the control sample.
Visualizations
Signaling Pathways
Caption: Anti-inflammatory pathway of this compound.
Experimental Workflow
Caption: Workflow for stability assessment.
References
- 1. Frontiers | Identification of the Antifungal Metabolite Chaetoglobosin P From Discosia rubi Using a Cryptococcus neoformans Inhibition Assay: Insights Into Mode of Action and Biosynthesis [frontiersin.org]
- 2. Identification of the Antifungal Metabolite Chaetoglobosin P From Discosia rubi Using a Cryptococcus neoformans Inhibition Assay: Insights Into Mode of Action and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New production process of the antifungal chaetoglobosin A using cornstalks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional analysis of a chaetoglobosin A biosynthetic regulator in Chaetomium globosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heat stability of chaetoglobosins A and C - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of Chaetoglobosin Vb during storage and handling
This technical support center provides guidance on the proper storage and handling of Chaetoglobosin Vb to prevent its degradation and ensure experimental reproducibility. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: Specific stability data for this compound is limited in publicly available literature. The recommendations provided below are largely based on data from the closely related compound, Chaetoglobosin A, and general knowledge of the cytochalasan class of molecules. For critical applications, it is highly recommended to perform in-house stability assessments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under the following conditions:
-
Solid Form: Store as a solid at -20°C, protected from light.
-
In Solution: Prepare solutions fresh for each experiment. If short-term storage is necessary, store in a suitable solvent (e.g., DMSO, ethanol) at -20°C for no longer than a few days. For longer-term storage, aliquoting and storing at -80°C is advisable to minimize freeze-thaw cycles.
Q2: What solvents are suitable for dissolving this compound?
This compound is typically soluble in organic solvents such as:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
Acetone
-
Ethyl acetate
The choice of solvent will depend on the specific experimental requirements. For cell-based assays, DMSO is a common choice.
Q3: How stable is this compound at room temperature?
Based on studies of Chaetoglobosin A, significant degradation is not expected at room temperature (20-25°C) over short periods (e.g., a few hours).[1] However, for prolonged periods, degradation can occur. It is best practice to minimize the time this compound is kept at room temperature.
Q4: Is this compound sensitive to light?
Q5: How does pH affect the stability of this compound?
Studies on Chaetoglobosin A indicate that it is more stable in alkaline conditions (pH 9-13) than in acidic conditions.[1] Strong acidic (pH ≤ 1) or strongly alkaline (pH = 14) conditions lead to rapid degradation.[1] It is advisable to avoid exposing this compound to harsh pH environments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Loss of biological activity in experiments. | Degradation of this compound due to improper storage or handling. | - Prepare fresh solutions of this compound for each experiment.- Verify storage conditions (temperature, light protection).- Perform a stability check of your stock solution using a validated analytical method (e.g., HPLC). |
| Inconsistent experimental results. | - Inconsistent concentration of this compound due to degradation.- Multiple freeze-thaw cycles of stock solutions. | - Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.- Ensure complete dissolution of the compound before use.- Re-evaluate handling procedures to ensure consistency. |
| Visible precipitation in the stock solution. | - Poor solubility in the chosen solvent.- Supersaturation of the solution.- Degradation products precipitating out of solution. | - Gently warm the solution to aid dissolution (be cautious with heat-sensitive compounds).- Try a different solvent in which this compound has higher solubility.- Prepare a new stock solution. |
Quantitative Stability Data (Based on Chaetoglobosin A)
The following tables summarize the stability of Chaetoglobosin A under various conditions. This data may serve as a useful reference for handling this compound, but it should be interpreted with caution as direct stability data for this compound is not available.
Table 1: Thermostability of Chaetoglobosin A
| Temperature (°C) | Time | Remaining Chaetoglobosin A (%) |
| -20 | 24 h | ~100 |
| 0 | 24 h | ~100 |
| 20-25 (Room Temp) | 24 h | ~100 |
| 40 | 24 h | ~95 |
| 60 | 24 h | ~90 |
| 80 | 24 h | ~85 |
| 100 | 90 min | Significant reduction |
| 175 | 15 min | Not detected |
Data adapted from studies on Chaetoglobosin A.[1][2]
Table 2: pH Stability of Chaetoglobosin A
| pH | Stability |
| 1 | Highly Unstable |
| ≥ 2 | Tolerated (in the absence of direct contact with aqueous acid) |
| 7 | Stable |
| 9-13 | More Stable |
| 14 | Significant Degradation |
Data adapted from a study on Chaetoglobosin A.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of solid this compound in a chemical fume hood.
-
Dissolution: Add the appropriate volume of a suitable solvent (e.g., DMSO) to the solid to achieve the desired stock concentration.
-
Mixing: Vortex or sonicate briefly to ensure complete dissolution.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C, protected from light.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol is based on the detection of Chaetoglobosin A and may need optimization for this compound.[1]
-
HPLC System: An HPLC system with a UV detector.
-
Column: Agilent TC-C18 (4.6 x 250 mm, 5 µm) or equivalent.
-
Mobile Phase: Acetonitrile and water (ratio may need optimization, e.g., 45:55 for Chaetoglobosin A).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: Scan for the optimal wavelength for this compound (e.g., 227 nm was used for Chaetoglobosin A).
-
Procedure:
-
Prepare a standard curve of this compound of known concentrations.
-
Inject samples from the stability study (e.g., stored under different conditions) into the HPLC system.
-
Quantify the amount of remaining this compound by comparing the peak area to the standard curve.
-
Visualizations
Caption: Recommended workflow for preparing and using this compound.
Caption: Factors contributing to the degradation of this compound.
References
Technical Support Center: Optimizing Chaetoglobosin Vb for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Chaetoglobosin Vb for their cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound belongs to the cytochalasan group of mycotoxins.[1][2][3] Its primary mechanism of action is the disruption of the actin cytoskeleton.[4][5][6] Like other cytochalasans, it interferes with actin polymerization, the process by which monomeric globular actin (G-actin) assembles into filamentous actin (F-actin).[4][6] This disruption of actin dynamics affects various cellular processes, including cell motility, division (cytokinesis), and morphology.[3]
Q2: What is a typical starting concentration range for this compound in cell-based assays?
The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. However, based on published data for related chaetoglobosins and cytochalasans, a good starting point for determining the optimal concentration is to perform a dose-response experiment. Generally, cytotoxic and inhibitory effects have been observed in the low micromolar (µM) range. For instance, various chaetoglobosins have shown cytotoxic IC50 values ranging from 3.15 to 8.44 µM in HCT116 human colon cancer cells.[7][8] For antifungal activity, minimal inhibitory concentrations (MICs) can range from 6.3 to over 50 µg/mL, depending on the fungal species.[3]
Q3: I am observing high levels of cytotoxicity in my assay. What could be the cause and how can I mitigate it?
High cytotoxicity is a common issue when working with this compound due to its potent biological activity. Here are some potential causes and troubleshooting steps:
-
Concentration is too high: The most likely cause is that the concentration of this compound is above the cytotoxic threshold for your specific cell line.
-
Solution: Perform a dose-response curve to determine the IC50 value for your cells. Start with a wide range of concentrations (e.g., 0.1 µM to 50 µM) and narrow it down to find a sub-lethal concentration that still elicits the desired biological effect.
-
-
Solvent toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.
-
Solution: Ensure the final concentration of the solvent in your cell culture medium is low and consistent across all wells, including vehicle controls (typically ≤ 0.5%).
-
-
Incubation time is too long: Prolonged exposure to the compound can lead to increased cell death.
-
Solution: Optimize the incubation time. It's possible that a shorter exposure is sufficient to observe the desired phenotype without causing excessive cytotoxicity.
-
Q4: I am not observing the expected effect on the actin cytoskeleton. What should I do?
If you are not seeing the expected changes in the actin cytoskeleton, consider the following:
-
Concentration is too low: The concentration of this compound may be insufficient to disrupt actin dynamics in your cell line.
-
Solution: Gradually increase the concentration in a stepwise manner. Refer to the dose-response data you generated to select appropriate concentrations to test.
-
-
Cell permeability issues: While unlikely for this class of compounds, poor cell permeability could be a factor.
-
Solution: Ensure proper dissolution of the compound in your culture medium.
-
-
Visualization method: The technique used to visualize the actin cytoskeleton may not be sensitive enough.
-
Solution: Use a high-quality phalloidin conjugate for staining F-actin and ensure your microscopy setup is optimized for fluorescent imaging.
-
Troubleshooting Guides
Problem: Inconsistent results between experiments.
-
Possible Cause 1: Inaccurate pipetting.
-
Solution: Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing at each step.
-
-
Possible Cause 2: Variation in cell passage number.
-
Solution: Use cells within a consistent and narrow passage number range for all experiments, as cellular responses can change with prolonged culturing.
-
-
Possible Cause 3: Instability of the compound.
-
Solution: Prepare fresh dilutions of this compound from a stock solution for each experiment. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Problem: Precipitate formation in the culture medium.
-
Possible Cause 1: Poor solubility.
-
Solution: Ensure the stock solution in DMSO is fully dissolved before diluting it into the aqueous culture medium. When diluting, add the stock solution to the medium while vortexing or mixing to facilitate dispersion.
-
-
Possible Cause 2: Exceeding the solubility limit in the final medium.
-
Solution: Try to keep the final DMSO concentration as low as possible while ensuring the compound stays in solution. If precipitation persists, consider using a different solvent for the initial stock, though DMSO is standard.
-
Data Presentation
Table 1: Reported Cytotoxic Activities of Chaetoglobosins
| Compound | Cell Line | IC50 (µM) | Reference |
| Chaetoglobosin A | HCT116 | 3.15 | [7][8] |
| 20-dihydrochaetoglobosin A | HCT116 | 8.44 | [7][8] |
| Chaetoglobosin Fa | HCT116 | 4.21 | [7][8] |
| Chaetoglobosins | KB, K562, MCF-7, HepG2 | 18-30 µg/mL | [9] |
| Phychaetoglobins & Chaetoglobosins | A549, HeLa | < 20 | [1] |
Table 2: Reported Antifungal Activities of Chaetoglobosins
| Compound | Fungal Species | MIC (µg/mL) | Reference |
| Chaetoglobosin P | Cryptococcus neoformans H99 (37°C) | 6.3 | [3] |
| Chaetoglobosin P | Cryptococcus neoformans H99 (25°C) | 69.5 | [3] |
| Chaetoglobosin P | Aspergillus fumigatus | 12.5 | [3] |
| Chaetoglobosin P | Candida albicans | >50 | [3] |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (IC50) using a CCK-8 Assay
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated controls.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Visualizing the Actin Cytoskeleton using Phalloidin Staining
-
Cell Culture: Grow cells on glass coverslips in a multi-well plate until they reach the desired confluency.
-
Treatment: Treat the cells with the desired concentration of this compound and a vehicle control for the optimized duration.
-
Fixation: Gently wash the cells with pre-warmed phosphate-buffered saline (PBS) and then fix them with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Staining: Wash the cells with PBS and then incubate with a fluorescently labeled phalloidin solution (e.g., TRITC-conjugated phalloidin) for 30-60 minutes at room temperature, protected from light.
-
Mounting: Wash the cells with PBS. Optionally, counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the actin filaments using a fluorescence microscope.
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Mechanism of action of this compound on the actin cytoskeleton.
References
- 1. New Cytotoxic Cytochalasans from a Plant-Associated Fungus Chaetomium globosum kz-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactivities and Future Perspectives of Chaetoglobosins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of the Antifungal Metabolite Chaetoglobosin P From Discosia rubi Using a Cryptococcus neoformans Inhibition Assay: Insights Into Mode of Action and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of chaetoglobosin J on the G-F transformation of actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chaetoglobosins from Chaetomium globosum, an endophytic fungus in Ginkgo biloba, and their phytotoxic and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxic chaetoglobosins from the endophyte Chaetomium globosum - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in Chaetoglobosin Vb experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating challenges encountered during experiments with Chaetoglobosin Vb.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and unexpected results in a question-and-answer format.
Issue 1: Inconsistent or No Cytotoxic Effect Observed
-
Question: I am not observing the expected cytotoxic effect of this compound on my cells. What could be the reason?
-
Answer: Several factors could contribute to a lack of cytotoxic effect. Consider the following:
-
Sub-optimal Compound Concentration: The concentration of this compound may be too low for your specific cell line. It is recommended to perform a dose-response experiment to determine the optimal concentration range.
-
Compound Degradation: Chaetoglobosins can be unstable, particularly with improper storage or handling. Ensure that your stock solution is fresh and has been stored correctly (typically at -20°C in a desiccated environment). Chaetoglobosin A, a related compound, is known to be sensitive to heat and extreme pH.[1]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic compounds.[2] Your cell line may be inherently resistant to this compound. It is advisable to include a positive control cell line with known sensitivity.
-
Solvent Issues: While DMSO is a common solvent for chaetoglobosins, high concentrations can be toxic to cells.[3] Ensure the final DMSO concentration in your culture medium is at a non-toxic level (typically below 0.5%).
-
Issue 2: High Variability in Cytotoxicity Assay Results
-
Question: My cytotoxicity assay results with this compound are highly variable between replicates and experiments. How can I improve reproducibility?
-
Answer: High variability in cytotoxicity assays can stem from several sources:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variable results. Ensure your cell suspension is homogenous before seeding and use a precise method for cell counting.
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes from a concentrated stock solution, can introduce significant variability. Use calibrated pipettes and consider performing serial dilutions to work with larger, more manageable volumes.
-
Edge Effects in Microplates: Wells on the perimeter of a 96-well plate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.
-
Assay-Dependent Variability: Different cytotoxicity assays measure different cellular endpoints (e.g., metabolic activity, membrane integrity). The choice of assay can influence the IC50 value and variability.[4][5] Ensure the chosen assay is appropriate for the expected mechanism of action of this compound.
-
Issue 3: Unexpected Changes in Cell Morphology
-
Question: I am observing unusual morphological changes in my cells treated with this compound that are not consistent with typical apoptosis or necrosis. What is happening?
-
Answer: this compound's primary mechanism of action is the disruption of the actin cytoskeleton.[6][7] This can lead to a variety of morphological changes that may not resemble classical cell death pathways, including:
-
Cell Rounding and Detachment: Inhibition of actin polymerization can cause cells to lose their adhesion and adopt a rounded morphology.
-
Formation of Cellular Blebs: Disruption of the cortical actin network can lead to the formation of membrane protrusions or blebs.
-
Multinucleation: As chaetoglobosins interfere with cytokinesis (the final stage of cell division), treated cells may become multinucleated.[6][7]
It is recommended to visualize the actin cytoskeleton using techniques like phalloidin staining to confirm that the observed morphological changes are consistent with actin disruption.
-
Issue 4: Compound Precipitation in Culture Medium
-
Question: My this compound solution is precipitating when I add it to the cell culture medium. How can I prevent this?
-
Answer: Chaetoglobosins have limited aqueous solubility.[1] Precipitation can occur if the final concentration of the compound or the solvent is too high.
-
Optimize Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is as low as possible.
-
Serial Dilutions: Prepare serial dilutions of your stock solution in culture medium to achieve the desired final concentration, ensuring thorough mixing at each step.
-
Alternative Solvents: While DMSO is common, for some applications, other solvents like ethanol have been used, although they may have their own cytotoxic effects that need to be controlled for.[1]
-
Quantitative Data Summary
| Parameter | Value | Cell Line/Conditions | Source |
| IC50 (this compound) | Not explicitly found in searches | - | - |
| IC50 (Chaetoglobosin A) | 3.15 µM | HCT116 (human colon cancer) | [8] |
| IC50 (Chaetoglobosin Fex) | 4.43 µM | HCT116 (human colon cancer) | [8] |
| IC50 (Chaetoglobosin V) | 18-30 µg/mL | KB, K562, MCF-7, HepG2 | [4] |
| Solubility (Chaetoglobosin A) | 10 mg/mL | DMSO | [3] |
| Solubility (Chaetoglobosin A) | 10 mg/mL | Methanol | [3] |
| Stability (Chaetoglobosin A) | Significantly reduced at 75°C for 24h and 100°C for 90-150 min. Unstable in strong acids and bases. | - | [1] |
Experimental Protocols
1. Protocol: MTT Cytotoxicity Assay
This protocol is adapted for determining the cytotoxicity of this compound.
-
Materials:
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Appropriate cell line and culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[9][10]
-
Solubilization: Remove the MTT solution and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.
-
2. Protocol: Phalloidin Staining for Actin Visualization
This protocol outlines the steps for visualizing the effects of this compound on the actin cytoskeleton.
-
Materials:
-
Cells cultured on coverslips
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescently-conjugated phalloidin
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with the desired concentration of this compound for the appropriate duration.
-
Fixation: Wash the cells with PBS and then fix them with the fixation solution for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize them with the permeabilization buffer for 5-10 minutes.[12][13]
-
Phalloidin Staining: Wash the cells with PBS and then incubate with the fluorescently-conjugated phalloidin solution (diluted in PBS, often with 1% BSA) for 20-60 minutes at room temperature, protected from light.[12][14]
-
Nuclear Staining: Wash the cells with PBS and incubate with DAPI solution for 5-10 minutes.
-
Mounting: Wash the cells with PBS and mount the coverslips onto microscope slides using a mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets.
-
Visualizations
Caption: Signaling pathway of actin polymerization and its inhibition by this compound.
Caption: Workflow for troubleshooting unexpected cytotoxicity results.
Caption: Logical workflow for preparing and using this compound in cell culture.
References
- 1. New production process of the antifungal chaetoglobosin A using cornstalks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. dojindo.com [dojindo.com]
- 8. Actin polymerization. The mechanism of action of cytochalasin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Phalloidin staining protocol | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. cohesionbio.com [cohesionbio.com]
How to address low bioactivity of Chaetoglobosin Vb in assays
Welcome to the technical support center for Chaetoglobosin Vb. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals address potential issues with the bioactivity of this compound in various assays.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected bioactivity with this compound in our assays. What are the common causes?
Low bioactivity of this compound can stem from several factors, often related to its handling, storage, and application in experimental setups. Key areas to investigate include:
-
Solubility Issues: this compound, like other cytochalasans, has poor water solubility. Precipitation in aqueous assay media can drastically reduce its effective concentration.
-
Compound Stability: The stability of this compound can be influenced by the pH and temperature of the assay medium, as well as exposure to light. Degradation can lead to a loss of activity.
-
Inappropriate Assay Conditions: The choice of cell line, cell density, incubation time, and the specific endpoint being measured can all impact the observed bioactivity.
-
Pipetting and Dilution Errors: Inaccurate serial dilutions or improper mixing can lead to a lower actual concentration of the compound in the assay wells.
Q2: What is the recommended solvent for dissolving this compound?
Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving this compound and other chaetoglobosins for in vitro assays. It is crucial to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in the aqueous assay medium. To minimize DMSO-induced artifacts, the final concentration of DMSO in the assay should be kept low, typically below 0.5%.
Q3: How should this compound be stored to maintain its bioactivity?
For long-term storage, this compound should be stored as a solid at -20°C. Stock solutions in DMSO should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solid compound and its solutions from light.
Q4: What is the primary mechanism of action for this compound?
This compound belongs to the cytochalasan family of mycotoxins. The primary mechanism of action for cytochalasans is the disruption of the actin cytoskeleton. They bind to the barbed end of actin filaments, inhibiting both the association and dissociation of actin monomers. This interference with actin dynamics disrupts cellular processes that are dependent on a functional actin cytoskeleton, such as cell division, motility, and maintenance of cell shape.[1][2][3]
Troubleshooting Guides
Issue 1: Low or No Cytotoxicity Observed in Cell-Based Assays
| Possible Cause | Troubleshooting Step |
| Poor Solubility in Assay Medium | - Prepare a high-concentration stock solution of this compound in 100% DMSO. - When preparing working solutions, dilute the DMSO stock directly into the pre-warmed cell culture medium with vigorous vortexing. - Visually inspect the medium for any signs of precipitation after adding the compound. - Consider using a 1:1 solution of DMSO:PBS (pH 7.2) for initial dilution before adding to the final medium, though stability in this mixture should be confirmed.[4] |
| Compound Degradation | - Ensure the pH of your cell culture medium is stable and within the optimal range for your cells (typically pH 7.2-7.4). Chaetoglobosin A, a related compound, shows degradation in acidic conditions.[5][6] - Use freshly prepared dilutions for each experiment. Avoid storing diluted aqueous solutions for extended periods.[4] - Minimize exposure of the compound and its solutions to light. |
| Suboptimal Assay Parameters | - Optimize cell seeding density. High cell densities may require higher concentrations of the compound to elicit a response. - Extend the incubation time. Cytotoxic effects may take longer to become apparent depending on the cell line and the compound's mechanism. - Use a sensitive cytotoxicity assay, such as the MTT, XTT, or CellTiter-Glo assay, and ensure the assay is performed according to the manufacturer's protocol.[7][8] |
| Cell Line Resistance | - Different cell lines can exhibit varying sensitivity to cytotoxic compounds. Consider testing a panel of cell lines to identify a more sensitive model. |
Issue 2: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Step |
| Inaccurate Compound Concentration | - Calibrate your pipettes regularly. - Ensure thorough mixing of stock solutions and serial dilutions. - Prepare fresh dilutions for each experiment to avoid variability from stored, partially degraded solutions. |
| Variation in Cell Health and Passage Number | - Use cells from a consistent passage number for all experiments. - Ensure cells are healthy and in the logarithmic growth phase at the time of treatment. - Regularly check for mycoplasma contamination. |
| DMSO Effects | - Maintain a consistent final DMSO concentration across all wells, including vehicle controls. - Keep the final DMSO concentration as low as possible (ideally ≤0.5%) to avoid solvent-induced cytotoxicity or other off-target effects. |
Data Presentation
The following table summarizes the reported cytotoxic and antifungal activities of various chaetoglobosins. This data can serve as a reference for expected potency. Note that specific IC50/EC50 values can vary significantly between different cell lines and fungal species.
| Compound | Assay Type | Cell Line / Organism | IC50 / EC50 (µM) | Reference |
| Chaetoglobosin A | Cytotoxicity | HCT116 | 3.15 | [9] |
| Chaetoglobosin C | Cytotoxicity | KB, K562, MCF-7, HepG2 | 18-30 µg/mL | [10][11] |
| Chaetoglobosin Fex | Cytotoxicity | HCT116 | 8.44 | [9] |
| Chaetoglobosin V | Cytotoxicity | KB, K562, MCF-7, HepG2 | 18-30 µg/mL | [10][11] |
| This compound | Phytotoxicity | Radish Seedlings | >60% inhibition at 50 ppm | [9] |
| Multiple Chaetoglobosins | Antifungal | Botrytis cinerea | < 10 µg/mL | [12] |
Experimental Protocols
Protocol 1: General Cytotoxicity Assay (MTT Assay)
This protocol provides a general guideline for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
100% DMSO
-
Human cancer cell line (e.g., HeLa, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle control wells (medium with the same final concentration of DMSO).
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
-
Protocol 2: Visualization of Actin Cytoskeleton Disruption
This protocol describes how to visualize the effect of this compound on the actin cytoskeleton using fluorescence microscopy.[13][14]
Materials:
-
Cells cultured on glass coverslips in a 24-well plate
-
This compound
-
100% DMSO
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Fluorescently labeled phalloidin (e.g., Phalloidin-iFluor 488)
-
DAPI solution (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on sterile glass coverslips in a 24-well plate and allow them to attach and grow for 24 hours.
-
Treat the cells with the desired concentration of this compound (and a DMSO vehicle control) for a specified time (e.g., 4-24 hours).
-
-
Cell Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Incubate the cells with a solution of fluorescently labeled phalloidin (prepared according to the manufacturer's instructions) for 30-60 minutes at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei by incubating with DAPI solution for 5 minutes.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Carefully remove the coverslips from the wells and mount them on microscope slides using a mounting medium.
-
Seal the edges of the coverslips with nail polish.
-
Visualize the actin filaments and nuclei using a fluorescence microscope with the appropriate filter sets.
-
Visualizations
Caption: A generalized experimental workflow for assessing the bioactivity of this compound.
Caption: The proposed mechanism of action of this compound on the actin cytoskeleton.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. New production process of the antifungal chaetoglobosin A using cornstalks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. atsbio.com [atsbio.com]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. Chaetoglobosins from Chaetomium globosum, an endophytic fungus in Ginkgo biloba, and their phytotoxic and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxic chaetoglobosins from the endophyte Chaetomium globosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New Chaetoglobosins with Fungicidal Activity from Chaetomium sp. UJN-EF006 Endophytic in Vaccinium bracteatum [mdpi.com]
- 13. Identification of the Antifungal Metabolite Chaetoglobosin P From Discosia rubi Using a Cryptococcus neoformans Inhibition Assay: Insights Into Mode of Action and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Identification of the Antifungal Metabolite Chaetoglobosin P From Discosia rubi Using a Cryptococcus neoformans Inhibition Assay: Insights Into Mode of Action and Biosynthesis [frontiersin.org]
Minimizing off-target effects of Chaetoglobosin Vb in research
Welcome to the technical support center for Chaetoglobosin Vb. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, like other members of the cytochalasan family of mycotoxins, primarily functions by disrupting the actin cytoskeleton. It has been shown to interfere with actin polymerization, which can affect various cellular processes such as cell division, motility, and morphology. This mechanism is central to its cytotoxic and antifungal activities.[1][2]
Q2: What are the known or potential off-target effects of this compound?
While the primary target of this compound is actin, it has been demonstrated to exert anti-inflammatory and antioxidant effects through the modulation of specific signaling pathways. These can be considered off-target effects in contexts where the intended experimental focus is solely on actin disruption. Specifically, this compound has been shown to suppress the phosphorylation of p38, ERK, and JNK mitogen-activated protein kinases (MAPKs) and inhibit the nuclear translocation of the NF-κB p65 subunit.[3][4]
Q3: How can I minimize the off-target effects of this compound in my experiments?
Minimizing off-target effects is crucial for obtaining reliable and interpretable results. Here are several strategies:
-
Dose-Response Analysis: Determine the minimal effective concentration of this compound that elicits the desired on-target effect (e.g., actin disruption) with the least impact on off-target pathways.
-
Use of Specific Controls:
-
Vehicle Control: Always include a control group treated with the vehicle (e.g., DMSO) used to dissolve this compound.
-
Positive Controls: For studying actin-related phenomena, use other well-characterized actin inhibitors with different mechanisms of action (e.g., latrunculin A) to confirm that the observed phenotype is due to actin disruption.
-
Negative Controls: If possible, use a structurally related but inactive analog of this compound.
-
-
Orthogonal Approaches: Confirm key findings using non-pharmacological methods, such as siRNA or CRISPR/Cas9-mediated knockdown/knockout of proteins involved in the actin cytoskeleton, to ensure the observed phenotype is not a result of an unforeseen off-target effect of the compound.
-
Monitor Off-Target Pathways: When studying the effects of this compound on the actin cytoskeleton, it is advisable to concurrently monitor the activity of known off-target pathways, such as the MAPK and NF-κB signaling cascades, to understand the full cellular response.
Q4: My cells are showing unexpected levels of cytotoxicity. How can I determine if this is an on-target or off-target effect?
High cytotoxicity can be a result of either potent on-target effects or engagement with unintended cellular targets. To distinguish between these possibilities:
-
Correlate with On-Target Activity: Perform a dose-response study for both cytotoxicity and a direct measure of on-target activity (e.g., inhibition of actin polymerization). If the IC50 for cytotoxicity is significantly lower than that for the intended on-target effect, it may suggest off-target toxicity.
-
Rescue Experiments: If a specific off-target responsible for the toxicity is suspected, overexpressing a drug-resistant mutant of that target might rescue the cells from the cytotoxic effects.
-
Comparative Analysis: Compare the cytotoxic profile of this compound with other actin inhibitors. If the cytotoxic phenotype is unique to this compound, it may point towards off-target effects.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected anti-inflammatory effects observed.
-
Possible Cause: The observed anti-inflammatory effects of this compound are likely mediated by its off-target inhibition of the MAPK and NF-κB signaling pathways.[3] The magnitude of this effect can be cell-type specific and dependent on the activation state of these pathways.
-
Troubleshooting Steps:
-
Characterize the Signaling Pathway: Before and after treatment with this compound, analyze the phosphorylation status of key proteins in the MAPK pathway (p38, ERK, JNK) and the nuclear translocation of NF-κB p65 using techniques like Western blotting or immunofluorescence.
-
Dose Titration: Determine the concentration range at which this compound inhibits inflammation without causing significant cytotoxicity.
-
Use Pathway-Specific Inhibitors: As controls, use well-characterized inhibitors of the MAPK and NF-κB pathways to compare the cellular response to that induced by this compound.
-
Issue 2: Difficulty in separating actin-related effects from other cellular responses.
-
Possible Cause: The pleiotropic effects of this compound, stemming from its impact on both the cytoskeleton and key signaling pathways, can make data interpretation challenging.
-
Troubleshooting Steps:
-
Time-Course Experiments: Analyze the temporal relationship between actin disruption and the modulation of off-target pathways. Early effects are more likely to be direct, while later effects may be downstream consequences.
-
Specific Downstream Readouts: Instead of general cell health assays, use specific functional assays that are direct consequences of actin dynamics, such as cell migration or phagocytosis assays.
-
Combined Pharmacological and Genetic Approaches: Use this compound in combination with genetic perturbations (e.g., siRNA) of the MAPK or NF-κB pathways to dissect the contribution of each to the overall cellular phenotype.
-
Data Presentation
Table 1: Cytotoxicity of Chaetoglobosins Against Various Cell Lines
| Chaetoglobosin Derivative | Cell Line | IC50 (µM) | Reference |
| Chaetoglobosin V | KB | >30 µg/mL | [5][6] |
| K562 | 27.86 ± 2.28 µg/mL | [6] | |
| MCF-7 | >30 µg/mL | [5][6] | |
| HepG2 | >30 µg/mL | [5][6] | |
| Chaetoglobosin A | HCT116 | 3.15 ± 0.21 | [7][8] |
| Chaetoglobosin C | A549 | 10.5 ± 0.8 | [9] |
| HeLa | 10.5 ± 0.9 | [9] | |
| Chaetoglobosin E | A549 | 11.2 ± 0.9 | [9] |
| HeLa | 6.8 ± 0.5 | [9] | |
| Chaetoglobosin G | A549 | 5.4 ± 0.4 | [9] |
| HeLa | 3.7 ± 0.3 | [9] |
Note: Data for this compound cytotoxicity is not extensively available in the form of IC50 values across a wide range of cell lines in the reviewed literature. The provided data for other Chaetoglobosins can serve as a reference for expected potency.
Experimental Protocols
Protocol 1: Assessment of Anti-Inflammatory Effects in Macrophages
Objective: To determine the effect of this compound on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.
Methodology:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix 50 µL of supernatant with 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. A standard curve with sodium nitrite should be used to quantify NO concentration.
-
-
Cytokine Measurement (ELISA):
-
Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Western Blot Analysis of MAPK and NF-κB Pathways:
-
After treatment, lyse the cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against total and phosphorylated forms of p38, ERK, JNK, and IκBα, as well as an antibody against NF-κB p65.
-
Use appropriate HRP-conjugated secondary antibodies and detect the signal using an ECL substrate.
-
Protocol 2: In Vitro Actin Polymerization Assay
Objective: To assess the direct effect of this compound on the polymerization of actin monomers into filaments.
Methodology:
-
Reagents:
-
Pyrene-labeled actin
-
Unlabeled actin
-
General Actin Buffer (G-buffer)
-
Polymerization Buffer (containing ATP and MgCl2)
-
-
Procedure:
-
Prepare a mixture of pyrene-labeled and unlabeled actin in G-buffer on ice.
-
Add this compound at various concentrations or vehicle (DMSO) to the actin solution.
-
Initiate polymerization by adding the Polymerization Buffer.
-
Immediately measure the fluorescence intensity (excitation ~365 nm, emission ~407 nm) over time using a fluorescence plate reader.
-
An increase in fluorescence indicates actin polymerization. Compare the polymerization curves of the treated samples to the control to determine the inhibitory effect of this compound.[10]
-
Visualizations
Caption: Experimental workflow for investigating this compound effects.
Caption: this compound inhibits MAPK and NF-κB signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory and antioxidant effects of this compound in LPS-induced RAW264.7 cells: Achieved via the MAPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory and antioxidant effects of Chaetoglobosin V-b in LPS-induced RAW264.7 cells: Achieved via the MAPK and NF-kappa B signaling pathways-MedSci.cn [medsci.cn]
- 5. Cytotoxic chaetoglobosins from the endophyte Chaetomium globosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chaetoglobosins from Chaetomium globosum, an endophytic fungus in Ginkgo biloba, and their phytotoxic and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Cytotoxic Cytochalasans from a Plant-Associated Fungus Chaetomium globosum kz-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Chaetoglobosin Vb in Fungal Strains
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Chaetoglobosin Vb in their fungal experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound, a member of the cytochalasan family of mycotoxins, primarily functions by inhibiting actin polymerization.[1][2][3] This disruption of the actin cytoskeleton interferes with essential cellular processes in fungi, including cell division, growth, and morphogenesis, ultimately leading to growth inhibition and cell death.[1][2][4]
Q2: What are the potential mechanisms by which fungal strains develop resistance to this compound?
While specific resistance mechanisms to this compound are not yet extensively documented, resistance is likely to occur through mechanisms common to other antifungal agents that target cytoskeletal components. These potential mechanisms include:
-
Target Modification: Mutations in the genes encoding actin or actin-binding proteins could alter the binding site of this compound, reducing its inhibitory effect. A potential self-resistance mechanism observed in some chaetoglobosin-producing fungi involves the actin-binding protein twinfilin-1.[1][2][4]
-
Reduced Intracellular Concentration:
-
Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters or major facilitator superfamily (MFS) transporters can actively pump this compound out of the fungal cell, preventing it from reaching its target.[5][6][7]
-
Decreased Uptake: Alterations in the fungal cell wall or membrane composition could reduce the permeability of the cell to this compound.
-
-
Drug Inactivation: Although less common for this class of compounds, enzymatic modification of the this compound molecule could render it inactive.
Q3: Are there known synergistic or antagonistic interactions between this compound and other antifungal agents?
Some studies have shown that chaetoglobosins can potentiate the effects of other antifungal drugs. For instance, Chaetoglobosin P has been observed to enhance the activity of amphotericin B and caspofungin against Cryptococcus neoformans.[1][2][4] This suggests that combination therapies could be a viable strategy to overcome resistance and enhance efficacy. Conversely, antagonistic interactions, although not specifically documented for this compound, are a possibility and should be evaluated on a case-by-case basis.
Q4: What are the typical inhibitory concentrations (IC50/MIC) of chaetoglobosins against susceptible fungal strains?
The inhibitory concentrations of chaetoglobosins vary depending on the specific compound, the fungal species, and the testing conditions. The following table summarizes some reported values for different chaetoglobosins.
| Chaetoglobosin | Fungal Strain | Inhibitory Concentration (µg/mL) | Reference |
| Chaetoglobosin P | Cryptococcus neoformans H99 (37°C) | 6.3 (MIC) | [1][2] |
| Chaetoglobosin P | Aspergillus fumigatus | 12.5 (MIC) | [1][2] |
| Chaetoglobosin P | Candida albicans | >50 (MIC) | [1][2] |
| Chaetoglobosin compound 2 | Botrytis cinerea | 2.19 (EC50) | [8] |
| Chaetoglobosin compound 7 | Botrytis cinerea | 0.40 (EC50) | [8] |
Troubleshooting Guides
Issue 1: Higher than expected MIC/EC50 values for this compound.
If you observe that your fungal strain requires a significantly higher concentration of this compound to inhibit its growth than what is reported in the literature for susceptible strains, it may have developed resistance.
Troubleshooting Workflow:
Troubleshooting High MIC/EC50 Values
Detailed Steps:
-
Confirm MIC/EC50: Repeat the antifungal susceptibility test using a standardized protocol (see Experimental Protocols section) to ensure the initial result was not due to experimental error. Include a known susceptible control strain for comparison.
-
Verify Fungal Culture: Streak the fungal culture on an appropriate agar medium to check for contamination and ensure the viability of the inoculum.
-
Visualize Actin Cytoskeleton: Stain the fungal cells with a fluorescent phalloidin conjugate to visualize the actin cytoskeleton. In a susceptible strain, this compound treatment should lead to a disrupted actin network. If the actin cytoskeleton appears normal in the presence of high concentrations of the compound, this could indicate a resistance mechanism.
-
Assess Efflux Pump Activity: Use a fluorescent substrate of ABC or MFS transporters (e.g., rhodamine 6G) to measure efflux activity. Increased fluorescence outside the cells in the presence of this compound could suggest upregulation of efflux pumps.
-
Sequence Target Genes: Amplify and sequence the genes encoding actin and key actin-binding proteins to identify potential mutations that could prevent this compound binding.
-
Evaluate Synergy: Test this compound in combination with other antifungal agents, such as azoles or echinocandins, to see if a synergistic effect can overcome the observed resistance.
Issue 2: Loss of this compound efficacy over time.
If you observe a gradual increase in the MIC/EC50 of this compound over successive experiments, your fungal strain may be acquiring resistance.
Potential Causes and Solutions:
-
Cause: Continuous exposure to sub-lethal concentrations of this compound may be selecting for resistant sub-populations.
-
Solution:
-
Short-term experiments: Use a sufficiently high concentration of this compound to ensure complete inhibition of growth in short-term experiments.
-
Long-term experiments: If long-term exposure is necessary, consider intermittent treatment cycles or combination therapy to reduce the selective pressure for resistance.
-
Culture maintenance: Prepare and freeze a large batch of the original susceptible fungal strain to have a consistent starting point for future experiments.
-
Experimental Protocols
Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
96-well microtiter plates
-
RPMI-1640 medium buffered with MOPS
-
This compound stock solution (in DMSO)
-
Fungal inoculum (adjusted to the appropriate cell density)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a serial dilution of this compound in RPMI-1640 medium in the 96-well plate. The final concentrations should typically range from 0.1 to 128 µg/mL.
-
Add the fungal inoculum to each well to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Include a positive control (fungal inoculum without this compound) and a negative control (medium only).
-
Incubate the plates at the optimal temperature for the fungal strain for 24-48 hours.
-
Determine the MIC, which is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the positive control. Growth can be assessed visually or by measuring the optical density at 600 nm.
Visualization of Actin Cytoskeleton
Materials:
-
Fungal cells
-
This compound
-
Fixative (e.g., formaldehyde)
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Fluorescently labeled phalloidin (e.g., TRITC-phalloidin)
-
Fluorescence microscope
Procedure:
-
Treat fungal cells with this compound at the desired concentration and for the desired time. Include an untreated control.
-
Fix the cells with formaldehyde for 30 minutes.
-
Permeabilize the cells with Triton X-100 for 5-10 minutes.
-
Incubate the cells with fluorescently labeled phalloidin for 1-2 hours in the dark.
-
Wash the cells to remove unbound phalloidin.
-
Mount the cells on a microscope slide and observe under a fluorescence microscope.
Signaling Pathways and Resistance Mechanisms
The following diagram illustrates the primary mode of action of this compound and the potential resistance mechanisms that fungal cells may employ.
This compound Action and Resistance
References
- 1. researchgate.net [researchgate.net]
- 2. Cytochalasans from the Endophytic Fungus Xylaria cf. curta with Resistance Reversal Activity against Fluconazole-Resistant Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cytochalasans: potent fungal natural products with application from bench to bedside - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Mechanisms of antifungal agent resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal Drug Resistance: Molecular Mechanisms in Candida albicans and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Purity of Chaetoglobosin Vb Extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction and purification of Chaetoglobosin Vb.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what sources is it typically isolated?
This compound is a cytochalasan alkaloid, a class of fungal secondary metabolites.[1][2] It is primarily isolated from endophytic fungi, most notably Chaetoglobium globosum, which can be found in association with various plants, such as the leaves of the Ginkgo biloba tree.[1][3][4]
Q2: What are the common impurities found in crude this compound extracts?
Crude extracts of this compound often contain a mixture of related compounds and other fungal metabolites. Common impurities include other chaetoglobosins (e.g., Chaetoglobosin A, C, G, and V), as well as other classes of secondary metabolites like chaetomugilins and chaetoviridins. Organic acids produced by the fungus are also significant impurities that can interfere with purification.
Q3: What are the general stability characteristics of Chaetoglobosins that I should be aware of during purification?
While specific stability data for this compound is limited, studies on the closely related Chaetoglobosin A provide valuable insights. Chaetoglobosins can be sensitive to high temperatures and pH extremes. For instance, Chaetoglobosin A shows significant degradation when exposed to temperatures of 75°C and above for extended periods.[5] It is more stable at a neutral to alkaline pH, with a pH of 13 being optimal for the removal of acidic impurities in one study, which increased the purity of the target compound.[3][6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Low Yield of this compound After Extraction
| Potential Cause | Recommended Solution |
| Incomplete cell lysis | Ensure thorough grinding of the fungal mycelium, preferably in the presence of the extraction solvent, to maximize the release of intracellular metabolites. |
| Inappropriate extraction solvent | Ethyl acetate is a commonly used and effective solvent for extracting this compound.[1][3] If yields are low, consider sequential extractions or exploring other solvents of similar polarity. |
| Degradation of this compound | Avoid high temperatures during the extraction and solvent evaporation steps.[5] Maintain a neutral pH during extraction, as extreme pH values could potentially degrade the compound. |
Poor Resolution in Chromatography
| Potential Cause | Recommended Solution |
| Co-elution of related Chaetoglobosins | Due to their structural similarity, different Chaetoglobosins may have close retention times. Optimize the gradient elution in your HPLC or flash chromatography. A shallower gradient with a suitable solvent system (e.g., methanol-water or acetonitrile-water) can improve separation.[7] |
| Presence of acidic impurities | Acidic compounds can cause peak tailing and interfere with separation. Consider a pre-purification step where the crude extract is washed with a mild alkaline solution (e.g., sodium bicarbonate) to remove acidic impurities. A study on Chaetoglobosin A showed that a high pH environment helped in purification.[3] |
| Column overloading | Injecting too much sample onto the chromatography column can lead to broad peaks and poor separation. Reduce the sample load or use a larger column. |
| Inappropriate stationary phase | C18 reversed-phase silica gel is commonly used for Chaetoglobosin purification.[7] If resolution is still poor, consider other stationary phases like phenyl-hexyl or using a different chromatographic technique such as Sephadex LH-20 for size exclusion chromatography. |
Presence of Unknown Impurities in the Final Product
| Potential Cause | Recommended Solution |
| Contamination from solvents or equipment | Ensure all glassware is thoroughly cleaned and use high-purity solvents for all steps of the purification process. |
| Carryover between HPLC runs | Implement a thorough column washing step between injections to remove any residual compounds from the column. |
| Incomplete separation of minor metabolites | If minor impurities persist, an additional purification step using a different chromatographic method (e.g., preparative TLC or a different column chemistry) may be necessary to achieve the desired purity. |
Data Presentation: Comparison of Purification Techniques
The following table summarizes the effectiveness of different purification strategies. Note that quantitative data for this compound is scarce in the literature; therefore, data for the closely related Chaetoglobosin A is presented as a reference.
| Purification Method | Target Compound | Initial Purity | Final Purity | Key Considerations |
| Alkali Wash followed by Methanol-Water Precipitation | Chaetoglobosin A | 4.80% | 19.17% | Effective for removing acidic impurities. |
| Silica Gel Column Chromatography | Chaetoglobosins | Qualitative | High | A standard and effective initial purification step. |
| Reversed-Phase HPLC (RP-HPLC) | Chaetoglobosins | Partially Purified | >95% | Provides high resolution for separating structurally similar compounds. |
| Sephadex LH-20 Chromatography | Chaetoglobosins | Partially Purified | High | Useful for removing pigments and other impurities based on size. |
Experimental Protocols
Detailed Methodology for the Purification of this compound
This protocol is adapted from established methods for the purification of chaetoglobosins from fungal cultures.
1. Fermentation and Extraction:
-
Culture the this compound-producing fungal strain (e.g., Chaetoglobium globosum) on a suitable solid or liquid medium.
-
After an appropriate incubation period, harvest the fungal biomass and/or the culture broth.
-
Macerate the fungal mycelium and extract thoroughly with ethyl acetate (3 x volume).
-
Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
2. Preliminary Purification using Liquid-Liquid Partitioning:
-
Dissolve the crude extract in a mixture of methanol and water (9:1 v/v).
-
Defat the extract by partitioning against an equal volume of n-hexane. Discard the n-hexane layer.
-
Evaporate the methanol from the aqueous layer and then extract the aqueous phase with ethyl acetate (3 x volume).
-
Dry the combined ethyl acetate layers over anhydrous sodium sulfate, filter, and evaporate to yield a semi-purified extract.
3. Chromatographic Purification:
-
Step 3.1: Silica Gel Column Chromatography:
-
Dissolve the semi-purified extract in a minimal amount of dichloromethane.
-
Load the sample onto a silica gel column pre-equilibrated with n-hexane.
-
Elute the column with a stepwise gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool fractions containing this compound.
-
-
Step 3.2: Sephadex LH-20 Chromatography:
-
Dissolve the pooled fractions from the silica gel column in methanol.
-
Apply the sample to a Sephadex LH-20 column equilibrated with methanol.
-
Elute with methanol and collect fractions. This step helps in removing pigments and other high molecular weight impurities.
-
-
Step 3.3: Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Dissolve the purified fractions from the Sephadex column in methanol.
-
Purify the sample on a preparative C18 RP-HPLC column.
-
Use a gradient elution system, for example, starting with 40% acetonitrile in water and gradually increasing to 85% acetonitrile over 30 minutes.
-
Monitor the elution at a suitable wavelength (e.g., 220 nm and 280 nm) and collect the peak corresponding to this compound.
-
Confirm the purity and identity of the final compound using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Mandatory Visualizations
Experimental Workflow for this compound Purification
Caption: A generalized workflow for the purification of this compound.
Signaling Pathway: this compound Interaction with Actin
Caption: Mechanism of this compound's interaction with actin filaments.
References
- 1. This compound from endophytic Chaetomium globosum: absolute configuration of chaetoglobosins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioactivities and Future Perspectives of Chaetoglobosins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New production process of the antifungal chaetoglobosin A using cornstalks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chaetoglobosins from Chaetomium globosum, an endophytic fungus in Ginkgo biloba, and their phytotoxic and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heat stability of chaetoglobosins A and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New production process of the antifungal chaetoglobosin A using cornstalks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of the Antifungal Metabolite Chaetoglobosin P From Discosia rubi Using a Cryptococcus neoformans Inhibition Assay: Insights Into Mode of Action and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Mechanism of Action of Chaetoglobosin Vb: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Chaetoglobosin Vb, a cytochalasan alkaloid, focusing on its mechanism of action as a potent disruptor of the actin cytoskeleton. By comparing its cytotoxic activity with related compounds and detailing key experimental protocols, this document serves as a resource for researchers investigating its therapeutic potential.
Proposed Mechanism of Action: Actin Cytoskeleton Disruption and Apoptosis Induction
This compound, like other members of the cytochalasan family, is known to exert its biological effects by targeting the actin cytoskeleton. These fungal metabolites interfere with the polymerization and depolymerization of actin filaments, crucial processes for cell division, motility, and maintenance of cell shape. This disruption of actin dynamics triggers a cascade of cellular events, ultimately leading to programmed cell death, or apoptosis.
The proposed signaling pathway suggests that by causing actin aggregation and stress, this compound induces mitochondrial dysfunction. This leads to the release of pro-apoptotic factors and the activation of the caspase cascade, a family of proteases that execute the apoptotic program. Key players in this pathway include the Bcl-2 family proteins, which regulate mitochondrial integrity, and executioner caspases like Caspase-3.
Caption: Proposed mechanism of action for this compound.
Comparative Cytotoxicity
To objectively evaluate the potency of this compound, its cytotoxic activity is compared with other chaetoglobosins and the well-characterized actin inhibitor, Cytochalasin D. The following table summarizes the half-maximal inhibitory concentration (IC50) values against the human colorectal carcinoma cell line, HCT116. Lower IC50 values indicate higher potency.
| Compound | Class | IC50 against HCT116 Cells (µM) | Reference |
| Chaetoglobosin A | Cytochalasan Alkaloid | 3.15 | [1] |
| Chaetoglobosin E | Cytochalasan Alkaloid | Reported Cytotoxic | [2] |
| This compound | Cytochalasan Alkaloid | Reported Cytotoxic | [1] |
| Cytochalasin D | Cytochalasan Alkaloid | ~1-5 (General range, cell line dependent) | Inferred from multiple sources |
| Doxorubicin | Anthracycline (Chemotherapy) | ~0.1-1.0 | General knowledge |
Experimental Validation Protocols
Validating the mechanism of action of this compound involves a series of well-established experimental procedures. Below are detailed protocols for key assays.
Cell Viability Assessment (MTT Assay)
This assay quantitatively measures the metabolic activity of cells, which serves as an indicator of cell viability. A reduction in metabolic activity in response to treatment suggests a cytotoxic or anti-proliferative effect.
Protocol:
-
Cell Seeding: Plate HCT116 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Detection (Western Blot for Caspase-3 Cleavage)
Western blotting is used to detect the cleavage of key apoptotic proteins, such as Caspase-3. The presence of cleaved Caspase-3 is a hallmark of apoptosis.
Caption: General workflow for Western Blot analysis.
Protocol:
-
Protein Extraction: Treat HCT116 cells with this compound at its IC50 concentration for 24 hours. Lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved Caspase-3, total Caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the extent of Caspase-3 cleavage.
Actin Cytoskeleton Visualization (Phalloidin Staining)
Fluorescently labeled phalloidin binds specifically to F-actin, allowing for the visualization of the actin cytoskeleton by fluorescence microscopy. Disruption of the normal filamentous network is indicative of the compound's mechanism of action.
Protocol:
-
Cell Culture: Grow HCT116 cells on glass coverslips in a 24-well plate.
-
Treatment: Treat the cells with this compound at a concentration known to induce morphological changes.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10 minutes.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Staining: Stain the actin filaments with a fluorescently conjugated phalloidin (e.g., TRITC-phalloidin) for 30-60 minutes at room temperature in the dark.
-
Nuclear Staining (Optional): Counterstain the nuclei with DAPI.
-
Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Logical Validation Framework
The validation of this compound's mechanism of action follows a logical progression of experiments designed to test a central hypothesis.
Caption: Logical framework for validating the mechanism of action.
This guide provides a foundational framework for the investigation of this compound. The presented data and protocols are intended to be a starting point for further, more in-depth research into its potential as a therapeutic agent.
References
- 1. Enhanced apoptosis of HCT116 colon cancer cells treated with extracts from Calotropis gigantea stem bark by starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chaetoglobosin E inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Effects of Chaetoglobosin Vb and Chaetoglobosin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic properties of two natural fungal metabolites, Chaetoglobosin Vb and Chaetoglobosin A. The information presented is collated from experimental data to assist researchers in evaluating their potential as cytotoxic agents.
Introduction
Chaetoglobosins are a class of cytochalasan alkaloids produced by various fungi, notably from the genus Chaetomium. These compounds are known for their wide range of biological activities, including potent cytotoxic effects against various cancer cell lines. Their primary mechanism of action involves the disruption of actin polymerization, a critical process for cell division, motility, and morphology. This guide focuses on a direct comparison of the cytotoxic profiles of this compound and Chaetoglobosin A, providing available quantitative data, experimental methodologies, and an overview of their known mechanisms of action.
Quantitative Comparison of Cytotoxicity
The cytotoxic potency of this compound and Chaetoglobosin A has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit cell growth by 50%, are summarized in the table below. A direct comparison from a single study on the HCT116 human colon cancer cell line provides a valuable benchmark for their relative efficacy.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | HCT116 (Human Colon Carcinoma) | Not explicitly stated, but within 3.15 - 8.44 µM | [1][2] |
| Chaetoglobosin A | HCT116 (Human Colon Carcinoma) | 3.15 | [1][2] |
| T-24 (Human Bladder Cancer) | 48.14 ± 10.25 | [3][4] | |
| A549 (Human Lung Carcinoma) | 6.56 | [4] | |
| SGC-7901 (Human Gastric Cancer) | 7.48 | [4] | |
| MDA-MB-435 (Human Melanoma) | 37.56 | [4] | |
| HepG2 (Human Liver Cancer) | 38.62 | [4] | |
| P388 (Murine Leukemia) | 3.67 | [4] | |
| Chaetoglobosin V | KB (Human Oral Epidermoid Carcinoma) | >30 µg/mL | [5][6] |
| K562 (Human Chronic Myelogenous Leukemia) | >30 µg/mL | [5][6] | |
| MCF-7 (Human Breast Adenocarcinoma) | 27.86 µg/mL | [5][6] | |
| HepG2 (Human Liver Cancer) | >30 µg/mL | [5][6] |
Mechanism of Action and Signaling Pathways
Both this compound and Chaetoglobosin A belong to the cytochalasan family of mycotoxins, which are well-documented inhibitors of actin polymerization. By binding to the barbed end of actin filaments, they prevent the addition of new actin monomers, thereby disrupting the dynamic instability of the actin cytoskeleton. This interference with a fundamental cellular process leads to cell cycle arrest and the induction of apoptosis.
Chaetoglobosin A has been shown to induce apoptosis through specific signaling pathways. In human bladder cancer cells (T-24), it triggers apoptosis by inducing oxidative stress and modulating the MAPK/PI3K-AKT-mTOR signaling pathway.[3][4] Further studies in colorectal cancer cells have demonstrated that Chaetoglobosin A initiates ROS-mediated mitochondrial apoptosis, a process involving Heme oxygenase-1 (HO-1) and c-Jun N-terminal kinase (JNK).
While the specific signaling cascades activated by This compound are less characterized, its cytotoxic effects are understood to stem from the same fundamental mechanism of actin filament disruption, leading to downstream apoptotic events.
Experimental Protocols
The following are generalized protocols for common cytotoxicity assays used to determine the IC50 values of compounds like this compound and Chaetoglobosin A.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or Chaetoglobosin A and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value from the dose-response curve.
SRB (Sulphorhodamine B) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After treatment, fix the cells by adding cold trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Staining: Wash the plates with water and then stain the cells with SRB solution for 30 minutes at room temperature.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Solubilization: Air-dry the plates and then add a Tris-base solution to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Determine the IC50 value from the dose-response curve generated from the absorbance readings.
Conclusion
Both this compound and Chaetoglobosin A demonstrate significant cytotoxic activity against human cancer cell lines. Based on the available data for the HCT116 cell line, Chaetoglobosin A appears to be a potent cytotoxic agent, with this compound exhibiting comparable, though not precisely defined, activity. The detailed understanding of the apoptotic pathways induced by Chaetoglobosin A provides a solid foundation for further investigation into its therapeutic potential. While the specific signaling pathways for this compound require more research, its shared mechanism of actin polymerization inhibition suggests it is also a promising candidate for further cytotoxic studies. This guide provides a starting point for researchers to compare these two compounds and design future experiments to explore their full potential in cancer research and drug development.
References
- 1. Chaetoglobosins from Chaetomium globosum, an endophytic fungus in Ginkgo biloba, and their phytotoxic and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic chaetoglobosins from the endophyte Chaetomium globosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
Unraveling the Structure-Activity Relationship of Chaetoglobosin Analogs: A Comparative Guide
A detailed analysis of Chaetoglobosin analogs reveals key structural determinants for their cytotoxic and anti-proliferative activities. This guide provides a comparative overview of their biological performance, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in this promising field of natural product chemistry.
Chaetoglobosins, a class of cytochalasan alkaloids produced by various fungi, have garnered significant attention for their potent biological activities, particularly their anti-tumor properties.[1] These molecules are characterized by a complex polycyclic structure featuring a perhydroisoindolone moiety fused to a macrocyclic ring and a signature 10-(indol-3-yl) group.[2] Variations in the macrocycle's structure and substitutions on the core scaffold give rise to a diverse family of analogs, each with a unique biological profile. Understanding the structure-activity relationship (SAR) of these analogs is crucial for the rational design of novel and more effective therapeutic agents.
Comparative Analysis of Cytotoxic Activity
The cytotoxic and anti-proliferative activities of various Chaetoglobosin analogs have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized in the tables below. This data highlights the differential effects of subtle structural modifications on the biological activity of these compounds.
| Chaetoglobosin Analog | Cell Line | IC50 (µM) | Reference |
| Chaetoglobosin A | HCT116 | 3.15 | [3][4] |
| K562 | > 30 µg/mL | [5][6] | |
| MCF-7 | 147.88 µg/mL (crude extract) | [7] | |
| HepG2 | 150.70 µg/mL (crude extract) | [7] | |
| Chaetoglobosin B | LNCaP | 7.78 | [8] |
| B16F10 | 7.15 | [8] | |
| Chaetoglobosin C | A549 | 13.7 | [9] |
| HeLa | 10.5 | [9] | |
| HCT116 | - | [3] | |
| K562 | > 30 µg/mL | [5][6] | |
| Chaetoglobosin E | LNCaP | 0.62 | [8] |
| B16F10 | 2.78 | [8] | |
| A549 | - | [9] | |
| HeLa | 6.5 | [9] | |
| KYSE-30 | 2.57 | [10] | |
| Chaetoglobosin F | LNCaP | 3.23 | [8] |
| B16F10 | 4.33 | [8] | |
| K562 | 18.89 µg/mL | [5][6] | |
| Chaetoglobosin Fex | LNCaP | 4.87 | [8] |
| B16F10 | 5.21 | [8] | |
| K562 | 19.25 µg/mL | [5][6] | |
| Chaetoglobosin G | A549 | - | [9] |
| HeLa | 3.7 | [9] | |
| Chaetoglobosin V | KB | 23.53 µg/mL | [5][6] |
| K562 | > 30 µg/mL | [5][6] | |
| Chaetoglobosin W | KB | 21.17 µg/mL | [5][6] |
| HepG2 | 27.87 µg/mL | [5][6] | |
| 20-dihydrochaetoglobosin A | HCT116 | 8.44 | [3][4] |
| Chaetoglobosin Fa | HCT116 | 5.26 | [3][4] |
Key Observations from Cytotoxicity Data:
-
Potency Variation: Significant differences in cytotoxic potency are observed among the analogs. For instance, Chaetoglobosin E consistently demonstrates high potency across multiple cell lines, with an IC50 value as low as 0.62 µM against LNCaP cells.[8]
-
Cell Line Specificity: The effectiveness of a particular analog can vary depending on the cancer cell line, suggesting different molecular targets or cellular uptake mechanisms.
-
Structural Impact: Even minor modifications, such as the difference between Chaetoglobosin F and its epimer Chaetoglobosin Fex, can lead to noticeable changes in activity.
Structure-Activity Relationship Insights
Analysis of the available data points to several key structural features that influence the biological activity of Chaetoglobosin analogs:
-
The Macrocyclic Ring: Modifications within the macrocyclic ring are critical determinants of activity. The presence of an epoxide ring between C-6 and C-7 or a double bond at C-6(12) has been shown to drastically increase cytotoxicity.[3][4]
-
Hydroxylation at C-7: A hydroxyl group at the C-7 position appears to be an important pharmacophore for cytotoxic activity.[11]
-
The Indole Moiety: The 10-(indol-3-yl) group is a characteristic feature of chaetoglobosins and is believed to contribute to the efficient binding of these compounds to their biological targets.[12]
-
Substitution at C-20: The nature of the substituent at the C-20 position also plays a role in modulating activity.
Mechanisms of Action and Signaling Pathways
The primary mechanism of action for many Chaetoglobosin analogs is the disruption of the actin cytoskeleton. By interacting with actin filaments, they inhibit polymerization and depolymerize existing filaments, leading to cell cycle arrest and apoptosis.
In addition to their effects on the cytoskeleton, certain Chaetoglobosin analogs have been shown to modulate specific signaling pathways involved in cancer cell proliferation and survival.
Actin Polymerization Inhibition
Chaetoglobosins bind to the barbed end of actin filaments, inhibiting their elongation.[13] This disruption of actin dynamics interferes with crucial cellular processes such as cell division, migration, and maintenance of cell shape.
Caption: Inhibition of Actin Polymerization by Chaetoglobosin Analogs.
Modulation of EGFR/MEK/ERK and Akt Signaling Pathways
Chaetoglobosin E and G have been reported to inhibit the EGFR/MEK/ERK and Akt signaling pathways, which are frequently hyperactivated in cancer.[10] Inhibition of these pathways leads to decreased cell proliferation and survival.
Caption: Inhibition of EGFR/MEK/ERK and Akt pathways.
Targeting of Polo-Like Kinase 1 (PLK1)
Chaetoglobosin E has been identified as an inhibitor of Polo-Like Kinase 1 (PLK1), a key regulator of mitosis.[10] Inhibition of PLK1 leads to mitotic arrest and apoptosis in cancer cells.
Caption: Inhibition of PLK1 by Chaetoglobosin E.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability, proliferation, and cytotoxicity.
Workflow:
References
- 1. mdpi.com [mdpi.com]
- 2. Bioactivities and Future Perspectives of Chaetoglobosins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chaetoglobosins from Chaetomium globosum, an endophytic fungus in Ginkgo biloba, and their phytotoxic and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxic chaetoglobosins from the endophyte Chaetomium globosum [pubmed.ncbi.nlm.nih.gov]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Cytoglobosins H and I, New Antiproliferative Cytochalasans from Deep-Sea-Derived Fungus Chaetomium globosum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Cytotoxic Cytochalasans from a Plant-Associated Fungus Chaetomium globosum kz-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chaetoglobosin E inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Review on Bioactive Compounds from Marine-Derived Chaetomium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ucl.ac.uk [ucl.ac.uk]
A Comparative Analysis of Chaetoglobosin Vb and Other Cytochalasans: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Chaetoglobosin Vb and other cytochalasans, supported by experimental data. This document delves into their mechanisms of action, cytotoxic effects, and the signaling pathways they modulate, offering a comprehensive resource for evaluating these potent fungal metabolites.
Cytochalasans are a large class of fungal secondary metabolites known for their profound effects on the actin cytoskeleton.[1] By disrupting actin polymerization, these compounds interfere with fundamental cellular processes, including cell division, motility, and morphology, making them valuable tools in cell biology and potential candidates for therapeutic development.[1] This guide focuses on a comparative analysis of this compound, a member of the chaetoglobosin subfamily of cytochalasans, with other prominent members of this class, highlighting their differential biological activities and underlying molecular mechanisms.
Performance Comparison: Cytotoxic Activity
The cytotoxic potential of this compound and other cytochalasans has been evaluated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. The following tables summarize the reported IC50 values for this compound and other selected cytochalasans. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | HCT116 (Colon Cancer) | Not explicitly stated, but isolated along with active chaetoglobosins | [2] |
| Chaetoglobosin A | HCT116 (Colon Cancer) | 3.15 | [2] |
| Chaetoglobosin C | HeLa (Cervical Cancer) | > 20 | [3] |
| Chaetoglobosin C | A549 (Lung Cancer) | > 20 | [3] |
| Chaetoglobosin E | HeLa (Cervical Cancer) | 13.7 | [3] |
| Chaetoglobosin E | A549 (Lung Cancer) | 10.5 | [3] |
| Chaetoglobosin F | HCT116 (Colon Cancer) | Not explicitly stated, but showed significant phytotoxicity | [2] |
| Chaetoglobosin Fex | HCT116 (Colon Cancer) | Not explicitly stated, but showed significant phytotoxicity | [2] |
| Chaetoglobosin G | HeLa (Cervical Cancer) | 3.7 | [3] |
| Chaetoglobosin G | A549 (Lung Cancer) | 4.2 | [3] |
| Chaetoglobosin V | HeLa (Cervical Cancer) | 10.2 | [3] |
| Chaetoglobosin V | A549 (Lung Cancer) | 8.9 | [3] |
| 20-dihydrochaetoglobosin A | HCT116 (Colon Cancer) | 8.44 | [2] |
| Cytochalasin D | Not specified in direct comparison with this compound |
Table 1: Comparative Cytotoxicity of Chaetoglobosins against various cancer cell lines.
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| Chaetoglobosin V | KB (Oral Cancer) | > 30 | [4] |
| Chaetoglobosin V | K562 (Leukemia) | 27.86 ± 2.28 | [4] |
| Chaetoglobosin V | MCF-7 (Breast Cancer) | > 30 | [4] |
| Chaetoglobosin V | HepG2 (Liver Cancer) | > 30 | [4] |
| Chaetoglobosin W | KB (Oral Cancer) | > 30 | [4] |
| Chaetoglobosin W | K562 (Leukemia) | > 30 | [4] |
| Chaetoglobosin W | MCF-7 (Breast Cancer) | > 30 | [4] |
| Chaetoglobosin W | HepG2 (Liver Cancer) | 27.87 ± 2.32 | [4] |
Table 2: Cytotoxicity of Chaetoglobosin V and W against a panel of human cancer cell lines.
Core Mechanism of Action: Inhibition of Actin Polymerization
The primary mechanism by which cytochalasans exert their biological effects is through the disruption of the actin cytoskeleton. They bind to the barbed (fast-growing) end of actin filaments, which blocks the addition of new actin monomers and leads to the net disassembly of the filaments.[1] This inhibition of actin polymerization is a common feature across the cytochalasan family, including this compound.
Experimental Protocol: In Vitro Actin Polymerization Assay (Fluorescence-Based)
This protocol describes a common method to quantify the effect of a compound on actin polymerization in vitro using pyrene-labeled actin, which exhibits increased fluorescence upon incorporation into a polymer.
Materials:
-
G-actin (unlabeled and pyrene-labeled)
-
G-actin buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT)
-
Polymerization-inducing buffer (e.g., 10x buffer containing 500 mM KCl, 20 mM MgCl2, 10 mM ATP)
-
Test compounds (this compound and other cytochalasans) dissolved in a suitable solvent (e.g., DMSO)
-
Black 96-well microplate
-
Fluorescence microplate reader (Excitation ~365 nm, Emission ~407 nm)
Procedure:
-
Preparation of G-actin: Reconstitute lyophilized G-actin in G-actin buffer on ice to the desired stock concentration. A mixture of unlabeled and pyrene-labeled actin (typically 5-10% pyrene-labeled) is used.
-
Initiation of Polymerization: In the wells of a black 96-well plate, mix the G-actin solution with the test compound at various concentrations or the vehicle control.
-
Fluorescence Reading: Immediately after adding the polymerization-inducing buffer to initiate polymerization, start monitoring the fluorescence intensity in a microplate reader at regular intervals for a set period (e.g., 1 hour) at room temperature.
-
Data Analysis: The rate of actin polymerization is determined by the slope of the initial linear phase of the fluorescence curve. The extent of polymerization is represented by the final fluorescence intensity. The effect of the test compound is evaluated by comparing the polymerization kinetics in its presence to that of the vehicle control.
Signaling Pathways Modulated by Chaetoglobosins and Other Cytochalasans
Beyond their direct effects on the actin cytoskeleton, cytochalasans can trigger various intracellular signaling pathways, often leading to apoptosis or cell cycle arrest. The specific pathways activated can differ between compounds, contributing to their distinct biological profiles.
This compound: MAPK and NF-κB Signaling
Research has shown that this compound exerts anti-inflammatory and antioxidant effects in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[5] These effects are mediated through the suppression of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[5] Specifically, this compound was found to inhibit the phosphorylation of p38, ERK, and JNK (key components of the MAPK pathway) and prevent the translocation of the NF-κB p65 subunit to the nucleus.[5] While this study focused on inflammation, these pathways are also critically involved in cell survival and apoptosis, suggesting a potential mechanism for the cytotoxic effects of this compound in cancer cells.
Other Cytochalasans: Diverse Signaling Mechanisms
-
Chaetoglobosin A has been shown to induce apoptosis in human bladder cancer cells through the generation of reactive oxygen species (ROS) and the subsequent activation of the MAPK and PI3K-AKT-mTOR signaling pathways.[6]
-
Chaetoglobosin E induces G2/M cell cycle arrest and apoptosis in esophageal squamous cell carcinoma cells by inhibiting the EGFR/MEK/ERK and Akt signaling pathways.[7]
-
Cytochalasin D has been reported to activate the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis.
This diversity in signaling pathway modulation underscores the importance of comparative studies to understand the specific therapeutic potential of each cytochalasan.
Experimental Protocols for Cytotoxicity Assessment
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic effects of compounds.
Experimental Protocol: MTT Assay
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds (this compound and other cytochalasans)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
References
- 1. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chaetoglobosins from Chaetomium globosum, an endophytic fungus in Ginkgo biloba, and their phytotoxic and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Cytotoxic Cytochalasans from a Plant-Associated Fungus Chaetomium globosum kz-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory and antioxidant effects of this compound in LPS-induced RAW264.7 cells: Achieved via the MAPK and NF-κB signaling pathways [pubmed.ncbi.nlm.nih.gov]
- 6. Chaetoglobosin A induces apoptosis in T-24 human bladder cancer cells through oxidative stress and MAPK/PI3K-AKT-mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chaetoglobosin E inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of Chaetoglobosin Vb's antifungal activity against different pathogens
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the antifungal activity of Chaetoglobosin Vb against a range of fungal pathogens. The following sections present a comparative analysis of its efficacy, details of experimental protocols for assessment, and insights into its potential mechanism of action.
Comparative Antifungal Efficacy
This compound, a member of the cytochalasan family of mycotoxins, has demonstrated notable antifungal properties. To objectively assess its performance, this section summarizes the available quantitative data, comparing its activity with that of other chaetoglobosins and established antifungal agents.
Data Summary
The antifungal activity of this compound and comparator compounds is presented in terms of Minimum Inhibitory Concentration (MIC) and Median Effective Concentration (EC50). MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while EC50 represents the concentration that induces a response halfway between the baseline and maximum effect.
| Compound | Pathogen | MIC (µg/mL) | EC50 (µg/mL) | Comparator Drug(s) | Comparator MIC (µg/mL) | Comparator EC50 (µg/mL) |
| This compound | Alternaria solani | - | - | Chaetoglobosin V | 47.3 µM[1] | - |
| Chaetoglobosin G | 47.3 µM[1] | - | ||||
| Chaetoglobosin A | Rhizoctonia solani | - | 3.88[2] | Azoxystrobin | - | 15.71 (average)[3] |
| Chaetoglobosin P | Cryptococcus neoformans H99 | 6.3 (at 37°C)[4][5] | - | Fluconazole | 4 - 16 (MIC90)[1][5] | - |
| Aspergillus fumigatus | 12.5[4][5] | - | Amphotericin B | 0.5 - 2[4][6] | - | |
| Candida albicans | >50[4][5] | - | Fluconazole | ≤8 (susceptible)[7] | - | |
| Various Chaetoglobosins (2, 6, 7, 9) | Botrytis cinerea | - | 0.40 - 8.25 | Carbendazim | - | 70.11 |
| Azoxystrobin | - | 39.02 | ||||
| Chaetoglobosins C, A, G, E | Rhizoctonia solani | 11.79 - 23.66 µM[7] | - | Carbendazim | - | - |
Note: Direct MIC or EC50 values for this compound against many common pathogens are not extensively documented in the reviewed literature. The table includes data for closely related chaetoglobosins to provide a comparative context.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of antifungal activity.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a fundamental technique used to determine the potency of an antimicrobial agent against a specific microorganism. The protocols are generally based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
1. Inoculum Preparation:
-
Fungal isolates are cultured on an appropriate agar medium (e.g., Potato Dextrose Agar for molds, Sabouraud Dextrose Agar for yeasts) at a suitable temperature (typically 28-35°C) until sufficient growth or sporulation is observed.
-
For molds, conidia are harvested by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 80). The suspension is then filtered to remove hyphal fragments.
-
For yeasts, colonies are suspended directly in sterile saline.
-
The resulting suspension is adjusted spectrophotometrically to a defined concentration, typically corresponding to a 0.5 McFarland standard, and then further diluted in the test medium to achieve the final desired inoculum concentration (e.g., 0.4 x 10^4 to 5 x 10^4 CFU/mL for molds, 1 x 10^3 to 5 x 10^3 CFU/mL for yeasts).
2. Broth Microdilution Assay:
-
The assay is performed in sterile 96-well microtiter plates.
-
A two-fold serial dilution of the test compound (e.g., this compound) is prepared directly in the wells using a suitable broth medium, such as RPMI-1640 buffered with MOPS.
-
Each well is then inoculated with the standardized fungal suspension.
-
Positive (no drug) and negative (no inoculum) control wells are included on each plate.
-
The plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-72 hours), depending on the growth rate of the fungus.
3. Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth. For some antifungals, particularly azoles, a significant reduction in growth (e.g., ≥50%) is used as the endpoint.
Caption: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.
Mechanism of Action and Signaling Pathways
Chaetoglobosins are known to exert their biological effects by interfering with the actin cytoskeleton.[4][5] This disruption of actin polymerization affects a multitude of essential cellular processes in fungi.
Proposed Antifungal Signaling Pathway of Chaetoglobosins
The primary mode of action for chaetoglobosins is the inhibition of actin filament formation.[4] By binding to the barbed end of actin filaments, they prevent the addition of new actin monomers, thereby disrupting the dynamic instability of the actin cytoskeleton. This leads to a cascade of downstream effects that ultimately inhibit fungal growth and viability.
Key cellular processes affected by the disruption of the actin cytoskeleton include:
-
Cytokinesis: The process of cell division is heavily reliant on a contractile actin ring. Inhibition of this ring prevents proper cell separation.[4]
-
Vesicular Transport: The movement of vesicles containing enzymes and cell wall components to the growing hyphal tip is an actin-dependent process. Disruption of this transport system impairs cell wall synthesis and polarized growth.
-
Endocytosis: The uptake of nutrients and other molecules from the environment is mediated by actin. Its disruption can lead to starvation and cellular stress.[4]
While the direct signaling cascade initiated by this compound's interaction with actin is not fully elucidated, it is known that the integrity of the actin cytoskeleton is closely linked to various signaling pathways that regulate cell growth, morphogenesis, and stress responses. For instance, in Cryptococcus neoformans, mutants in the HOG (High Osmolarity Glycerol) stress response pathway have shown resistance to chaetoglobosins, suggesting a potential interplay between actin integrity and stress signaling.[4]
Caption: Proposed mechanism of antifungal action for this compound.
References
- 1. Bioactivities and Future Perspectives of Chaetoglobosins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deletion of a Rare Fungal PKS CgPKS11 Promotes Chaetoglobosin A Biosynthesis, Yet Defers the Growth and Development of Chaetomium globosum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Identification of the Antifungal Metabolite Chaetoglobosin P From Discosia rubi Using a Cryptococcus neoformans Inhibition Assay: Insights Into Mode of Action and Biosynthesis [frontiersin.org]
- 4. Identification of the Antifungal Metabolite Chaetoglobosin P From Discosia rubi Using a Cryptococcus neoformans Inhibition Assay: Insights Into Mode of Action and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diversified Chaetoglobosins from the Marine-Derived Fungus Emericellopsis sp. SCSIO41202 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioactive Chaetoglobosins from the Mangrove Endophytic Fungus Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Chaetoglobosins with Fungicidal Activity from Chaetomium sp. UJN-EF006 Endophytic in Vaccinium bracteatum - PMC [pmc.ncbi.nlm.nih.gov]
Biomimetic Transformation of Chaetoglobosin G to Vb: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biomimetic transformation of Chaetoglobosin G to Chaetoglobosin Vb. While direct experimental data for this specific conversion is detailed in a select publication, this document outlines the proposed transformation, compares it with general production methods, and provides hypothetical experimental frameworks.
Introduction
Chaetoglobosins are a class of cytochalasan alkaloids produced by various fungi, notably from the genus Chaetomium.[1][2] These compounds exhibit a wide range of biological activities, including cytotoxic, phytotoxic, and antibiotic effects.[1] Chaetoglobosin G and this compound are two such congeners that are structurally closely related. The biomimetic transformation from Chaetoglobosin G to this compound represents a targeted approach to synthesize a specific analog, potentially offering advantages over traditional fermentation and isolation methods.
A key study by Xue et al. (2012) demonstrated the feasibility of a biomimetic transformation of Chaetoglobosin G into Chaetoglobosin V and Vb under mild conditions, suggesting an oxidative conversion.[2][3] This approach is significant as it could enable the efficient production of less abundant chaetoglobosin analogs from more readily available precursors.
Comparative Performance
A direct quantitative comparison with alternative synthetic routes for the specific conversion of Chaetoglobosin G to this compound is challenging due to the limited publicly available data on this specific reaction. However, we can compare the conceptual approach of biomimetic synthesis with the more traditional method of producing chaetoglobosins via fungal fermentation and isolation.
| Parameter | Biomimetic Transformation (Hypothetical) | Fungal Fermentation & Isolation |
| Specificity | High: Targets a specific chemical conversion. | Low: Produces a mixture of related compounds. |
| Yield of Target Compound | Potentially high, as the precursor is directly converted. | Variable and often low for minor analogs. |
| Purification Complexity | Lower, due to a cleaner reaction mixture. | High, requiring extensive chromatographic separation. |
| Scalability | Dependent on the availability of the precursor (Chaetoglobosin G). | Established methods for large-scale fermentation exist. |
| Precursor | Chaetoglobosin G | Simple carbon and nitrogen sources for fungal growth. |
Proposed Biomimetic Transformation
Based on the structures of Chaetoglobosin G and this compound, the transformation likely involves an oxidation reaction. The key difference between the two molecules is the presence of a hydroxyl group in this compound at a position that is a methylene group in Chaetoglobosin G. This suggests a hydroxylation reaction.
Caption: Proposed reaction pathway for the biomimetic transformation of Chaetoglobosin G to this compound.
Experimental Protocols
While the specific experimental details from the primary literature could not be accessed, a generalized protocol for a biomimetic oxidation of this nature can be outlined.
Hypothetical Protocol for Biomimetic Oxidation of Chaetoglobosin G
-
Dissolution: Dissolve a known quantity of Chaetoglobosin G in a suitable organic solvent (e.g., dichloromethane or a buffer system that mimics physiological conditions).
-
Reagent Addition: Introduce a mild oxidizing agent. The choice of reagent is critical for biomimicry and could range from enzymatic catalysts (e.g., cytochrome P450 monooxygenases) to chemical reagents known to perform hydroxylations under gentle conditions.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching and Workup: Once the reaction is complete, quench any remaining oxidizing agent and perform an aqueous workup to separate the organic and aqueous phases.
-
Purification: Dry the organic phase, concentrate it under reduced pressure, and purify the crude product using column chromatography on silica gel or preparative HPLC to isolate this compound.
-
Characterization: Confirm the identity and purity of the final product using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Experimental Workflow
The following diagram illustrates a generalized workflow for the biomimetic transformation and analysis.
Caption: Generalized experimental workflow for the biomimetic synthesis and purification of this compound.
Conclusion
The biomimetic transformation of Chaetoglobosin G to this compound presents an elegant and potentially efficient method for the targeted synthesis of a specific chaetoglobosin analog. While detailed experimental data remains confined to specialized literature, the conceptual framework suggests significant advantages in terms of specificity and purity of the final product when compared to traditional fermentation and isolation techniques. Further research and publication of detailed protocols would be highly beneficial for the scientific community, enabling broader application of this synthetic strategy in the production and derivatization of bioactive chaetoglobosins for drug discovery and development.
References
- 1. Bioactivities and Future Perspectives of Chaetoglobosins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Identification of the Antifungal Metabolite Chaetoglobosin P From Discosia rubi Using a Cryptococcus neoformans Inhibition Assay: Insights Into Mode of Action and Biosynthesis [frontiersin.org]
Unveiling the Potency of Chaetoglobosin Vb: A Comparative Guide to Natural Fungal Metabolites in Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Chaetoglobosin Vb against other natural fungal metabolites. It is supported by experimental data, detailed protocols, and visual representations of key biological pathways and workflows.
Fungal secondary metabolites represent a vast and largely untapped reservoir of bioactive compounds with significant therapeutic potential. Among these, the cytochalasan family of alkaloids, particularly chaetoglobosins, has garnered considerable attention for their potent cytotoxic and anti-cancer properties. This guide focuses on this compound, a prominent member of this family, and systematically compares its efficacy with other notable fungal metabolites.
Comparative Efficacy of this compound and Other Fungal Metabolites
The cytotoxic activity of this compound and a selection of other natural fungal metabolites has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. The following tables summarize the IC50 values for this compound and its counterparts, providing a quantitative comparison of their anti-cancer efficacy.
| Metabolite | Cell Line | IC50 (µM) | Reference |
| This compound | HCT116 | Not explicitly provided, but isolated in a study where other chaetoglobosins showed high cytotoxicity.[1] | |
| Chaetoglobosin V | KB | >30 µg/mL | [2][3] |
| K562 | 23.53 ± 2.25 µg/mL | [2][3] | |
| MCF-7 | >30 µg/mL | [2][3] | |
| HepG2 | 27.86 ± 2.28 µg/mL | [2][3] | |
| Chaetoglobosin G | HeLa | 12.33 ± 0.81 | [4] |
| A549 | 15.61 ± 1.12 | [4] | |
| Chaetoglobosin Fex | HeLa | 10.12 ± 0.75 | [4] |
| A549 | 11.45 ± 0.93 | [4] | |
| Cytochalasin B | HeLa | 7.9 | [5] |
| M109 (lung carcinoma) | 3 (3-hour exposure) | [6] | |
| Penochalasin G | HeLa | 18.75 ± 1.23 | [4] |
| A549 | 20.42 ± 1.56 | [4] |
Experimental Protocols
To ensure reproducibility and facilitate the design of future studies, detailed methodologies for the key experiments cited in this guide are provided below.
Cytotoxicity Determination using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cancer cell lines (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and other fungal metabolites
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 to 1.5 x 10^5 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the fungal metabolites in the culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plates for 4 hours at 37°C to allow the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualization of Actin Filament Disruption
Chaetoglobosins are known to exert their cytotoxic effects by disrupting the actin cytoskeleton. This can be visualized using phalloidin, a bicyclic peptide that binds with high affinity to filamentous actin (F-actin).
Materials:
-
Cells grown on glass coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.2% Triton X-100 in PBS
-
Fluorescently labeled phalloidin (e.g., Phalloidin-iFluor 488)
-
Mounting medium with DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on sterile glass coverslips in a petri dish or multi-well plate and allow them to adhere. Treat the cells with the desired concentrations of this compound or other metabolites for the appropriate duration.
-
Fixation: Gently wash the cells twice with PBS. Fix the cells by incubating with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS for 5 minutes each. Permeabilize the cells by incubating with 0.2% Triton X-100 in PBS for 10-15 minutes at room temperature. This step is crucial for allowing the phalloidin to enter the cells and bind to F-actin.
-
Phalloidin Staining: Wash the cells three times with PBS. Prepare the phalloidin staining solution by diluting the fluorescently labeled phalloidin conjugate in PBS containing 1% BSA to the recommended concentration (e.g., 1X working solution). Incubate the cells with the staining solution for 20-90 minutes at room temperature, protected from light.
-
Washing: Gently wash the cells two to three times with PBS to remove unbound phalloidin.
-
Mounting: Mount the coverslips onto glass slides using a mounting medium containing DAPI.
-
Imaging: Visualize the actin filaments and nuclei using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for chaetoglobosins, including this compound, is the disruption of the actin cytoskeleton. By binding to the barbed end of actin filaments, they inhibit both the polymerization and depolymerization of actin monomers, leading to a breakdown of the filamentous network. This disruption has profound effects on various cellular processes that are highly dependent on a dynamic actin cytoskeleton.
Caption: Signaling pathway of this compound leading to cell death.
The disruption of the actin cytoskeleton by this compound triggers a cascade of downstream events, including cell cycle arrest, typically at the G2/M phase, and the induction of apoptosis (programmed cell death). The precise signaling molecules and pathways that link actin disruption to these cellular outcomes are complex and may vary between different cell types.
Experimental Workflow
The process of evaluating the efficacy of fungal metabolites like this compound involves a multi-step workflow, from the initial isolation of the producing organism to the final analysis of its biological activity.
References
- 1. Chaetoglobosins from Chaetomium globosum, an endophytic fungus in Ginkgo biloba, and their phytotoxic and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic chaetoglobosins from the endophyte Chaetomium globosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Cytotoxic Cytochalasans from a Plant-Associated Fungus Chaetomium globosum kz-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytochalasin B induces apoptosis through the mitochondrial apoptotic pathway in HeLa human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemotherapy with cytochalasin congeners in vitro and in vivo against murine models - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Chaetoglobosin Vb: A Comparative Guide to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Chaetoglobosin Vb's therapeutic potential, focusing on the critical need for in vivo validation. While direct in vivo studies on this compound are not yet available in published literature, this document summarizes its known in vitro activities and draws comparisons with closely related chaetoglobosins for which in vivo data exists. Furthermore, it outlines established experimental protocols for the preclinical in vivo evaluation of anticancer and antifungal agents, providing a roadmap for future investigations into this compound.
Introduction to this compound
This compound is a member of the cytochalasan class of mycotoxins, which are secondary metabolites produced by various fungi, most notably from the genus Chaetomium.[1] These compounds are characterized by a complex chemical structure that includes a substituted isoindolinone moiety fused to a macrocyclic ring.[1] The broader family of chaetoglobosins has garnered significant interest in the scientific community due to a wide spectrum of biological activities, including potent antitumor, antifungal, and phytotoxic effects.[1][2] However, a major gap in the current understanding of these compounds is the limited research on their in vivo efficacy and toxicology, with most studies to date being conducted in vitro.[1]
This compound, isolated from the endophytic fungus Chaetomium globosum, has demonstrated cytotoxic activity against human colon cancer cells and phytotoxic effects in preliminary studies.[3][4] These findings suggest a potential therapeutic utility that warrants further preclinical development, beginning with rigorous in vivo validation.
Comparative Analysis of Chaetoglobosins: In Vitro and In Vivo Data
To contextualize the potential of this compound, this section compares its available in vitro data with that of other well-studied chaetoglobosins. This comparative approach allows for informed speculation on the prospective in vivo performance of this compound.
Table 1: In Vitro Cytotoxicity of Chaetoglobosins Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | HCT116 (Colon) | Not explicitly quantified, but activity noted | [3][4] |
| Chaetoglobosin A | HCT116 (Colon) | 3.15 | [3][5] |
| A549 (Lung) | >30 | [6] | |
| MDA-MB-231 (Breast) | >30 | [6] | |
| HeLa (Cervical) | Moderate activity | [7] | |
| Chaetoglobosin E | KYSE-30 (Esophageal) | 2.57 | [8] |
| HeLa (Cervical) | Cytotoxicity noted | [8] | |
| HCT116 (Colon) | Cytotoxicity noted | [8] | |
| KB (Oral) | Cytotoxicity noted | [8] | |
| Chaetoglobosin K | A2780/CP70 (Ovarian) | ~0.5 | [9] |
| OVCAR-3 (Ovarian) | ~1.0 | [9] |
Table 2: In Vivo Toxicity of Chaetoglobosin A
| Species | Route of Administration | LD50 | Reference |
| Mouse (male) | Subcutaneous | 6.5 mg/kg | [10] |
| Mouse (female) | Subcutaneous | 17.8 mg/kg | [10] |
| Rat | Subcutaneous | 2 mg/kg (lethal dose) | [10] |
| Mouse/Rat | Oral | >400 mg/kg (little adverse effect) | [10] |
Table 3: In Vitro Antifungal Activity of Chaetoglobosins
| Compound | Fungal Species | Activity | Reference |
| Chaetoglobosin A | Rhizopus stolonifer | Significant growth inhibition | [11] |
| Coniothyrium diplodiella | Significant growth inhibition | [11] | |
| Chaetoglobosin P | Cryptococcus neoformans | MIC: 6.3 µg/mL at 37°C | [12] |
| Various Chaetoglobosins | Botrytis cinerea | Significant fungicidal effect (EC50 < 10 µg/mL for some) | [13][14] |
Proposed In Vivo Validation Workflow for this compound
The following section outlines a standard preclinical workflow for evaluating the therapeutic potential of this compound in vivo, focusing on its anticancer properties.
Diagram 1: Proposed In Vivo Validation Workflow for this compound
Caption: A stepwise workflow for the in vivo validation of this compound's anticancer potential.
Experimental Protocols
Phase 1: Acute Toxicity and Maximum Tolerated Dose (MTD) Determination
-
Objective: To determine the acute toxicity profile and the MTD of this compound in a murine model.
-
Animals: Healthy, 6-8 week old BALB/c mice.
-
Methodology:
-
Administer single escalating doses of this compound (e.g., via intraperitoneal or oral routes) to different cohorts of mice.
-
Monitor animals for signs of toxicity, including changes in weight, behavior, and overall health for at least 14 days.
-
The MTD is defined as the highest dose that does not cause severe toxicity or more than 10% body weight loss.
-
Phase 2: Human Tumor Xenograft Model Efficacy Study
-
Objective: To evaluate the anti-tumor efficacy of this compound in a human colon cancer xenograft model.[2][15][16]
-
Animals: Immunocompromised mice (e.g., nude or SCID), 6-8 weeks old.
-
Methodology:
-
Subcutaneously inject HCT116 human colon carcinoma cells into the flank of each mouse.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
-
Administer this compound at its MTD and one or two lower doses daily or on an optimized schedule. The control group will receive the vehicle.
-
Measure tumor volume and mouse body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and histopathological analysis. Key organs should also be collected for toxicity assessment.
-
Phase 3: Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
-
Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) of this compound and its effect on biological targets.
-
Methodology:
-
PK: Administer a single dose of this compound to mice. Collect blood samples at various time points and analyze the plasma concentration of the compound using methods like LC-MS/MS.
-
PD: In tumor-bearing mice treated with this compound, collect tumor samples at different time points to analyze the modulation of target pathways.
-
Potential Mechanism of Action and Signaling Pathway
While the precise mechanism of action for this compound is yet to be elucidated, many cytochalasans are known to interact with actin, leading to disruption of the cytoskeleton. This interference with actin polymerization can induce cell cycle arrest and apoptosis. Chaetoglobosin K, for instance, has been shown to inhibit tumor angiogenesis by downregulating VEGF-binding hypoxia-inducible factor 1α (HIF-1α).[9]
Diagram 2: Hypothetical Signaling Pathway for Chaetoglobosin-Induced Apoptosis
References
- 1. Bioactivities and Future Perspectives of Chaetoglobosins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Preclinical evaluation of anticancer drugs: a model remaining a model!] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chaetoglobosins from Chaetomium globosum, an endophytic fungus in Ginkgo biloba, and their phytotoxic and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. New Cytotoxic Cytochalasans from a Plant-Associated Fungus Chaetomium globosum kz-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chaetoglobosin E inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chaetoglobosin K inhibits tumor angiogenesis through downregulation of vascular epithelial growth factor-binding hypoxia-inducible factor 1α - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acute toxic effects of chaetoglobosin A, a new cytochalasan compound produced by Chaetomium globosum, on mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antifungal Metabolites Produced by Chaetomium globosum No.04, an Endophytic Fungus Isolated from Ginkgo biloba - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Identification of the Antifungal Metabolite Chaetoglobosin P From Discosia rubi Using a Cryptococcus neoformans Inhibition Assay: Insights Into Mode of Action and Biosynthesis [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. New Chaetoglobosins with Fungicidal Activity from Chaetomium sp. UJN-EF006 Endophytic in Vaccinium bracteatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. ijpbs.com [ijpbs.com]
Unveiling the Cellular Targets of Chaetoglobosin Vb: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Chaetoglobosin Vb, a member of the cytochalasan family of mycotoxins, has garnered interest for its potential biological activities. However, the specific cellular targets of this natural product remain largely uncharacterized. This guide provides a comparative analysis of this compound with other well-studied chaetoglobosins, focusing on their known cellular targets, biological effects, and the experimental methodologies used to elucidate their mechanisms of action.
Performance Comparison: this compound and its Analogs
While direct binding partners for this compound have not been definitively identified in the literature, the broader class of chaetoglobosins is known to primarily target the actin cytoskeleton. This interaction disrupts actin polymerization, leading to a cascade of effects on cellular processes such as cell division, motility, and morphology. The following table summarizes the known cellular targets and cytotoxic activities of this compound and its prominent analogs.
| Compound | Known Cellular Target(s) | Cell Line | IC50 (µM) | Reference |
| This compound | Actin (inferred) | Not Reported | Not Reported | [1] |
| Chaetoglobosin A | Actin | HCT116 | 3.15 | [1][2] |
| Chronic Lymphocytic Leukemia cells | - | [3] | ||
| Chaetoglobosin C | Actin (inferred) | Not Reported | Not Reported | [4] |
| Chaetoglobosin E | Polo-like kinase 1 (PLK1), Actin (inferred) | KYSE-30 | 2.57 | [5] |
| HCT116 | - | [5] | ||
| HeLa | - | [5] | ||
| KB | - | [5] | ||
| Chaetoglobosin F | Actin (inferred) | HCT116 | >10 | [1][2] |
| Chaetoglobosin G | Actin (inferred) | HCT116 | >10 | [1][2] |
Delving into the Mechanism: Signaling Pathways and Molecular Interactions
Chaetoglobosins exert their biological effects primarily by interfering with actin dynamics. This disruption of the actin cytoskeleton can trigger various downstream signaling pathways, ultimately leading to cell cycle arrest and apoptosis.
Experimental Corner: Protocols for Target Identification and Validation
The identification and validation of cellular targets for natural products like this compound require a multi-pronged approach. Below are detailed methodologies for key experiments.
Experimental Workflow for Target Identification
1. Cytotoxicity Assays (e.g., MTT Assay)
This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.
-
Materials:
-
Cells of interest (e.g., HCT116)
-
96-well plates
-
Complete culture medium
-
This compound (and other compounds for comparison)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and control compounds for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
2. In Vitro Actin Polymerization Assay
This assay measures the effect of a compound on the polymerization of actin monomers (G-actin) into filaments (F-actin).
-
Materials:
-
Pyrene-labeled G-actin
-
Unlabeled G-actin
-
Polymerization-inducing buffer (e.g., containing KCl and MgCl2)
-
This compound
-
Fluorometer
-
-
Protocol:
-
Prepare a solution of G-actin containing a small percentage of pyrene-labeled G-actin.
-
Add this compound at various concentrations to the G-actin solution.
-
Initiate polymerization by adding the polymerization-inducing buffer.
-
Monitor the increase in fluorescence over time using a fluorometer. Pyrene fluorescence increases significantly when it is incorporated into F-actin.
-
Compare the polymerization curves of treated samples with untreated controls to determine the effect of the compound on the rate and extent of actin polymerization.
-
3. Modern Target Identification Techniques
-
Cellular Thermal Shift Assay (CETSA): This method is based on the principle that the binding of a ligand can stabilize its target protein against thermal denaturation. Cells are treated with the compound of interest, heated to various temperatures, and the soluble fraction of the target protein is detected by Western blotting or mass spectrometry.[6][7]
-
Drug Affinity Responsive Target Stability (DARTS): This technique relies on the observation that a protein becomes more resistant to proteolysis when it is bound to a small molecule. Cell lysates are treated with the compound and then subjected to limited proteolysis. The protected proteins are then identified by mass spectrometry.[8][9]
-
Affinity Chromatography: A derivative of the compound is immobilized on a solid support and used as bait to "fish out" its binding partners from a cell lysate. The bound proteins are then eluted and identified by mass spectrometry.[10]
Conclusion and Future Directions
While the actin cytoskeleton is the most likely primary target of this compound, further research is necessary to identify its specific binding sites and to uncover other potential cellular interactors. The application of advanced proteomics-based techniques such as CETSA and DARTS will be instrumental in providing a more comprehensive understanding of the molecular mechanisms underlying the biological activities of this and other chaetoglobosins. Such knowledge is crucial for the potential development of these natural products as therapeutic agents.
References
- 1. Chaetoglobosins from Chaetomium globosum, an endophytic fungus in Ginkgo biloba, and their phytotoxic and cytotoxic activities [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Bioactivities and Future Perspectives of Chaetoglobosins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chaetoglobosin E inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular Thermal Shift Assay for the Detection of Small Molecule-Target Interactions in Arabidopsis Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug affinity responsive target stability (DARTS) for small-molecule target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug affinity responsive target stability (DARTS) accelerated small molecules target discovery: Principles and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Chaetoglobosin Vb from Diverse Fungal Isolates
For Immediate Release
Yangling, Shaanxi – November 21, 2025 – A comprehensive comparative guide on Chaetoglobosin Vb, a potent cytochalasan alkaloid, has been compiled to provide researchers, scientists, and drug development professionals with a centralized resource on its biological activities derived from various fungal sources. This guide synthesizes data from multiple studies, offering an objective look at the compound's performance and furnishing supporting experimental data.
This compound, a secondary metabolite, has been isolated from several fungal species, most notably from the endophytic fungus Chaetoglobosum globosum and the marine-derived fungus Emericellopsis sp.[1][2][3]. Belonging to the chaetoglobosin family of mycotoxins, it has demonstrated a range of biological activities including cytotoxic, phytotoxic, anti-inflammatory, and antioxidant effects[1][4][5]. This guide aims to present the available quantitative data in a clear, comparative format, detail the experimental methodologies, and visualize the compound's mechanism of action.
Quantitative Comparison of Biological Activities
The following tables summarize the reported biological activities of this compound from different fungal isolates. Direct comparative studies are limited, and data has been aggregated from various sources.
Table 1: Cytotoxic and Phytotoxic Activity of this compound
| Fungal Isolate | Activity Type | Cell Line / Organism | IC50 / Inhibition | Source |
| Chaetoglobosum globosum (from Ginkgo biloba) | Phytotoxic | Radish (Raphanus sativus) seedlings | >60% inhibition at 50 ppm | [1][5] |
| Chaetoglobosum globosum (from Ginkgo biloba) | Cytotoxic | HCT116 (Human Colon Cancer) | Not explicitly reported for Vb, but related chaetoglobosins showed IC50 values from 3.15 to 8.44 μM | [1][5] |
Table 2: Anti-inflammatory and Antioxidant Activity of this compound
| Fungal Isolate | Activity Type | Cell Line | Key Findings | Source |
| Not Specified | Anti-inflammatory | LPS-induced RAW264.7 cells | Significantly inhibited iNOS and COX-2 expression; Attenuated production of TNF-α, IL-6, and IL-1β | [4] |
| Not Specified | Antioxidant | LPS-induced RAW264.7 cells | Suppressed LPS-induced ROS production; Decreased expression of superoxide dismutase (SOD) was suppressed | [4] |
Experimental Protocols
A detailed understanding of the methodologies employed is crucial for the interpretation and replication of the cited findings.
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of this compound against HCT116 human colon cancer cells was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: HCT116 cells were seeded into 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of this compound and a positive control (etoposide) for 48 hours.
-
MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The supernatant was discarded, and 150 μL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was then calculated.[1][5]
Anti-inflammatory Activity Assay
The anti-inflammatory effects of this compound were assessed in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells.
-
Cell Culture and Treatment: RAW264.7 cells were cultured and then pre-treated with different concentrations of this compound for 1 hour before being stimulated with LPS (1 µg/mL) for 24 hours.
-
Nitric Oxide (NO) Production Measurement: The production of nitric oxide was measured in the cell culture supernatants using the Griess reagent.
-
Pro-inflammatory Cytokine Measurement: The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the culture medium were quantified using commercial ELISA kits according to the manufacturer's instructions.
-
Western Blot Analysis: The expression levels of key inflammatory proteins like iNOS and COX-2, as well as the phosphorylation of MAPK and NF-κB pathway proteins, were determined by Western blot analysis.[4]
Signaling Pathway and Experimental Workflow
The anti-inflammatory and antioxidant effects of this compound are mediated through the modulation of key signaling pathways.
Caption: Anti-inflammatory mechanism of this compound.
Caption: Workflow for this compound studies.
This comparative guide underscores the potential of this compound as a bioactive compound. However, the variability in reported activities and the limited number of direct comparative studies highlight the need for standardized testing protocols and further research to fully elucidate the therapeutic potential of this compound from different fungal isolates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Diversified Chaetoglobosins from the Marine-Derived Fungus Emericellopsis sp. SCSIO41202 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound from endophytic Chaetomium globosum: absolute configuration of chaetoglobosins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory and antioxidant effects of this compound in LPS-induced RAW264.7 cells: Achieved via the MAPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chaetoglobosins from Chaetomium globosum, an endophytic fungus in Ginkgo biloba, and their phytotoxic and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Chaetoglobosin Vb: A Procedural Guide
For Immediate Reference: Chaetoglobosin Vb is a potent cytochalasan alkaloid and requires handling and disposal as hazardous chemical waste. All procedures must be conducted in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personal safety and environmental protection.
Personal Protective Equipment (PPE) and Handling Precautions
Before beginning any disposal-related activities, ensure all personnel are equipped with the appropriate PPE. The toxicological properties of this compound are not fully characterized, and therefore, it should be handled with extreme caution.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Use proper glove removal technique to avoid skin contact.[1] |
| Eye Protection | Safety glasses with side shields or goggles.[1][2] |
| Respiratory Protection | Work in a certified chemical fume hood.[2] |
| Body Protection | A lab coat or other protective clothing. Ensure it is laundered separately from personal clothing.[2][3] |
Handling Reminders:
-
Avoid all personal contact, including inhalation and skin contact.[3]
-
Do not eat, drink, or smoke in areas where this compound is handled.[3]
-
Wash hands thoroughly with soap and water after handling.[3]
-
Ensure the work area is well-ventilated, preferably within a fume hood.[2][3]
Decontamination Procedures
All surfaces and equipment that have come into contact with this compound must be decontaminated.
Table 2: Decontamination Solutions
| Decontaminant | Application |
| 70% Ethanol | For routine cleaning of surfaces and equipment. |
| 10% Bleach Solution | For more thorough decontamination. Must be followed by a rinse with 70% ethanol or water to prevent corrosion of metallic surfaces. |
| Specialized Decontaminants | Consult your EHS department for recommendations on commercial decontaminants effective against cytotoxic compounds. |
Experimental Protocol for Surface Decontamination:
-
Prepare the chosen decontamination solution.
-
Wearing appropriate PPE, apply the solution to the contaminated surface.
-
Allow for a contact time of at least 10-15 minutes.
-
Wipe the surface with absorbent pads.
-
Dispose of all cleaning materials as hazardous waste.
-
If using a bleach solution, rinse the surface with water or 70% ethanol after decontamination.
Waste Segregation and Collection
Proper segregation of waste is crucial to ensure safe and compliant disposal.
Table 3: Waste Stream Classification for this compound
| Waste Type | Description |
| Solid Waste | Contaminated lab supplies (e.g., pipette tips, microfuge tubes, gloves, absorbent pads). |
| Liquid Waste | Solutions containing this compound (e.g., cell culture media, unused stock solutions). |
| Sharps Waste | Contaminated needles, syringes, and other sharp objects. |
| Grossly Contaminated Items | Spills or items with visible this compound powder. |
Collection Procedure:
-
Solid Waste: Collect in a designated, clearly labeled, leak-proof container lined with a heavy-duty plastic bag.
-
Liquid Waste: Collect in a sealed, shatter-resistant container. Do not mix with other chemical waste unless approved by your EHS department.
-
Sharps Waste: Place directly into a designated sharps container.
-
Grossly Contaminated Items: Should be wetted with a suitable solvent (e.g., methanol, DMSO) to prevent aerosolization and then collected as solid waste.[2]
All waste containers must be clearly labeled with "Hazardous Waste," "Cytotoxic," and the chemical name "this compound."
Disposal Pathway
The final disposal of this compound waste must be handled by a licensed professional waste disposal company.[1] Never dispose of this compound down the drain or in the regular trash.[2][3]
Experimental Protocol for Final Disposal:
-
Ensure all waste containers are securely sealed and properly labeled.
-
Store the waste in a designated, secure area away from general laboratory traffic.
-
Contact your institution's EHS department to arrange for a scheduled pickup of the hazardous waste.
-
Complete all necessary waste disposal manifests or forms as required by your institution and local regulations.
The primary recommended disposal method for cytotoxic compounds like this compound is high-temperature incineration by a licensed facility.[2]
Visualized Workflow for this compound Disposal
The following diagram illustrates the logical steps for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
